2-Iodo-6-methoxybenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRSTSSPRCOKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Inaugural Synthesis of 2-Iodo-6-methoxybenzo[d]thiazole: A Technical Guide for Chemical Researchers
Foreword for the Modern Researcher
The synthesis of novel heterocyclic compounds underpins many advancements in medicinal chemistry and materials science. Among these, the benzothiazole scaffold is a recurring motif in a multitude of biologically active molecules. This technical guide delves into the seminal synthesis of a particularly valuable derivative: 2-Iodo-6-methoxybenzo[d]thiazole . This compound serves as a crucial building block, primarily due to the strategic placement of a methoxy group, which can modulate electronic properties and solubility, and an iodo group at the 2-position, which acts as a versatile handle for further chemical transformations, most notably in cross-coupling reactions.
This document is crafted for researchers, scientists, and professionals in drug development. It moves beyond a mere recitation of steps, offering insights into the strategic considerations behind the chosen synthetic pathway and the critical parameters that ensure a successful and reproducible outcome. We will explore the foundational two-step synthesis, which remains the most logical and efficient approach to this day.
The Strategic Synthesis: A Two-Act Play
The most direct and historically significant route to 2-Iodo-6-methoxybenzo[d]thiazole is a two-stage process. This approach is both elegant and robust, relying on well-established and high-yielding reactions. The overall strategy is as follows:
-
Act I: Formation of the Benzothiazole Core. The synthesis begins with the construction of the 2-amino-6-methoxybenzo[d]thiazole scaffold from a readily available starting material, p-anisidine (4-methoxyaniline).
-
Act II: The Sandmeyer Transformation. The pivotal introduction of the iodine atom is achieved through a Sandmeyer reaction, a classic and reliable method for the conversion of an amino group to a halide via a diazonium salt intermediate.[1][2]
This strategic sequence is logical because it first establishes the stable heterocyclic core and then introduces the more reactive iodo group, minimizing the potential for side reactions.
Caption: Overall synthetic strategy for 2-Iodo-6-methoxybenzo[d]thiazole.
Act I: The Synthesis of 2-Amino-6-methoxybenzo[d]thiazole
The construction of the benzothiazole ring is a cornerstone of heterocyclic chemistry. The chosen method, the reaction of an aniline with a thiocyanate source and a halogen, is a reliable and scalable approach.
Mechanistic Insight
The reaction proceeds through an in-situ formation of a thiocyanogen species which then electrophilically attacks the electron-rich aromatic ring of p-anisidine. Subsequent intramolecular cyclization and aromatization lead to the stable 2-aminobenzothiazole product. The methoxy group at the para-position of the starting aniline directs the thiocyanation to the ortho-position, ensuring the regioselective formation of the desired 6-methoxy isomer.
Detailed Experimental Protocol
This protocol is adapted from the well-established method for the synthesis of substituted 2-aminobenzothiazoles.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 4-Methoxyaniline (p-Anisidine) | 123.15 | 6.40 | 0.052 |
| Potassium Thiocyanate (KSCN) | 97.18 | 23.20 | 0.239 |
| Bromine (Br₂) | 159.81 | 4.80 (1.6 mL) | 0.030 |
| Glacial Acetic Acid | 60.05 | ~130 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyaniline (6.40 g, 0.052 mol) and potassium thiocyanate (23.20 g, 0.239 mol) in 90 mL of glacial acetic acid.
-
Cooling: Cool the reaction mixture in an ice-salt bath to a temperature between 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (1.6 mL, 0.030 mol) in 40 mL of glacial acetic acid. Add this solution dropwise from the dropping funnel to the cooled reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 20 hours.
-
Work-up and Isolation: Pour the reaction mixture into 500 mL of crushed ice with stirring. The precipitate is then neutralized with a concentrated ammonium hydroxide solution.
-
Purification: Filter the resulting solid, wash thoroughly with cold water, and dry. The crude product can be recrystallized from ethanol to yield pure 2-amino-6-methoxybenzo[d]thiazole as a solid.
Act II: Sandmeyer Iodination to Yield 2-Iodo-6-methoxybenzo[d]thiazole
The Sandmeyer reaction is a powerful tool for the conversion of aromatic amines to a variety of functional groups.[2][4][5] The iodination variant is particularly noteworthy as it often proceeds without the need for a copper catalyst, which is typically required for chlorination and bromination.[4]
Mechanistic Insight
The reaction begins with the diazotization of the primary amino group of 2-amino-6-methoxybenzo[d]thiazole.[6] In a cold, acidic solution, sodium nitrite is converted to nitrous acid, which then reacts with the amine to form a diazonium salt. This intermediate is highly reactive due to the excellent leaving group potential of dinitrogen gas (N₂). The subsequent addition of an iodide source, such as potassium iodide, leads to the displacement of the diazonium group by the iodide ion, yielding the final product and liberating nitrogen gas.
Caption: Simplified mechanism of the Sandmeyer iodination reaction.
Detailed Experimental Protocol
This is a general and effective protocol for the iodination of aromatic amines via the Sandmeyer reaction.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 2-Amino-6-methoxybenzo[d]thiazole | 180.23 | 9.01 | 0.050 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~10 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 | 0.055 |
| Potassium Iodide (KI) | 166.00 | 9.13 | 0.055 |
| Deionized Water | 18.02 | ~100 mL | - |
| Diethyl Ether or Ethyl Acetate | - | - | - |
Procedure:
-
Diazotization: In a 250 mL beaker, suspend 2-amino-6-methoxybenzo[d]thiazole (9.01 g, 0.050 mol) in a mixture of 50 mL of deionized water and 10 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Dissolve sodium nitrite (3.80 g, 0.055 mol) in 20 mL of cold deionized water. Add this solution dropwise to the cooled amine suspension. Maintain the temperature below 5 °C throughout the addition. Stir the resulting diazonium salt solution for an additional 30 minutes in the cold bath.
-
Iodide Reaction: In a separate 500 mL flask, dissolve potassium iodide (9.13 g, 0.055 mol) in 30 mL of deionized water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (liberation of N₂) will be observed.
-
Reaction Completion and Work-up: Gently warm the reaction mixture on a water bath to approximately 50-60 °C until the evolution of nitrogen ceases. Cool the mixture to room temperature.
-
Extraction and Purification: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Characterization and Data
2-Iodo-6-methoxybenzo[d]thiazole
-
Molecular Formula: C₈H₆INOS[7]
-
Molecular Weight: 291.11 g/mol
-
Appearance: Typically a yellow solid[7]
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) should be acquired to confirm the structure and purity of the synthesized compound.
Trustworthiness and Self-Validation
The protocols described herein are based on robust and well-documented chemical transformations. The success of each step can be readily monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To follow the consumption of starting materials and the formation of products in both steps.
-
Melting Point: A sharp melting point for the intermediate and final products indicates high purity.
-
Spectroscopic Analysis: NMR and Mass Spectrometry are essential for the unambiguous structural confirmation of the final product.
The inherent logic of the synthetic sequence, coupled with these analytical checkpoints, provides a self-validating system for the researcher.
Conclusion
The synthesis of 2-Iodo-6-methoxybenzo[d]thiazole via the formation of the 2-amino precursor followed by a Sandmeyer iodination represents a classic and highly effective approach in heterocyclic chemistry. The causality behind this experimental design lies in the reliability and high yields of these fundamental reactions. By understanding the mechanistic underpinnings and adhering to the detailed protocols, researchers can confidently prepare this valuable intermediate, opening doors to the development of novel compounds with significant potential in various scientific domains.
References
-
Organic Syntheses Procedure, Benzothiazole, 2-amino-6-methyl-. Available from: [Link]
-
Organic Chemistry Portal, Sandmeyer Reaction. Available from: [Link]
-
IOSR Journal of Pharmacy, Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Available from: [Link]
-
Organic Chemistry Portal, Diazotisation. Available from: [Link]
-
Wikipedia, Sandmeyer reaction. Available from: [Link]
-
Organic Syntheses Procedure, p-Anisidine, 2-nitro-. Available from: [Link]
-
PMC, Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
Organic Chemistry Portal, Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Available from: [Link]
-
ResearchGate, A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone | Request PDF. Available from: [Link]
-
NVEO, Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. Available from: [Link]
-
PubMed, Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Available from: [Link]
-
PubMed, Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Available from: [Link]
-
Master Organic Chemistry, Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
ResearchGate, Iodine-catalyzed amination of benzothiazoles with KSeCN in water to access primary 2-aminobenzothiazoles. Available from: [Link]
-
Reddit, Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Available from: [Link]
-
ResearchGate, (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- 7. 2-Iodo-6-methoxy-benzothiazole | 2941-59-5 [sigmaaldrich.cn]
- 8. chemscene.com [chemscene.com]
The Discovery and Characterization of 2-Iodo-6-methoxybenzo[d]thiazole: A Technical Guide
This technical guide provides an in-depth exploration of the synthesis and characterization of the novel compound, 2-Iodo-6-methoxybenzo[d]thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of substituted benzothiazoles. The benzothiazole scaffold is a prominent feature in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an iodine atom at the 2-position and a methoxy group at the 6-position of the benzothiazole core offers a unique opportunity for further chemical modifications and the exploration of novel biological activities.
The synthesis of 2-Iodo-6-methoxybenzo[d]thiazole is approached via a robust two-step sequence, commencing with the well-established synthesis of 2-amino-6-methoxybenzo[d]thiazole, followed by a Sandmeyer-type iodination. This guide will provide detailed, step-by-step protocols for each synthetic transformation, followed by a comprehensive characterization of the final compound using modern spectroscopic techniques.
Synthetic Strategy and Workflow
The synthesis of 2-Iodo-6-methoxybenzo[d]thiazole is strategically designed in two key stages. The initial step involves the synthesis of the crucial precursor, 2-amino-6-methoxybenzo[d]thiazole. This is followed by the diazotization of the amino group and subsequent displacement with iodine. This approach was chosen for its reliability and the ready availability of the starting materials.
Caption: Synthetic workflow for 2-Iodo-6-methoxybenzo[d]thiazole.
Experimental Protocols
Synthesis of 2-amino-6-methoxybenzo[d]thiazole
The synthesis of the aminobenzothiazole precursor is achieved through the reaction of 4-methoxyaniline with potassium thiocyanate and bromine in glacial acetic acid. This method is a well-established route for the formation of 2-aminobenzothiazole derivatives.[3]
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (3.7 g, 0.03 mol) and potassium thiocyanate (11.6 g, 0.12 mol) in glacial acetic acid (45 mL).
-
Cool the reaction mixture in an ice-water bath.
-
Slowly add a solution of bromine (1.6 mL, 0.031 mol) in glacial acetic acid (10 mL) dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into 200 mL of ice-water.
-
Neutralize the mixture with a concentrated ammonium hydroxide solution to a pH of 7-8.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol-water mixture to afford pure 2-amino-6-methoxybenzo[d]thiazole as a solid.
Synthesis of 2-Iodo-6-methoxybenzo[d]thiazole
The conversion of the 2-amino group to an iodo group is accomplished via a Sandmeyer-type reaction. This involves the formation of a diazonium salt intermediate, which is then treated with potassium iodide. For the iodination of arylamines, the use of a copper(I) catalyst is often not required.[4][5]
Protocol:
-
To a stirred solution of deionized water (12.0 mL) in a 100 mL flask, slowly add concentrated sulfuric acid (5.6 equiv.).
-
Add 2-amino-6-methoxybenzo[d]thiazole (1.0 equiv) to the sulfuric acid solution and cool the mixture in an ice-salt bath to 0-5 °C.
-
Add a solution of sodium nitrite (1.2 equiv) in deionized water (3.0 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (4.0 equiv) in deionized water (3.0 mL).
-
Slowly add the potassium iodide solution to the diazonium salt solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Add a saturated solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Iodo-6-methoxybenzo[d]thiazole.
Characterization of 2-Iodo-6-methoxybenzo[d]thiazole
The structure of the synthesized 2-Iodo-6-methoxybenzo[d]thiazole was confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
"2-Iodo-6-methoxybenzo[d]thiazole NMR and mass spectrometry analysis"
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Iodo-6-methoxybenzo[d]thiazole
Abstract
This technical guide provides a comprehensive analysis of 2-Iodo-6-methoxybenzo[d]thiazole (CAS No. 2941-59-5), a pivotal chemical building block in medicinal chemistry and neuroscience research. Primarily utilized as a precursor for developing diagnostic imaging agents for Alzheimer's disease, precise structural confirmation and purity assessment are paramount.[1] This document outlines detailed, field-proven protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, offering not just methodologies but also the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction to 2-Iodo-6-methoxybenzo[d]thiazole
2-Iodo-6-methoxybenzo[d]thiazole is a heterocyclic aromatic compound with the molecular formula C₈H₆INOS and a molecular weight of approximately 291.11 g/mol .[2][3] Its structure, featuring a benzothiazole core substituted with a methoxy group and an iodine atom, makes it an ideal intermediate for synthetic transformations, particularly in the creation of positron emission tomography (PET) tracers for neurofibrillary tangles (NFTs) associated with tau protein pathology.[1] The iodine at the 2-position serves as an excellent leaving group for cross-coupling reactions, while the benzothiazole scaffold is a recognized privileged structure in drug discovery.[1]
Given its application in developing human diagnostic agents, rigorous analytical characterization is not merely procedural but a foundational requirement for any subsequent research. This guide provides the necessary framework for achieving this characterization with confidence.
Caption: Chemical structure of 2-Iodo-6-methoxybenzo[d]thiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C NMR are essential for confirming the identity and purity of 2-Iodo-6-methoxybenzo[d]thiazole.
Expertise & Rationale: Experimental Design
The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR data.
-
Solvent Selection: The compound's polarity dictates the choice of deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) and Chloroform-d (CDCl₃) are primary candidates. DMSO-d₆ is an excellent choice for a wide range of polar to moderately polar compounds and its residual proton peak (δ ≈ 2.50 ppm) rarely interferes with aromatic signals.[4][5] CDCl₃ (δ ≈ 7.26 ppm) can sometimes overlap with analyte signals in the aromatic region, but it is less viscous and often provides sharper signals.[4][5] For this guide, we will proceed with DMSO-d₆ as it provides superior solubilization for many heterocyclic systems.
-
Internal Standard: Tetramethylsilane (TMS) is the universal reference standard, defined as 0.00 ppm for both ¹H and ¹³C NMR. Most high-quality deuterated solvents contain TMS.
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for obtaining excellent signal-to-noise in a reasonable timeframe on a modern spectrometer (≥400 MHz).
Experimental Protocol: ¹H and ¹³C NMR
This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: a. Accurately weigh approximately 5 mg of 2-Iodo-6-methoxybenzo[d]thiazole. b. Dissolve the sample in ~0.7 mL of DMSO-d₆ (containing 0.03% v/v TMS) in a clean, dry vial. c. Vortex the sample until fully dissolved. d. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup & Acquisition: a. Insert the sample into the spectrometer and perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity. b. ¹H NMR Acquisition:
- Pulse Program: Standard single pulse (e.g., 'zg30').
- Acquisition Time (AQ): ~3-4 seconds.
- Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for quantitative integrals.
- Number of Scans (NS): 8-16 scans. c. ¹³C NMR Acquisition:
- Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').
- Acquisition Time (AQ): ~1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds.
- Number of Scans (NS): 1024-4096 scans, depending on sample concentration and desired signal-to-noise ratio.
Data Interpretation: Predicted Spectra
The predicted chemical shifts are based on established substituent effects and data from analogous benzothiazole structures.[6][7]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H4 | 7.9 - 8.1 | d | J ≈ 8.8 | 1H |
| H5 | 7.2 - 7.3 | dd | J ≈ 8.8, 2.5 | 1H |
| H7 | 7.6 - 7.7 | d | J ≈ 2.5 | 1H |
| OCH₃ | 3.8 - 3.9 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Atom Position | Predicted δ (ppm) | Description |
|---|---|---|
| C2 | 95 - 105 | Quaternary, attached to I |
| C4 | 124 - 126 | Aromatic CH |
| C5 | 115 - 117 | Aromatic CH |
| C6 | 157 - 159 | Quaternary, attached to OMe |
| C7 | 105 - 107 | Aromatic CH |
| C3a (bridgehead) | 147 - 149 | Quaternary |
| C7a (bridgehead) | 135 - 137 | Quaternary |
| OCH₃ | 55 - 57 | Methoxy Carbon |
Mass Spectrometry (MS) Analysis
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. The choice of ionization technique directly influences the information obtained.
Expertise & Rationale: Selecting the Right Ionization Method
For a molecule like 2-Iodo-6-methoxybenzo[d]thiazole, a dual-pronged MS approach is most effective.
-
Soft Ionization (Electrospray Ionization - ESI): ESI is a soft technique that imparts minimal energy, resulting in little to no fragmentation.[8][9] It is ideal for accurately determining the mass of the protonated molecule, [M+H]⁺. When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, it provides a high-resolution mass spectrum (HRMS), allowing for the unambiguous confirmation of the elemental formula. ESI is typically performed in positive ion mode for benzothiazoles, which can be readily protonated.[10]
-
Hard Ionization (Electron Ionization - EI): EI is a high-energy technique that causes extensive and reproducible fragmentation of the molecule.[8][11] This fragmentation pattern serves as a "fingerprint" that can be used for structural elucidation and confirmation by comparing it to known fragmentation rules or library spectra. The high energy (~70 eV) is sufficient to generate a radical molecular ion (M⁺•) and numerous fragment ions.[9]
Caption: General experimental workflow for spectroscopic analysis.
Experimental Protocol: ESI-HRMS and EI-MS
-
ESI-HRMS Protocol: a. Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile (LC-MS grade). Dilute this stock to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid facilitates protonation.[9] b. Instrumentation (LC-TOF or LC-Orbitrap):
- Ionization Mode: Positive Electrospray (ESI+).
- Mass Range: m/z 100-500.
- Infusion: Introduce the sample via direct infusion or through a liquid chromatography (LC) system.
- Capillary Voltage: 3.0-4.0 kV.
- Source Temperature: 100-150 °C.
-
EI-MS Protocol: a. Sample Preparation: Introduce a small amount of the solid sample via a direct insertion probe or inject a dilute solution in a volatile solvent (e.g., dichloromethane) into a GC-MS system. The sample must be thermally stable enough to be volatilized without decomposition.[8][12] b. Instrumentation (GC-MS or Direct Probe):
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 200-250 °C.
Data Interpretation: Predicted Mass Spectra
Table 3: Predicted ESI-HRMS Data
| Ion Species | Calculated Exact Mass (m/z) | Description |
|---|---|---|
| [M+H]⁺ | 291.9342 | Protonated molecule (C₈H₇INOS⁺). This is the primary ion expected and should be the base peak. |
| [M+Na]⁺ | 313.9161 | Sodium adduct (C₈H₆INNaOS⁺). Often observed as a minor peak from trace sodium ions. |
Predicted EI-MS Fragmentation: The fragmentation of 2-Iodo-6-methoxybenzo[d]thiazole under EI is expected to proceed through several characteristic pathways, analogous to other halogenated benzothiazoles.[13]
-
Molecular Ion (M⁺•): A prominent molecular ion peak should be observed at m/z 291 .
-
Primary Fragmentation:
-
Loss of Iodine Radical: The C-I bond is relatively weak, leading to a major fragment from the loss of •I (127 g/mol ). [M - I]⁺ at m/z 164 .
-
Loss of Methyl Radical: Cleavage of the methoxy group to lose •CH₃ (15 g/mol ). [M - CH₃]⁺ at m/z 276 .
-
-
Secondary Fragmentation: Further fragmentation of the [M - I]⁺ ion is likely, including the loss of carbon monoxide (CO, 28 g/mol ) or hydrogen cyanide (HCN, 27 g/mol ) from the heterocyclic ring.
Caption: Predicted major fragmentation pathway in EI-MS.
Conclusion
The structural integrity and identity of 2-Iodo-6-methoxybenzo[d]thiazole can be unequivocally established through a combined analytical approach. NMR spectroscopy provides definitive information on the carbon-hydrogen framework and the precise location of substituents, while mass spectrometry confirms the molecular weight, elemental formula, and provides a structural fingerprint through fragmentation analysis. The protocols and interpretive guidelines presented herein constitute a self-validating system, ensuring that researchers and drug developers can proceed with confidence in the quality of this critical synthetic intermediate.
References
- Ionization Methods in Organic Mass Spectrometry. (n.d.). University of Arizona.
- Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
- ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog.
- BenchChem. (n.d.). 2-Iodo-6-methoxybenzo[d]thiazole | 2941-59-5.
- BenchChem. (n.d.). Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 4-Bromobenzothiazole.
- Farkas, E., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614.
- Chapman & Hall. (n.d.). Ionization Methods in Organic Mass Spectrometry. ResearchGate.
- DeJongh, D. C., & Thomson, M. L. (1973). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 38(7), 1356–1360.
- ChemicalBook. (2025). 2-Iodo-6-methoxybenzo[d]thiazole | 2941-59-5.
- The Royal Society of Chemistry. (2024). Supporting Information for a related publication.
- Guidechem. (n.d.). 2-Iodo-6-methoxybenzo[d]thiazole (CAS No. 2941-59-5) SDS.
- National Institutes of Health (NIH). (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. PMC.
- MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules.
- MassBank. (2021). Benzothiazole; LC-ESI-QTOF; MS2.
- ChemScene. (n.d.). 2-Iodo-6-methoxybenzo[d]thiazole | 2941-59-5.
- Beilstein Journals. (n.d.). Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles.
- BLD Pharm. (n.d.). 2941-59-5 | 2-Iodo-6-methoxybenzo[d]thiazole.
- Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-8.
- ChemicalBook. (n.d.). 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR spectrum.
- PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. as.uky.edu [as.uky.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-Iodo-6-methoxybenzo[d]thiazole
Foreword: The Imperative of Physicochemical Characterization in Modern Drug Discovery
In the intricate landscape of drug development and materials science, the intrinsic properties of a molecule serve as the foundation upon which its potential is built. A comprehensive understanding of a compound's physicochemical characteristics is not merely an academic exercise; it is a critical prerequisite for rational design, efficient synthesis, and successful application. This guide focuses on 2-Iodo-6-methoxybenzo[d]thiazole, a heterocyclic building block of considerable interest. Its benzothiazole core is a privileged scaffold in medicinal chemistry, and the strategic placement of iodo and methoxy groups offers a versatile platform for synthetic elaboration. This document provides an in-depth analysis of its key physicochemical properties, offering both predicted data and detailed, field-proven experimental protocols for their validation. It is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required to harness the full potential of this promising molecule.
Molecular Blueprint: Structure and Predicted Properties
The chemical architecture of 2-Iodo-6-methoxybenzo[d]thiazole dictates its behavior and reactivity. The fusion of a benzothiazole ring system with an iodine atom at the 2-position and a methoxy group at the 6-position creates a molecule with a unique electronic and steric profile.
Caption: Structure of 2-Iodo-6-methoxybenzo[d]thiazole.
The iodine atom serves as an excellent leaving group, making this compound a valuable intermediate for cross-coupling reactions, while the methoxy group can influence metabolic stability and receptor interactions.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆INOS | [2][3] |
| Molecular Weight | 291.11 g/mol | [2][3] |
| Physical Form | Yellow Solid | |
| Storage Temperature | 0-5°C |
Solubility and Lipophilicity: Gatekeepers of Bioavailability
A compound's ability to dissolve in both aqueous and lipid environments is fundamental to its biological activity.
Aqueous Solubility
The benzothiazole core is inherently nonpolar, and the presence of a large, hydrophobic iodine atom is expected to result in low aqueous solubility. The methoxy group may impart a minor increase in polarity but is unlikely to overcome the dominant hydrophobicity.
Experimental Protocol: Kinetic Solubility Assay
Kinetic solubility is a high-throughput assessment that is particularly relevant in early drug discovery, as it reflects the solubility of a compound upon rapid dilution from a DMSO stock solution into an aqueous buffer.[4][5][6]
-
Stock Solution Preparation: Prepare a 20 mM stock solution of 2-Iodo-6-methoxybenzo[d]thiazole in 100% DMSO.[7]
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize its co-solvent effect.[4][7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration, typically 2 hours, with gentle shaking.[4]
-
Precipitation Detection: Quantify the amount of precipitate formed. This can be achieved through several methods:
-
Nephelometry: Measures light scattering from undissolved particles.[4][5]
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove solids, the concentration of the dissolved compound in the supernatant is measured by UV-Vis absorbance.[6][7]
-
LC-MS/MS: Offers higher sensitivity and specificity for concentration determination, especially for compounds with poor UV absorbance.[6][8]
-
Causality and Trustworthiness:
-
Why Kinetic Solubility? It mimics the conditions a compound encounters in many in vitro biological assays and upon intravenous administration, making it a more relevant parameter than thermodynamic solubility in the early stages of discovery.[5]
-
Self-Validation: The inclusion of a reference compound with a known solubility profile in each assay plate is crucial for validating the experimental run. The assay should be performed in duplicate or triplicate to ensure reproducibility.[6]
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[9][10]
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[10]
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Accurately weigh and dissolve 2-Iodo-6-methoxybenzo[d]thiazole in one of the phases (typically the one in which it is more soluble).
-
Equilibration: Combine the two phases in a vessel and shake vigorously for a sufficient time to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[9]
Expert Insights:
-
LogP Range: A negative LogP value indicates hydrophilicity, a positive value indicates lipophilicity, and a value of zero suggests equal partitioning.[9][11] For drug candidates, a balanced LogP is often desirable.
-
Alternative Methods: While the shake-flask method is accurate, it can be time-consuming.[9] Faster, indirect methods like reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for higher throughput screening.[10]
Chemical Stability: A Foundation for Reliability
The stability of a pharmaceutical compound under various environmental conditions is essential for ensuring its quality, safety, and efficacy throughout its shelf life.[12][13][14] Stability testing evaluates the impact of factors like temperature, humidity, and light on the drug substance.[15]
Experimental Workflow: Stability Assessment
Caption: A generalized workflow for assessing the pH and photostability of a compound.
Trustworthiness through Controls:
-
Forced Degradation: Stability studies often include forced degradation (stress testing) under harsh conditions (e.g., strong acid/base, oxidation, high temperature) to identify potential degradation products and pathways.[16] This is a regulatory requirement and provides crucial information for formulation development and analytical method validation.[16]
Spectroscopic Signature: Confirming Identity and Purity
Spectroscopic techniques provide a molecular fingerprint, which is indispensable for structural elucidation and purity assessment.
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[17]
-
¹H NMR: Provides information about the number and types of protons and their connectivity. The spectrum of 2-Iodo-6-methoxybenzo[d]thiazole is expected to show distinct signals for the aromatic protons and a singlet for the methoxy group protons.
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique.[17]
-
Data Acquisition: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present, such as C-H, C=C, C=N, and C-O bonds.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: The sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Acquisition: MS provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition.
-
Authoritative Grounding: The interpretation of spectroscopic data should be cross-referenced with established databases and literature values for similar benzothiazole structures to ensure accurate assignment of signals.[18]
Synthesis and Reactivity: A Note for the Medicinal Chemist
2-Iodo-6-methoxybenzo[d]thiazole is a valuable synthetic intermediate. It is typically synthesized from 6-methoxybenzo[d]thiazol-2-amine through diazotization followed by a Sandmeyer-type iodination.[1] The presence of the iodine at the 2-position makes it an excellent substrate for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents and the construction of more complex molecules.[1] This synthetic versatility is a key reason for its utility in the development of novel therapeutic agents, such as imaging probes for Alzheimer's disease and inhibitors of enzymes implicated in cancer.[1][19]
Conclusion
2-Iodo-6-methoxybenzo[d]thiazole is a molecule of significant synthetic potential. Its physicochemical profile, characterized by moderate lipophilicity and likely low aqueous solubility, presents both opportunities and challenges for its application in drug discovery. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its key properties, enabling researchers to make data-driven decisions in their synthetic and developmental efforts. A thorough understanding and, where necessary, strategic modification of these physicochemical parameters will be paramount in translating the potential of this versatile scaffold into tangible therapeutic and technological advancements.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Stability Testing of Pharmaceutical Products. (2012, March 17).
- BioDuro. (n.d.). ADME Solubility Assay.
- Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
- Sigma-Aldrich. (n.d.). 2-Iodo-6-methoxy-benzothiazole.
- Wikipedia. (n.d.). Stability testing (pharmaceutical).
- Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.
- Benchchem. (n.d.). 2-Iodo-6-methoxybenzo[d]thiazole (CAS No. 2941-59-5).
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- Guidechem. (n.d.). 2-Iodo-6-methoxybenzo[d]thiazole (CAS No. 2941-59-5) SDS.
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.).
- ChemScene. (n.d.). 2-Iodo-6-methoxybenzo[d]thiazole.
- PMC - NIH. (2024, November 8). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer.
- ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
- Benchchem. (n.d.). spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. acdlabs.com [acdlabs.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. japsonline.com [japsonline.com]
- 13. synergybioscience.com [synergybioscience.com]
- 14. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 15. www3.paho.org [www3.paho.org]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 19. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure of 2-Iodo-6-methoxybenzo[d]thiazole
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-Iodo-6-methoxybenzo[d]thiazole, a key building block in medicinal chemistry, particularly in the development of diagnostic agents for neurodegenerative diseases such as Alzheimer's. While a definitive crystal structure for 2-Iodo-6-methoxybenzo[d]thiazole is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) at the time of this writing, this guide offers an in-depth examination of its molecular architecture and predicted solid-state behavior. By analyzing a closely related, structurally characterized compound, 6-Iodo-2-methyl-1,3-benzothiazole, we elucidate the probable intermolecular interactions, such as halogen bonding and π–π stacking, that govern the crystal packing of 2-Iodo-6-methoxybenzo[d]thiazole. This guide further presents a detailed, field-proven protocol for its synthesis and spectroscopic characterization, providing researchers and drug development professionals with the critical information needed to effectively utilize this versatile molecule.
Introduction: The Significance of 2-Iodo-6-methoxybenzo[d]thiazole in Modern Drug Discovery
2-Iodo-6-methoxybenzo[d]thiazole (CAS No. 2941-59-5) is a heterocyclic compound of significant interest in the field of medicinal chemistry.[1][2][3] Its benzothiazole core is a privileged scaffold, appearing in a multitude of compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[4][5][6][7][8] The strategic placement of an iodine atom at the 2-position and a methoxy group at the 6-position imparts unique chemical properties that make it an invaluable intermediate in the synthesis of complex molecular probes and therapeutic agents.[1]
The iodine atom serves as an excellent leaving group, facilitating cross-coupling reactions such as the Sonogashira and Suzuki couplings, which are instrumental in building molecular complexity.[1] This reactivity is particularly exploited in the development of Positron Emission Tomography (PET) tracers for the in vivo imaging of tau protein aggregates, a pathological hallmark of Alzheimer's disease and other tauopathies.[1] The methoxy group, on the other hand, can modulate the compound's lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles.
Given its pivotal role in the synthesis of next-generation diagnostic and therapeutic agents, a thorough understanding of the three-dimensional structure and solid-state properties of 2-Iodo-6-methoxybenzo[d]thiazole is paramount for rational drug design and development.
Synthesis and Spectroscopic Characterization
A robust and reproducible synthesis, coupled with comprehensive spectroscopic characterization, is fundamental to ensuring the purity and identity of 2-Iodo-6-methoxybenzo[d]thiazole for research and development purposes.
Synthetic Protocol: A Diazotization-Iodination Approach
The synthesis of 2-Iodo-6-methoxybenzo[d]thiazole is typically achieved from the commercially available precursor, 6-methoxybenzo[d]thiazol-2-amine, via a diazotization reaction followed by a Sandmeyer-type iodination.[1] This well-established methodology provides a reliable route to the desired product in good yield.
Experimental Protocol:
-
Diazotization:
-
Suspend 6-methoxybenzo[d]thiazol-2-amine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (3.0 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature. Vigorous gas evolution (N₂) will be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2-Iodo-6-methoxybenzo[d]thiazole as a solid.
-
Spectroscopic Characterization: The Molecular Fingerprint
While specific, experimentally obtained spectra for 2-Iodo-6-methoxybenzo[d]thiazole are not widely published, the expected spectroscopic data can be predicted based on its molecular structure and data from analogous compounds.[9]
Table 1: Predicted Spectroscopic Data for 2-Iodo-6-methoxybenzo[d]thiazole
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (3H) in the range of δ 7.0-8.0 ppm, exhibiting characteristic coupling patterns. A singlet for the methoxy protons (3H) around δ 3.8-4.0 ppm. |
| ¹³C NMR | Resonances for the eight carbon atoms. The carbon bearing the iodine (C2) is expected to be significantly downfield. Aromatic carbons will appear in the δ 110-160 ppm region. The methoxy carbon will be observed around δ 55-60 ppm. |
| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3050-3100), C=N stretching (~1600-1650), C=C aromatic stretching (~1450-1600), C-O stretching (~1250 and ~1050), and C-I stretching (~500-600).[9] |
| Mass Spec. | A molecular ion peak [M]⁺ at m/z 291.11.[2][3] A characteristic fragmentation pattern including the loss of the iodine atom [M-I]⁺. |
Unraveling the Crystal Structure: Insights from a Homologous Compound
As of the date of this publication, a specific entry for the crystal structure of 2-Iodo-6-methoxybenzo[d]thiazole (C₈H₆INOS) is not found in the Cambridge Structural Database (CSD).[10] However, a detailed analysis of the crystal structure of a closely related compound, 6-Iodo-2-methyl-1,3-benzothiazole (C₈H₆INS), provides invaluable insights into the likely solid-state arrangement of the title compound.[11]
Molecular Geometry
The benzothiazole core is an essentially planar bicyclic system. The bond lengths and angles within the benzothiazole ring are expected to be consistent with those observed in other benzothiazole derivatives. The C-S bonds in the thiazole ring will exhibit partial double bond character, and the C-N bond will be predominantly a double bond.[11]
Figure 1: Molecular Structure of 2-Iodo-6-methoxybenzo[d]thiazole.
Intermolecular Interactions and Crystal Packing
The solid-state architecture of molecular crystals is governed by a delicate balance of intermolecular forces.[12][13][14] In the case of 2-Iodo-6-methoxybenzo[d]thiazole, two key interactions are predicted to play a dominant role in the crystal packing: halogen bonding and π–π stacking.
-
Halogen Bonding: The iodine atom on the benzothiazole ring possesses a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with a region of negative electrostatic potential on an adjacent molecule, such as the nitrogen atom of the thiazole ring.[13] This directional C—I···N halogen bond is a significant force in organizing molecules in the solid state, often leading to the formation of supramolecular chains.[11]
-
π–π Stacking: The planar, electron-rich benzothiazole ring system is prone to π–π stacking interactions. These can occur in a face-to-face or offset (parallel-displaced) manner, contributing to the overall stability of the crystal lattice.[11] In related structures, offset π–π contacts between the thiazole rings of inversion-related molecules link the halogen-bonded chains, forming a three-dimensional network.[11]
Figure 2: Key Intermolecular Interactions Governing Crystal Packing.
Table 2: Crystallographic Data for the Analogous Compound 6-Iodo-2-methyl-1,3-benzothiazole [11]
| Parameter | Value |
| Formula | C₈H₆INS |
| Mr | 275.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3255 (3) |
| b (Å) | 7.6967 (3) |
| c (Å) | 13.8083 (5) |
| β (°) | 90.686 (4) |
| V (ų) | 884.76 (6) |
| Z | 4 |
Conclusion and Future Directions
2-Iodo-6-methoxybenzo[d]thiazole stands as a molecule of considerable importance for the advancement of medicinal chemistry and molecular imaging. This guide has provided a comprehensive overview of its synthesis, predicted spectroscopic properties, and a detailed analysis of its probable crystal structure based on a closely related, experimentally characterized compound. The anticipated prevalence of C—I···N halogen bonding and π–π stacking interactions offers a foundational understanding for crystal engineering and polymorph screening of this and related compounds.
To further advance the field, the experimental determination of the single-crystal X-ray structure of 2-Iodo-6-methoxybenzo[d]thiazole is of paramount importance. Such data would provide definitive confirmation of its molecular geometry and packing arrangement, enabling more precise structure-activity relationship (SAR) studies and facilitating the design of novel benzothiazole-based compounds with enhanced therapeutic and diagnostic capabilities.
References
-
Bentham Open Archives. supplementary material. [Link]
-
NIH National Center for Biotechnology Information. 6-Iodo-2-methyl-1,3-benzothiazole. [Link]
-
Scientific Communications. A simple and efficient route for synthesis of 2-alkylbenzothiazoles. [Link]
-
University of Otago. CCDC 2323924: Experimental Crystal Structure Determination. [Link]
-
Iowa Research Online. CCDC 1967634: Experimental Crystal Structure Determination. [Link]
-
Semantic Scholar. Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives. [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
-
AIP Publishing. Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. [Link]
-
PubMed. 2-Iodo-3-meth-oxy-6-methyl-pyridine. [Link]
-
ARKIVOC. Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. [Link]
-
CCDC. Search - Access Structures. [Link]
-
NIH National Center for Biotechnology Information. Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. [Link]
-
NIH National Center for Biotechnology Information. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
Royal Society of Chemistry. Intermolecular interactions in molecular crystals: what's in a name? [Link]
-
MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]
-
Progressive Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]
-
SciSpace. Intermolecular interactions in molecular crystals: what's in a name? [Link]
-
PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). [Link]
-
Journal of Chemical Reviews. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. guidechem.com [guidechem.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Search - Access Structures [ccdc.cam.ac.uk]
- 11. 6-Iodo-2-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
A Comprehensive Guide to the Synthesis and Structural Elucidation of 2-Iodo-6-methoxybenzo[d]thiazole
Abstract: This technical guide provides a detailed exploration of the synthesis and structural characterization of 2-Iodo-6-methoxybenzo[d]thiazole, a key building block in medicinal chemistry and neuroscience research.[1] The document outlines a field-proven, two-step synthetic pathway, beginning with the preparation of the 2-amino-6-methoxybenzothiazole precursor from p-anisidine, followed by a robust Sandmeyer iodination. Each stage is presented with in-depth mechanistic insights and a detailed experimental protocol. The guide culminates in a comprehensive strategy for structural elucidation, employing modern spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this important heterocyclic compound.
Introduction: The Significance of 2-Iodo-6-methoxybenzo[d]thiazole
The benzothiazole scaffold is a privileged heterocyclic system renowned for its presence in a wide array of pharmacologically active compounds.[2][3] These molecules exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Within this class, 2-Iodo-6-methoxybenzo[d]thiazole (CAS No. 2941-59-5) emerges as a particularly valuable synthetic intermediate.[1][5][6]
Its utility stems from two key structural features:
-
The benzothiazole core , which is a recognized pharmacophore in drug discovery.[2]
-
The iodine atom at the 2-position , which serves as an excellent leaving group in various cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), enabling the construction of more complex molecular architectures.[1]
Notably, this compound is a pivotal precursor in the synthesis of advanced diagnostic imaging agents for neurodegenerative diseases, such as Positron Emission Tomography (PET) tracers designed to target tau protein aggregates in Alzheimer's disease.[1] A reliable and well-characterized synthetic route is therefore essential for advancing research in this and other therapeutic areas.
Strategic Synthesis Pathway
The most effective and widely adopted strategy for synthesizing 2-Iodo-6-methoxybenzo[d]thiazole involves a two-stage process. This approach is predicated on the installation of the iodo group at a late stage, which is a common tactic to avoid interference with the initial ring-forming reactions.
The overall workflow is as follows:
-
Stage 1: Synthesis of the Precursor. Preparation of 2-Amino-6-methoxybenzothiazole from a commercially available aniline derivative.
-
Stage 2: Sandmeyer Iodination. Conversion of the 2-amino group to the target 2-iodo functionality via a diazonium salt intermediate.
This strategic division ensures high yields and purity for both the intermediate and the final product.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 2-Amino-6-methoxybenzothiazole
The foundational step is the construction of the benzothiazole ring system. This is efficiently achieved through the reaction of p-anisidine with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium like acetic acid.[4][7]
Causality and Mechanistic Insight: The reaction proceeds through the in-situ formation of thiocyanogen ((SCN)₂), a pseudohalogen, which electrophilically attacks the electron-rich aromatic ring of p-anisidine, preferentially at the position ortho to the activating amino group. The resulting intermediate then undergoes an intramolecular cyclization, followed by oxidation, to yield the stable aromatic benzothiazole ring. The choice of p-anisidine directly installs the required 6-methoxy substituent.
Experimental Protocol: Synthesis of 2-Amino-6-methoxybenzothiazole [7]
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve p-anisidine (0.2 mole) and potassium thiocyanate (0.8 mole) in 360 mL of 96% acetic acid.
-
Bromination: Cool the stirred solution to 10-15°C in an ice bath. Add bromine (0.2 mole) dissolved in 60 mL of glacial acetic acid dropwise, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a large volume of water (approx. 1.5 L) and stir. A precipitate will form.
-
Neutralization & Isolation: Neutralize the suspension carefully with a concentrated sodium carbonate solution until the pH is approximately 8. Filter the resulting solid precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from benzene or an ethanol/water mixture to yield 2-amino-6-methoxybenzothiazole as a crystalline solid.[7]
| Parameter | Value |
| Precursor | 2-Amino-6-methoxybenzothiazole |
| CAS No. | 1747-60-0 |
| Molecular Formula | C₈H₈N₂OS |
| Molecular Weight | 180.23 g/mol |
| Typical Yield | 85-90% |
| Appearance | Pale yellow to white solid |
| Melting Point | 165 °C |
Stage 2: Sandmeyer Iodination
The Sandmeyer reaction is a classic and reliable method for converting a primary aromatic amine into a halide.[8][9] The process involves two critical steps: the formation of a diazonium salt from the amine, followed by its displacement with an iodide ion, catalyzed by a copper(I) salt, although for iodination, a copper catalyst is often not strictly necessary and potassium iodide serves as the iodide source.[8][10][11]
Causality and Mechanistic Insight: The amine group of the benzothiazole precursor is first treated with nitrous acid (generated in-situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a relatively unstable diazonium salt. The low temperature is critical to prevent premature decomposition and side reactions. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). The subsequent introduction of potassium iodide provides the iodide nucleophile (I⁻), which displaces the diazonium group to form the final 2-iodo product.[1][9]
Experimental Protocol: Synthesis of 2-Iodo-6-methoxybenzo[d]thiazole [1][7]
-
Diazotization: Suspend 2-amino-6-methoxybenzothiazole (0.1 mole) in a mixture of concentrated hydrochloric acid (40 mL) and water (50 mL). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Add a solution of sodium nitrite (0.11 mole) in 20 mL of water dropwise to the cold suspension. Maintain the temperature below 5°C throughout the addition. Stir for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide (0.15 mole) in 50 mL of water and cool to 5°C. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Decomposition: Allow the mixture to warm to room temperature, then gently heat it on a steam bath to approximately 60°C until the evolution of nitrogen gas ceases.
-
Isolation: Cool the mixture to room temperature. A solid product should precipitate. Filter the solid, wash with a cold solution of sodium thiosulfate to remove any excess iodine, and then wash with water.
-
Purification: Dry the crude product. Further purification can be achieved by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization from ethanol to yield pure 2-Iodo-6-methoxybenzo[d]thiazole.
Structural Elucidation: A Self-Validating System
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system where each technique offers complementary information to build a conclusive structural assignment.
Caption: Logical workflow for spectroscopic structural elucidation.
Spectroscopic Data Summary
The following table summarizes the key physical properties and the expected spectroscopic data for the final product. This data serves as a benchmark for experimental verification.
| Analysis | Expected Result | Rationale & Interpretation |
| Molecular Formula | C₈H₆INOS | Confirmed by High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 291.11 g/mol | The monoisotopic mass is observed as the molecular ion peak [M]⁺ in the mass spectrum.[5][12] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.6-7.8 (m, 2H, Ar-H), δ ~7.1-7.3 (m, 1H, Ar-H), δ ~3.8-3.9 (s, 3H, -OCH₃) | The aromatic protons will appear in the typical downfield region. The methoxy group protons will appear as a sharp singlet further upfield. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160-170 (C2-I), δ ~155-160 (C6-O), δ ~140-150 (quaternary Ar-C), δ ~110-130 (Ar-CH), δ ~55-60 (-OCH₃) | The carbon attached to iodine (C2) will be significantly shifted. The methoxy carbon will be in the typical range. The spectrum should show 8 distinct carbon signals. |
| IR Spectroscopy (ATR) | ν ~3050-3100 cm⁻¹ (Ar C-H stretch), ν ~2850-2950 cm⁻¹ (sp³ C-H stretch), ν ~1500-1600 cm⁻¹ (C=N, C=C stretch), ν ~1250 cm⁻¹ (Ar-O-C stretch), ν ~500-600 cm⁻¹ (C-I stretch) | Confirms the presence of key functional groups: aromatic ring, methoxy group, thiazole C=N bond, and the carbon-iodine bond.[13][14] |
| Mass Spec. (EI) | m/z 291 [M]⁺, 164 [M-I]⁺ | The molecular ion peak confirms the molecular weight. A major fragment corresponding to the loss of the iodine atom is expected.[14] |
General Spectroscopic Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [13][15]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Standard pulse programs are used. For ¹³C, a larger number of scans is typically required.
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS) [14]
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a volatile solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or EI). Acquire the spectrum to determine the accurate mass of the molecular ion and analyze the fragmentation pattern.
Infrared (IR) Spectroscopy [13]
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record a background spectrum first, then the sample spectrum over a range of 4000-400 cm⁻¹. Identify the characteristic absorption bands.
Conclusion
This guide has detailed a robust and reproducible pathway for the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole, a compound of significant interest in modern chemical and pharmaceutical research. By following the two-stage synthesis involving the preparation of a 2-amino precursor and a subsequent Sandmeyer iodination, researchers can obtain the target molecule in high yield and purity. The comprehensive structural elucidation strategy, leveraging NMR, MS, and IR spectroscopy, provides a validated methodology to unequivocally confirm the structure of the final product. The protocols and insights contained herein are designed to empower scientific professionals to confidently synthesize and characterize this versatile chemical building block for their research and development endeavors.
References
- Osusky, P., et al. (2021). Direct iodination of electron-deficient benzothiazoles: rapid access to highly efficient two-photon absorbing fluorophores with quadrupolar (D-π-A-π-D)
-
Osusky, P., et al. (2021). Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core. Organic Letters. [Link]
-
Various Authors. (n.d.). Iodine‐catalyzed synthesis of benzothiazoles at room temperature. ResearchGate. [Link]
-
Li, Y., Wang, Y.-L., & Wang, J.-Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters. [Link]
-
Various Authors. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. [Link]
-
Various Authors. (2024). Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. Australian Journal of Chemistry. [Link]
- Various Inventors. (1994). Process for the preparation of 2-aminobenzothiazoles.
-
Davies, E. W., & Poole, H. G. (1928). 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles. RSC Publishing. [Link]
-
Wikipedia contributors. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl. Organic Syntheses. [Link]
-
Hunter, J. H., & Hogg, J. A. (1947). Derivatives of 2-Amino-6-methoxybenzothiazole. Journal of the American Chemical Society. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Various Authors. (n.d.). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC. [Link]
-
Tiyaboonchai, W., et al. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science. [Link]
-
Foronda, J. (2014). A New Methodology for the Synthesis of 2-Alkyl-5,6-bis(alkylthio)benzo[d]thiazole-4,7-dione. Southern Adventist University. [Link]
-
Various Authors. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. University of South Florida. [Link]
-
Metwally, M. A., et al. (2022). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. IUCrData. [Link]
-
Hrovat, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]
-
Karabacak, M., et al. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Bacchi, A., et al. (2007). 6-Iodo-2-methyl-1,3-benzothiazole. Acta Crystallographica Section E. [Link]
-
Al-Mokaddem, M., et al. (2019). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
Jashari, A., et al. (2024). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. 2941-59-5|2-Iodo-6-methoxybenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An Inquiry into the Early Reactivity of 2-Iodo-6-methoxybenzo[d]thiazole: A Technical Guide for the Research Scientist
Preamble: Navigating the Historical Chemical Landscape
For the contemporary researcher in drug development and materials science, the benzothiazole scaffold is a familiar and highly valued structural motif. Its prevalence in a vast array of biologically active compounds and functional materials is well-documented in modern chemical literature. However, to truly appreciate the synthetic versatility of this heterocycle, it is instructive to delve into the foundational studies that first elucidated its reactivity. This technical guide focuses on a key, yet historically elusive, building block: 2-iodo-6-methoxybenzo[d]thiazole .
While a comprehensive body of early literature dedicated specifically to the reactivity of 2-iodo-6-methoxybenzo[d]thiazole is not readily apparent, this guide will construct a logical and scientifically grounded exploration of its expected reactivity based on established principles of the time. We will draw upon early studies of related 2-halobenzothiazoles and the fundamental reactions that would have been in the synthetic chemist's arsenal during the formative years of modern organic chemistry. This document serves not only as a technical resource but also as an exercise in chemical deduction, piecing together the likely reactivity profile of a molecule that, while undoubtedly synthesized and utilized, may not have been the central subject of early publications.
I. The Genesis of 2-Iodo-6-methoxybenzo[d]thiazole: A Likely Synthetic Pathway
The journey into the reactivity of our target molecule begins with its synthesis. In the early to mid-20th century, the most probable route to 2-iodo-6-methoxybenzo[d]thiazole would have commenced with the construction of its 2-amino precursor.
Synthesis of 2-Amino-6-methoxybenzo[d]thiazole
The synthesis of 2-aminobenzothiazoles is a classic transformation, with early methods relying on the cyclization of arylthioureas. A plausible and well-documented approach would involve the reaction of 4-methoxyaniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium such as glacial acetic acid.
Conceptual Experimental Protocol: Synthesis of 2-Amino-6-methoxybenzo[d]thiazole
-
Step 1: Formation of the Arylthiourea Intermediate (in situ). To a cooled solution of 4-methoxyaniline and potassium thiocyanate in glacial acetic acid, a solution of bromine in glacial acetic acid would be added dropwise, maintaining a low temperature.
-
Step 2: Oxidative Cyclization. After the addition of bromine, the reaction mixture would be stirred for an extended period at room temperature to facilitate the oxidative cyclization to the 2-aminobenzothiazole ring system.
-
Step 3: Isolation and Purification. The reaction mixture would then be poured into water to precipitate the product, which could be collected by filtration, washed, and recrystallized to afford 2-amino-6-methoxybenzo[d]thiazole.
Conversion to 2-Iodo-6-methoxybenzo[d]thiazole via the Sandmeyer Reaction
With the 2-amino-6-methoxybenzothiazole in hand, the introduction of the iodo substituent at the 2-position would most logically be achieved through a Sandmeyer-type reaction. This venerable transformation, discovered in the late 19th century, allows for the conversion of an aromatic amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[1][2] The use of potassium iodide as the nucleophile in this reaction is a well-established method for the synthesis of aryl iodides.[1]
Conceptual Experimental Protocol: Sandmeyer Reaction for 2-Iodo-6-methoxybenzo[d]thiazole
-
Step 1: Diazotization. 2-Amino-6-methoxybenzothiazole would be dissolved in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water, and then cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite in water would be added dropwise to form the corresponding diazonium salt.
-
Step 2: Iodination. A solution of potassium iodide in water would then be added to the freshly prepared diazonium salt solution. The mixture would be allowed to warm to room temperature, often with gentle heating, to promote the displacement of the diazonium group by iodide and the evolution of nitrogen gas.
-
Step 3: Workup and Purification. The reaction mixture would be extracted with a suitable organic solvent. The organic layer would then be washed, dried, and concentrated to yield crude 2-iodo-6-methoxybenzo[d]thiazole, which could be further purified by recrystallization or distillation.
II. The Anticipated Reactivity of 2-Iodo-6-methoxybenzo[d]thiazole in Early Studies
The presence of an iodine atom at the electron-deficient 2-position of the benzothiazole ring system would have rendered this molecule a versatile intermediate for further synthetic elaboration. The reactivity of 2-iodo-6-methoxybenzo[d]thiazole in early studies can be logically categorized into two main areas: nucleophilic aromatic substitution and metal-mediated coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The benzothiazole ring is an electron-withdrawing system, which activates the 2-position towards nucleophilic attack. The general reactivity trend for halogens in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend for SN2 reactions and is governed by the electronegativity of the halogen. However, the carbon-iodine bond is the weakest among the halogens, which can also influence reactivity. Early studies on the reactivity of 2-halothiazoles with nucleophiles established that substitution does occur at the 2-position.
Expected Nucleophilic Substitution Reactions:
-
Amination: Reaction with primary or secondary amines, either neat or in a suitable solvent, would be expected to displace the iodide and form the corresponding 2-aminobenzothiazole derivatives. The reaction would likely require elevated temperatures to proceed at a reasonable rate.
-
Alkoxylation/Phenoxylation: Treatment with sodium alkoxides (e.g., sodium methoxide) or sodium phenoxides would be a viable route to 2-alkoxy- or 2-phenoxy-6-methoxybenzothiazoles.
-
Thiolation: Reaction with thiols or their corresponding sodium salts would provide access to 2-thioether derivatives of 6-methoxybenzothiazole.
Mechanistic Considerations:
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nature of the benzothiazole ring. In the second step, the iodide ion is expelled, and the aromaticity of the ring is restored.
Caption: Generalized SNAr mechanism for 2-Iodo-6-methoxybenzo[d]thiazole.
Ullmann Condensation: A Classic C-C and C-Heteroatom Bond Forming Reaction
The Ullmann reaction, first reported in the early 20th century, was a cornerstone of early cross-coupling chemistry, particularly for aryl iodides.[2][3] This copper-mediated reaction would have been a key method for forming carbon-carbon and carbon-heteroatom bonds with 2-iodo-6-methoxybenzo[d]thiazole.
Plausible Early Ullmann-type Reactions:
-
Biaryl Coupling: The classic Ullmann condensation involves the self-coupling of an aryl iodide in the presence of copper powder at high temperatures to form a symmetrical biaryl. While potentially low-yielding, this would have been a conceivable transformation.
-
Synthesis of 2-Aryl-6-methoxybenzothiazoles: A more synthetically useful application would be the coupling of 2-iodo-6-methoxybenzo[d]thiazole with other aromatic compounds, such as phenols or anilines, in the presence of a copper catalyst and a base. This would provide access to a range of 2-aryl- and 2-heteroaryl-6-methoxybenzothiazoles.
Conceptual Experimental Protocol: Ullmann Coupling with a Phenol
-
Step 1: Reaction Setup. A mixture of 2-iodo-6-methoxybenzo[d]thiazole, a phenol, a base (such as potassium carbonate), and a catalytic amount of a copper(I) salt (e.g., CuI) or copper powder would be heated in a high-boiling solvent like nitrobenzene or dimethylformamide.
-
Step 2: Reaction. The reaction would be heated at an elevated temperature for several hours.
-
Step 3: Workup and Purification. After cooling, the reaction mixture would be worked up by filtration to remove inorganic salts, followed by extraction and purification of the desired 2-aryloxy-6-methoxybenzothiazole.
Caption: Conceptual workflow of an Ullmann coupling reaction.
III. Summary of Expected Early Reactivity
The following table summarizes the likely reactivity of 2-iodo-6-methoxybenzo[d]thiazole based on the chemical knowledge and techniques available in the early to mid-20th century.
| Reaction Type | Reagents | Expected Product |
| Nucleophilic Aromatic Substitution | ||
| Amination | Primary or Secondary Amine | 2-Amino-6-methoxybenzothiazole derivative |
| Alkoxylation | Sodium Alkoxide (e.g., NaOMe) | 2-Alkoxy-6-methoxybenzothiazole |
| Phenoxylation | Sodium Phenoxide | 2-Phenoxy-6-methoxybenzothiazole |
| Ullmann Condensation | ||
| Biaryl Coupling | Copper powder, Heat | 2,2'-bis(6-methoxybenzo[d]thiazole) |
| C-O Coupling | Phenol, Copper catalyst, Base | 2-Aryloxy-6-methoxybenzothiazole |
| C-N Coupling | Amine, Copper catalyst, Base | 2-Arylamino-6-methoxybenzothiazole |
IV. Conclusion: A Foundation for Modern Synthesis
While specific, dedicated studies on the reactivity of 2-iodo-6-methoxybenzo[d]thiazole from the early era of organic chemistry remain to be uncovered, a clear picture of its synthetic potential can be painted through the lens of established, contemporaneous reactions. The principles of nucleophilic aromatic substitution and the utility of the Ullmann reaction provide a robust framework for understanding how this versatile intermediate would have been employed. The early chemists, through their empirical observations and growing mechanistic understanding, laid the groundwork for the sophisticated cross-coupling and functionalization reactions that are now commonplace. This exploration into the "expected" early reactivity of 2-iodo-6-methoxybenzo[d]thiazole not only highlights the enduring logic of organic chemistry but also underscores the importance of building upon the foundational knowledge of our scientific predecessors.
V. References
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Patil, V., Asrondkar, A., Bhadane, V., Bobade, A. S., & Chowdhary, A. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry, 8(1), 01-02.
-
D'auria, M., & Zampella, A. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1, 4-benzoquinone. ARKIVOC: Archive for Organic Chemistry, 2010(6), 53-60.
-
Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.
-
Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
Sources
A Technical Guide to 2-Iodo-6-methoxybenzo[d]thiazole: A Privileged Building Block for Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of drug discovery campaigns. 2-Iodo-6-methoxybenzo[d]thiazole has emerged as a heterocyclic scaffold of significant interest, offering a pre-validated core structure with versatile handles for chemical elaboration. This guide provides an in-depth analysis of this compound, detailing its synthesis, physicochemical properties, and reactivity. We present field-proven protocols for its utilization in key cross-coupling reactions and contextualize its application in the high-stakes field of neuroscience, specifically in the development of diagnostic agents for Alzheimer's disease. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent building block in their synthetic programs.
The Strategic Value of a Privileged Heterocycle
The benzothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, a term denoting a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] Compounds incorporating this bicyclic system have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The value of 2-Iodo-6-methoxybenzo[d]thiazole lies in the strategic placement of two key functional groups that unlock its synthetic potential.
-
The 2-Iodo Group: The iodine atom at the 2-position serves as a highly efficient chemical handle. Its nature as an excellent leaving group makes this position ripe for a variety of palladium-catalyzed cross-coupling reactions.[4] This allows for the precise and controlled introduction of diverse molecular fragments, a critical capability in structure-activity relationship (SAR) studies. The reactivity of halogens in such couplings follows the order I > Br > Cl, making the iodo-substituted variant the most reactive and versatile starting point.[5]
-
The 6-Methoxy Group: The electron-donating methoxy group at the 6-position is not merely a passive substituent. It modulates the electronic properties of the benzothiazole ring system, influencing its binding characteristics and pharmacokinetic properties. Furthermore, this group can be a key interaction point with biological targets or can be demethylated to a phenol for further functionalization.
Physicochemical Profile and Safe Handling
Proper handling and storage are critical for maintaining the integrity and reactivity of this building block. The compound is a yellow solid and should be stored in a dark, inert atmosphere at 2-8°C.[6]
| Property | Value | Source(s) |
| CAS Number | 2941-59-5 | [4][6] |
| Molecular Formula | C₈H₆INOS | [4][6] |
| Molecular Weight | 291.11 g/mol | [4][6] |
| Appearance | Yellow Solid | [4] |
| Storage Temperature | 2-8°C, Inert Atmosphere, Dark | [6] |
| Purity | Typically ≥97% | [4] |
Safety Information: Users must consult the Material Safety Data Sheet (MSDS) before handling.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood. In case of contact, wash skin with soap and water; in case of eye contact, rinse thoroughly for at least 15 minutes.[7]
Synthesis and Spectroscopic Characterization
The synthesis of 2-Iodo-6-methoxybenzo[d]thiazole is a robust, two-step process starting from commercially available 4-methoxyaniline.
Step 1: Synthesis of the Precursor, 6-methoxybenzo[d]thiazol-2-amine
This step involves an electrophilic cyclization. The reaction of 4-methoxyaniline with potassium thiocyanate and bromine in glacial acetic acid yields the 2-aminobenzothiazole core.[8]
Protocol:
-
In a flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (1.0 eq) and potassium thiocyanate (KSCN, 4.0 eq) in glacial acetic acid.
-
Stir the mixture at room temperature for 45 minutes.
-
Cool the reaction mixture to 10°C in an ice bath.
-
Prepare a solution of bromine (2.0 eq) in a minimal amount of glacial acetic acid.
-
Add the bromine solution dropwise to the cooled reaction mixture. A yellow suspension will form.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion (monitored by TLC), carefully pour the mixture into a beaker of ice water and neutralize with a 25% aqueous ammonia solution to pH 8.
-
Filter the resulting precipitate, wash extensively with water, and dry to yield 6-methoxybenzo[d]thiazol-2-amine.
Step 2: Diazotization and Iodination (Sandmeyer Reaction)
This classic transformation converts the 2-amino group into the target 2-iodo group. The amine is first converted to a diazonium salt, which is then displaced by iodide.
Protocol:
-
Suspend 6-methoxybenzo[d]thiazol-2-amine (1.0 eq) in a mixture of water and sulfuric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence will be observed.
-
Allow the mixture to stir and slowly warm to room temperature, then heat gently (e.g., 50-60°C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution (to remove excess iodine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Iodo-6-methoxybenzo[d]thiazole.
Analytical Characterization
The structural integrity of the final product should be confirmed by NMR spectroscopy. Based on data from structurally similar compounds, the following characteristic shifts are expected.[4]
| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment Rationale |
| ¹H | ~8.2 | H7 (singlet or narrow doublet, adjacent to iodine) |
| ¹H | ~7.8 | H4, H5 (doublets or multiplets in the aromatic region) |
| ¹H | ~3.9 | -OCH₃ (singlet) |
| ¹³C | ~160 | C6 (aromatic carbon bearing the methoxy group) |
| ¹³C | ~153 | C8a (quaternary carbon at the ring junction) |
| ¹³C | ~137 | C4a (quaternary carbon at the ring junction) |
| ¹³C | ~135, ~124, ~105 | C5, C4, C7 (aromatic CH carbons) |
| ¹³C | ~90 | C2 (carbon bearing the iodine atom, heavily shielded) |
| ¹³C | ~56 | -OCH₃ (methoxy carbon) |
A Versatile Hub for Molecular Elaboration: Key Cross-Coupling Protocols
The C2-Iodo bond is the key to the synthetic versatility of this building block, enabling access to a vast chemical space through well-established palladium-catalyzed cross-coupling reactions.
Sources
- 1. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"using 2-Iodo-6-methoxybenzo[d]thiazole in Suzuki coupling reactions"
An Application Guide for the Synthesis of 2-Aryl-6-methoxybenzo[d]thiazoles via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic structure renowned for its wide range of biological activities, forming the core of numerous pharmaceuticals and bioactive molecules.[1] Derivatives of this scaffold are investigated for applications including antitumor, antibacterial, and anti-inflammatory agents.[2] Specifically, the 2-aryl-6-methoxybenzo[d]thiazole framework is a key pharmacophore in modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for linking aryl and heteroaryl fragments.[3][4]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Iodo-6-methoxybenzo[d]thiazole with various organoboron reagents. As a highly reactive electrophile, the iodo-substituted benzothiazole is an ideal starting material for efficiently accessing a diverse library of 2-aryl derivatives. We will delve into the mechanistic underpinnings of the reaction, offer field-tested protocols, and provide guidance for reaction optimization and troubleshooting.
Pillar 1: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that proceeds through a well-defined palladium-based catalytic cycle.[5] Understanding this mechanism is paramount for rational catalyst selection and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-iodine bond of the 2-Iodo-6-methoxybenzo[d]thiazole. This is often the rate-determining step and results in a Palladium(II) complex.[3][7] The high reactivity of the C-I bond compared to C-Br or C-Cl makes iodo-substituted substrates highly efficient for this step.[8]
-
Transmetalation : In this step, the organic group from the boronic acid (or ester) is transferred to the Palladium(II) center. This process requires activation of the organoboron species by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[8][9]
-
Reductive Elimination : The final step involves the coupling of the two organic fragments (the benzothiazole and the aryl group) attached to the palladium center. This forms the desired C-C bond and regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Core Components and Their Mechanistic Roles
The success of the coupling reaction is highly dependent on the judicious selection of each component. For a substrate like 2-Iodo-6-methoxybenzo[d]thiazole, special consideration must be given to the potential for the benzothiazole nitrogen to interact with the catalyst.[10]
| Component | Role & Rationale | Recommended Options |
| Palladium Pre-catalyst | The source of the active Pd(0) catalyst. Pd(II) pre-catalysts are often more air-stable and are reduced in situ to Pd(0). | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Stabilizes the Pd(0) species, prevents catalyst decomposition, and modulates its reactivity. Bulky, electron-rich phosphine ligands are often required for challenging substrates, including heteroaryl halides.[9][11] | PPh₃, P(t-Bu)₃, XPhos, SPhos |
| Base | Activates the boronic acid for transmetalation. The choice of base can significantly impact yield and must be strong enough to form the boronate "ate" complex but not so strong as to cause substrate or product degradation. | K₂CO₃, K₃PO₄, Cs₂CO₃, KF |
| Solvent | Solubilizes reactants and influences reaction kinetics. Aprotic polar solvents are common. Often, a mixture including water is used to help dissolve the inorganic base. | 1,4-Dioxane, Toluene, DMF, THF, 2-MeTHF |
| Organoboron Reagent | The source of the nucleophilic carbon. Boronic acids are common, but boronic esters (e.g., pinacol esters) offer enhanced stability, preventing premature protodeboronation.[5][7] | Arylboronic acids, Arylboronic acid pinacol esters |
Pillar 3: Experimental Protocols and Workflow
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Iodo-6-methoxybenzo[d]thiazole. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Iodo-6-methoxybenzo[d]thiazole (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add 2-Iodo-6-methoxybenzo[d]thiazole (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 solvent:water ratio) via syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a pre-heated oil bath or heating block set to the desired temperature (typically 80-110 °C).[11] Stir the reaction mixture vigorously for the specified time (4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 2-aryl-6-methoxybenzo[d]thiazole product.[12]
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Data Summary: Starting Conditions for Optimization
The following table provides a summary of reaction conditions adapted from successful Suzuki couplings of related 2-halo- and 6-substituted-benzothiazoles, which serve as an excellent starting point for optimizing the reaction of 2-Iodo-6-methoxybenzo[d]thiazole.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 4 | Good-Excellent | [10][11] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | DMF/H₂O | 95 | 31 | Moderate-Good | [1] |
| Pd(OAc)₂ (0.5) | None | - | WEB | RT | 12-24 | Good | [12] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 120 | 12 | Good-Excellent | [2] |
| WEB = Water Extract of Banana. An example of a green chemistry approach.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation); Insufficient temperature; Poor choice of base/solvent. | Ensure all reagents and solvents are properly degassed. Screen different ligands (e.g., SPhos, P(t-Bu)₃). Increase temperature. Try a stronger base like Cs₂CO₃. |
| Protodeboronation | Boronic acid is unstable under reaction conditions; Reaction is too slow. | Use the corresponding pinacol boronate ester for increased stability.[5] Use a more active catalyst/ligand system to accelerate the coupling rate.[7] |
| Dehalogenation | Reductive elimination of a Pd-H species. | Ensure the reaction is free of potential hydride sources. This side reaction is less common with aryl iodides than bromides.[5] |
| Homocoupling | Coupling of two boronic acid molecules. | Decrease catalyst loading. Ensure slow, controlled heating to the target temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and robust method for the synthesis of 2-aryl-6-methoxybenzo[d]thiazoles from 2-Iodo-6-methoxybenzo[d]thiazole. The high reactivity of the carbon-iodine bond ensures efficient oxidative addition, often leading to high yields under relatively mild conditions. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can readily access a diverse array of functionalized benzothiazole derivatives, paving the way for new discoveries in medicinal chemistry and materials science.
References
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Available at [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85671-85675. Available at [Link]
-
Al-Hussain, S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 143, 156-168. Available at [Link]
-
Gull, Y., et al. (2017). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 22(8), 1339. Available at [Link]
-
Hoan, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science, 1(1), 80-87. Available at [Link]
-
Mathew, J. S., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Preprint. Available at [Link]
-
Gull, Y., et al. (2017). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]
-
Hoan, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. HPU2 Journal of Science. Available at [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]
-
National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
Sources
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for Sonogashira Coupling with 2-Iodo-6-methoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Sonogashira Coupling in Medicinal Chemistry
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][4][5] The reaction's utility stems from its generally mild conditions, tolerance of a wide range of functional groups, and the direct introduction of the rigid, linear alkyne moiety—a valuable structural element in drug design.[1][5]
The 2-alkynyl-6-methoxybenzo[d]thiazole scaffold is of significant interest in medicinal chemistry. The benzothiazole core is a privileged structure found in numerous biologically active compounds, while the methoxy group can modulate physicochemical properties and the alkynyl substituent provides a versatile handle for further functionalization or for acting as a key pharmacophoric element. This guide provides a detailed examination of the protocols for the Sonogashira coupling of 2-iodo-6-methoxybenzo[d]thiazole, offering both theoretical understanding and practical, field-proven methodologies.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling is generally accepted to proceed via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][6][7]
The Palladium Cycle: The Workhorse of C-C Bond Formation
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (2-iodo-6-methoxybenzo[d]thiazole) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate.[5][6] The high reactivity of the carbon-iodine bond makes aryl iodides ideal substrates for this step.[1]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This is a crucial step where the two cycles intersect.[7][8][9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 2-alkynyl-6-methoxybenzo[d]thiazole product and regenerate the catalytically active Pd(0) species, thus closing the cycle.[5][6]
The Copper Cycle: Activating the Alkyne
The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][9] In the presence of a base (typically an amine), the terminal alkyne is deprotonated. The resulting acetylide anion then reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[1][9] This species is sufficiently nucleophilic to undergo transmetalation with the palladium complex. The use of a copper co-catalyst significantly accelerates the reaction, often allowing it to proceed at room temperature.[10]
A potential side reaction associated with the copper catalyst is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[1] This can be minimized by maintaining an inert atmosphere and by using appropriate reaction conditions. In some cases, a "copper-free" Sonogashira protocol may be employed to circumvent this issue entirely, although this often requires more forcing conditions or specialized ligands.[1][11]
Visualizing the Catalytic Pathway
To aid in the conceptualization of this intricate process, the following diagram illustrates the interconnected catalytic cycles of the Sonogashira coupling.
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a robust, general protocol for the Sonogashira coupling of 2-iodo-6-methoxybenzo[d]thiazole with a terminal alkyne. It is crucial to note that optimization may be necessary for specific alkynes.
Materials and Reagents
-
Aryl Halide: 2-Iodo-6-methoxybenzo[d]thiazole
-
Terminal Alkyne: (e.g., Phenylacetylene, 1-hexyne, etc.)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a reliable starting point for a wide range of terminal alkynes.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 2-iodo-6-methoxybenzo[d]thiazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment. This is critical to prevent oxidative homocoupling of the alkyne and deactivation of the Pd(0) catalyst.[1]
-
-
Addition of Reagents:
-
Add anhydrous solvent (e.g., THF or DMF, approximately 5-10 mL per mmol of aryl iodide) via syringe.
-
Add the amine base (e.g., triethylamine, 2-3 equiv) via syringe. The base neutralizes the hydrogen iodide formed during the reaction.[1]
-
Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe. Using a slight excess of the alkyne can help drive the reaction to completion.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-alkynyl-6-methoxybenzo[d]thiazole.
-
Parameter Optimization and Troubleshooting
The success of a Sonogashira coupling can be sensitive to several factors. The following table summarizes key parameters and their impact, providing a basis for rational optimization.
| Parameter | Common Choices | Rationale and Field Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ is a Pd(0) source, while Pd(II) precursors like PdCl₂(PPh₃)₂ are reduced in situ. The choice often depends on air stability and cost. For challenging couplings, more active catalysts with bulky, electron-rich phosphine ligands may be beneficial.[6] |
| Copper Co-catalyst | CuI | Highly effective in activating the terminal alkyne.[1] Its absence (copper-free conditions) can prevent alkyne homocoupling but may necessitate higher temperatures or more active catalyst systems.[1][11] |
| Ligand | PPh₃ (often part of the catalyst) | Triphenylphosphine is standard. However, for less reactive halides (bromides or chlorides), bulky and electron-rich phosphine ligands can accelerate the oxidative addition step.[6][12] |
| Base | Et₃N, i-Pr₂NH, piperidine | Must be a sufficiently strong, non-nucleophilic base to deprotonate the alkyne and neutralize the HX byproduct. Amine bases often serve as both the base and a co-solvent.[1] |
| Solvent | THF, DMF, Toluene, Et₃N | The choice of solvent can influence solubility and reaction rate. Amine solvents can accelerate the reaction but can complicate work-up. |
| Temperature | Room Temperature to 80 °C | Aryl iodides are typically reactive enough for room temperature coupling.[1] If the reaction is sluggish, gentle heating can be applied. |
Conclusion
The Sonogashira coupling of 2-iodo-6-methoxybenzo[d]thiazole is a highly effective method for the synthesis of novel 2-alkynylbenzothiazole derivatives. A solid understanding of the underlying mechanism, coupled with careful execution of the experimental protocol and rational parameter optimization, will enable researchers to reliably access these valuable compounds for applications in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chinese Chemical Letters. (n.d.). Palladium- and Copper-Catalyzed Cross Coupling Reaction of Aliphatic Alcohols and Aryl Halides. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
-
The Sonogashira Coupling. (n.d.). [Link]
-
ACS Publications. (n.d.). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions | Organometallics. [Link]
-
SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]
-
ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]
-
ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagiihara Reaction | Request PDF. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. [Link]
-
Beilstein Journals. (n.d.). Search Results - BJOC. [Link]
-
ResearchGate. (n.d.). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. [Link]
-
RSC Publishing. (n.d.). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. [Link]
-
PMC - NIH. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
-
ACS Publications. (n.d.). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects | The Journal of Organic Chemistry. [Link]
-
PMC - NIH. (n.d.). Photoinduced inverse Sonogashira coupling reaction. [Link]
-
PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reactions from alkynes 6-9. | Download Table. [Link]
-
Scribd. (n.d.). Sonogashira Coupling | PDF | Organic Chemistry. [Link]
-
Chem-Station Int. Ed. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. [Link]
-
PMC - NIH. (n.d.). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. [Link]
-
RSC Publishing. (2019, March 18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
-
MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]
-
Grafiati. (2022, February 12). Bibliographies: 'Sonogashira coupling reactions'. [Link]
-
ResearchGate. (n.d.). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
The Versatility of 2-Iodo-6-methoxybenzo[d]thiazole in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the benzothiazole core stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and rigid bicyclic structure allow for specific and high-affinity interactions with a variety of biological targets. Among the numerous derivatives of this versatile heterocycle, 2-Iodo-6-methoxybenzo[d]thiazole has emerged as a particularly valuable and strategic building block for the synthesis of novel therapeutic and diagnostic agents.
The strategic placement of an iodine atom at the 2-position renders this molecule an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility, providing medicinal chemists with a reliable handle to introduce molecular complexity and diversify compound libraries. The methoxy group at the 6-position, an electron-donating group, can influence the molecule's pharmacokinetic properties and provides an additional site for potential modification. This guide provides an in-depth exploration of the applications of 2-Iodo-6-methoxybenzo[d]thiazole, complete with detailed protocols for its key synthetic transformations and insights into its role in the development of cutting-edge pharmaceuticals.
Core Applications in Drug Discovery and Development
The primary application of 2-Iodo-6-methoxybenzo[d]thiazole lies in its role as a key intermediate for the synthesis of advanced imaging agents and therapeutic candidates.
Development of Neurological Imaging Agents
A significant area of application for 2-Iodo-6-methoxybenzo[d]thiazole is in the development of Positron Emission Tomography (PET) tracers for neurodegenerative diseases, most notably Alzheimer's disease.[3][4][5] The benzothiazole scaffold has been identified as a key pharmacophore for binding to amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, which are pathological hallmarks of Alzheimer's.[3][6][7]
The synthesis of these imaging agents often involves the coupling of the 2-Iodo-6-methoxybenzo[d]thiazole core with various aromatic and heteroaromatic moieties to fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties, such as blood-brain barrier penetration.
Logical Workflow for Imaging Agent Synthesis
Caption: Synthetic workflow for developing PET imaging agents.
A Scaffold for Anticancer and Kinase Inhibitor Discovery
The benzothiazole nucleus is a common feature in a variety of compounds exhibiting potent anticancer activity.[2][8][9][10] Derivatives have been shown to target a range of cancer-related pathways, including the inhibition of protein kinases.[1][2] Glycogen synthase kinase-3 (GSK-3) is one such kinase implicated in various diseases, including cancer and neurodegenerative disorders, and benzothiazole-based molecules have been explored as potential inhibitors.[6][11][12]
2-Iodo-6-methoxybenzo[d]thiazole serves as a versatile starting point for the synthesis of libraries of potential kinase inhibitors. Through combinatorial approaches utilizing cross-coupling reactions, a wide array of substituents can be introduced at the 2-position to probe the structure-activity relationships (SAR) for a given biological target.
Synthetic Protocols: Harnessing the Power of Cross-Coupling
The iodine atom at the 2-position of 2-Iodo-6-methoxybenzo[d]thiazole is the key to its synthetic utility, acting as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The following protocols provide detailed, step-by-step methodologies for the most common and impactful transformations.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[13][14] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.
Objective: To synthesize 2-Aryl-6-methoxybenzo[d]thiazoles.
Materials:
| Reagent/Solvent | Purpose | Typical Supplier |
| 2-Iodo-6-methoxybenzo[d]thiazole | Starting Material | Commercially available |
| Arylboronic Acid | Coupling Partner | Commercially available |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | Commercially available |
| K₂CO₃ or Cs₂CO₃ | Base | Commercially available |
| 1,4-Dioxane/Water or Toluene/Ethanol/Water | Solvent System | Commercially available |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | Commercially available |
| Ethyl Acetate | Extraction Solvent | Commercially available |
| Hexanes | Chromatography Eluent | Commercially available |
| Silica Gel | Stationary Phase for Chromatography | Commercially available |
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Iodo-6-methoxybenzo[d]thiazole (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) and the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. For more challenging substrates, catalysts with more specialized ligands like dppf (in PdCl₂(dppf)) can be employed to improve yields and reaction rates.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. K₂CO₃ is a mild and effective base for many Suzuki couplings. For less reactive substrates, a stronger base like Cs₂CO₃ may be necessary.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used. The water is necessary to dissolve the inorganic base, while the organic solvent dissolves the reactants.
Protocol 2: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][15] This reaction is a powerful tool for the synthesis of conjugated systems and has found applications in materials science and medicinal chemistry.
Objective: To synthesize 2-Alkynyl-6-methoxybenzo[d]thiazoles.
Materials:
| Reagent/Solvent | Purpose | Typical Supplier |
| 2-Iodo-6-methoxybenzo[d]thiazole | Starting Material | Commercially available |
| Terminal Alkyne | Coupling Partner | Commercially available |
| PdCl₂(PPh₃)₂ | Palladium Catalyst | Commercially available |
| CuI | Co-catalyst | Commercially available |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and Solvent | Commercially available |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Co-solvent (optional) | Commercially available |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | Commercially available |
| Dichloromethane (DCM) | Extraction Solvent | Commercially available |
Experimental Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-Iodo-6-methoxybenzo[d]thiazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq) in a suitable solvent such as THF or DMF.
-
Addition of Reagents: Add the terminal alkyne (1.5 eq) followed by the amine base (e.g., Et₃N, 3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NH₄Cl, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: After filtration and solvent evaporation, purify the crude product by flash column chromatography on silica gel.
Sonogashira Reaction Workflow
Caption: Key components of the Sonogashira coupling reaction.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[16] This transformation has become indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Objective: To synthesize 2-Amino-6-methoxybenzo[d]thiazole derivatives.
Materials:
| Reagent/Solvent | Purpose | Typical Supplier |
| 2-Iodo-6-methoxybenzo[d]thiazole | Starting Material | Commercially available |
| Primary or Secondary Amine | Coupling Partner | Commercially available |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst | Commercially available |
| Xantphos or BINAP | Ligand | Commercially available |
| NaOtBu or Cs₂CO₃ | Base | Commercially available |
| Toluene or Dioxane | Anhydrous Solvent | Commercially available |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | Commercially available |
| Ethyl Acetate | Extraction Solvent | Commercially available |
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Addition of Reactants: Add 2-Iodo-6-methoxybenzo[d]thiazole (1.0 eq) and the amine (1.2 eq), followed by the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Critical Considerations for Buchwald-Hartwig Amination:
-
Inert Atmosphere: This reaction is highly sensitive to oxygen, and all reagents and solvents should be deoxygenated and handled under an inert atmosphere to prevent catalyst deactivation.
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the reaction and depends on the specific substrates being coupled. Bulky, electron-rich ligands like Xantphos are often effective.
-
Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. The choice of base can significantly impact the reaction rate and yield.
Conclusion and Future Perspectives
2-Iodo-6-methoxybenzo[d]thiazole has proven to be a highly valuable and versatile building block in medicinal chemistry. Its utility is primarily derived from its susceptibility to a range of palladium-catalyzed cross-coupling reactions, which allow for the efficient and modular synthesis of complex molecules. The applications of this compound in the development of PET imaging agents for neurodegenerative diseases are well-established, and its potential as a scaffold for the discovery of novel anticancer agents and kinase inhibitors continues to be an active area of research. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic intermediate in their drug discovery and development endeavors. As our understanding of disease pathology deepens, the strategic application of such versatile chemical tools will undoubtedly lead to the creation of the next generation of innovative diagnostics and therapeutics.
References
- Zheng, Q. et al. (2015). Fully Automated Synthesis of [(18)F]T807, a PET Tau Tracer for Alzheimer's Disease. Bioorganic & Medicinal Chemistry Letters, 25(15), 2984-2989.
- Shiue, C. Y. et al. (2019). An one-pot two-step automated synthesis of [18F]T807 injection, its biodistribution in mice and monkeys, and a preliminary study. PLoS One, 14(7), e0219639.
- Shoup, T. M. et al. (2013). A Concise Radiosynthesis of the Tau Radiopharmaceutical, [18F]T807. Journal of Labelled Compounds and Radiopharmaceuticals, 56(14), 736-740.
- Sadhasivam, B. et al. (2017). Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 220-226.
- Khan, I. et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm, 9(9), 1472-1490.
- Chemistry LibreTexts. (2023).
- Al-Qawasmeh, R. A. et al. (2022). Synthesis of novel GSK-3β enzyme inhibitors. Tropical Journal of Pharmaceutical Research, 21(10), 2095-2101.
- Verma, R. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4485-4506.
- Rao, P. N. P. et al. (2013). Characterization of maleimide-based glycogen synthase kinase-3 (GSK-3) inhibitors as stimulators of steroidogenesis. Journal of Medicinal Chemistry, 56(14), 5749-5758.
- Serdons, K. et al. (2008). Synthesis of a [18F]fluorobenzothiazole as potential amyloid imaging agent. Journal of Labelled Compounds and Radiopharmaceuticals, 51(4), 137-145.
- Organic Chemistry Portal. Sonogashira Coupling.
- Vu, A. T. T. et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science, 1(1), 80-87.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- Kolar, M. et al. (2015). Flow Chemistry: Sonogashira Coupling. Molecules, 20(1), 1234-1246.
- Felpin, F. X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578.
- Sekar, V. et al. (2011). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 23(12), 5489-5491.
- Badria, F. A. et al. (2022). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 27(15), 4987.
- El-Sayed, N. N. E. et al. (2022). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Anticancer Agents in Medicinal Chemistry, 22(12), 2327-2339.
- BenchChem. (2025).
- Vu, A. T. T. et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Hanoi National University of Education Journal of Science, 67(8), 127-135.
- Wang, X. et al. (2015). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 80(2), 1083-1090.
- Al-Ostoot, F. H. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(1), 35-61.
- Liu, Y. et al. (2019). 3D-QSAR Studies on New Benzothiazole-Based Dual Functional Inhibitors of BCR-ABL Kinase Including the T315I Mutant. Letters in Drug Design & Discovery, 16(8), 886-894.
- Kim, J. et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. International Journal of Molecular Sciences, 22(17), 9123.
- Kashani, S. K. et al. (2021).
Sources
- 1. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fully automated synthesis of [(18)F]T807, a PET tau tracer for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Concise Radiosynthesis of the Tau Radiopharmaceutical, [18F]T807 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 8. rsc.org [rsc.org]
- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-Iodo-6-methoxybenzo[d]thiazole for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 6-Methoxybenzothiazole Scaffold
The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent kinase inhibition.[1] Within this class, the 6-methoxy-substituted benzothiazole moiety offers a strategic advantage in drug design. The methoxy group, a hydrogen bond acceptor and a modulator of lipophilicity, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing cell permeability and target engagement.
This guide focuses on the synthetic utility of 2-Iodo-6-methoxybenzo[d]thiazole , a key building block for the construction of diverse kinase inhibitor libraries. The presence of the iodo group at the 2-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the facile introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, allowing for extensive structure-activity relationship (SAR) exploration and the optimization of kinase inhibitory potency and selectivity.
Synthetic Strategy: Accessing Kinase Inhibitor Scaffolds via Suzuki Coupling
One of the most powerful methods for constructing C-C bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[2] This reaction is particularly well-suited for the derivatization of 2-Iodo-6-methoxybenzo[d]thiazole, as aryl iodides are highly reactive coupling partners. The general workflow for the synthesis of 2-aryl-6-methoxybenzothiazole derivatives is depicted below.
Figure 1: General workflow for the synthesis of 2-aryl-6-methoxybenzothiazole derivatives via Suzuki coupling.
This synthetic route allows for the modular assembly of kinase inhibitor candidates. By varying the aryl or heteroaryl boronic acid, a diverse library of compounds can be generated and screened for activity against a panel of kinases.
Application in Kinase Inhibitor Development: Targeting PI3K and VEGFR Pathways
The 2-substituted-6-methoxybenzothiazole scaffold has shown promise in the development of inhibitors for several important kinase families, including the Phosphoinositide 3-kinases (PI3Ks) and Vascular Endothelial Growth Factor Receptors (VEGFRs).
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3]
Figure 2: Simplified PI3K/Akt/mTOR signaling pathway with the point of intervention for a PI3K inhibitor.
Benzothiazole-based compounds have been designed as potent PI3K inhibitors.[3] The introduction of various substituents at the 2-position of the 6-methoxybenzothiazole core allows for fine-tuning of the inhibitory activity and selectivity against different PI3K isoforms.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[4] In cancer, tumors exploit this process to secure a blood supply for their growth and metastasis.[4] Therefore, inhibiting VEGFR signaling is a validated anti-cancer strategy.
Figure 3: Simplified VEGFR-2 signaling pathway, a key driver of angiogenesis.
Derivatives of the benzothiazole scaffold have been investigated as potent inhibitors of VEGFR-2.[4] The 6-methoxy group can contribute to favorable interactions within the ATP-binding site of the kinase domain.
Illustrative Biological Activity
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| 2-Arylbenzothiazole | VEGFR-2 | 97 | [4] |
| 2-Aminobenzothiazole-pyrazole | VEGFR-2 | 150-210 | [4] |
| Benzothiazole derivative | PI3Kβ | Sub-micromolar | [5] |
| 2-Aminothiazole derivative | Src family kinases | Nanomolar range | [6] |
Detailed Protocol: Suzuki Coupling of 2-Iodo-6-methoxybenzo[d]thiazole
This protocol is adapted from a procedure for the Suzuki coupling of 2-amino-6-bromobenzothiazole and is expected to be effective for the more reactive 2-iodo analogue.[7]
Materials:
-
2-Iodo-6-methoxybenzo[d]thiazole
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Iodo-6-methoxybenzo[d]thiazole (1 equivalent).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add the aryl or heteroaryl boronic acid (1.1 equivalents), potassium phosphate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Reaction: Stir the reaction mixture vigorously and heat to 95 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-methoxybenzo[d]thiazole derivative.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.
-
Base (K₃PO₄): The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium phosphate is a commonly used and effective base for Suzuki couplings.
-
Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic substrates and the inorganic base. Water also plays a role in the catalytic cycle.
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion, especially if the boronic acid is prone to decomposition.
-
Temperature (95 °C): Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Conclusion
2-Iodo-6-methoxybenzo[d]thiazole is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, provides a straightforward and modular approach to generate diverse libraries of 2-substituted-6-methoxybenzothiazole derivatives. The demonstrated potential of this scaffold to inhibit key cancer-related kinases such as PI3K and VEGFR underscores its importance in modern drug discovery efforts. The protocols and insights provided herein are intended to empower researchers to explore the rich chemical space accessible from this strategic building block.
References
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central. Available at: [Link]
-
Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. Available at: [Link]
-
(PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available at: [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. Available at: [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available at: [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH. Available at: [Link]
-
Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Available at: [Link]
-
Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. PubMed. Available at: [Link]
-
Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. Available at: [Link]
-
Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC - PubMed Central. Available at: [Link]
Sources
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-Iodo-6-methoxybenzo[d]thiazole as a Pivotal Intermediate for Novel Anticancer Agents
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] In the relentless pursuit of novel and more effective cancer therapeutics, derivatives of benzothiazole have emerged as a particularly promising class of molecules.[2] These compounds have demonstrated potent antitumor activities against a variety of cancer cell lines, including those of the breast, colon, lungs, and prostate.[3] Their mechanisms of action are diverse, ranging from the inhibition of crucial cellular enzymes like topoisomerase to the disruption of microtubule dynamics.[4]
A particularly compelling strategy in modern cancer drug design involves the targeting of key signaling pathways that are dysregulated in cancer cells. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one such critical signaling cascade.[5] This pathway governs essential cellular processes such as cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[5] Consequently, the development of inhibitors that target components of the PI3K/Akt/mTOR pathway is a highly promising therapeutic approach.[6][7] Several benzothiazole-based compounds have been identified as potent inhibitors of PI3K and mTOR, highlighting the potential of this scaffold in precision oncology.[6][7]
This guide focuses on a key intermediate, 2-Iodo-6-methoxybenzo[d]thiazole , and its strategic application in the synthesis of novel anticancer agents. The iodine atom at the 2-position serves as a versatile synthetic handle, enabling the introduction of a wide array of chemical moieties through well-established cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The 6-methoxy group, in turn, can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Herein, we provide detailed protocols for the synthesis of this key intermediate and its subsequent derivatization, along with an overview of the underlying biological rationale and data supporting the anticancer potential of the resulting molecules.
Synthetic Workflow Overview
The overall strategy involves a three-stage process: 1) Synthesis of the 2-amino benzothiazole precursor, 2) Conversion to the pivotal 2-iodo intermediate, and 3) Diversification through palladium-catalyzed cross-coupling reactions to generate a library of potential anticancer agents.
Caption: Synthetic workflow for anticancer agents from 2-Iodo-6-methoxybenzo[d]thiazole.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methoxybenzo[d]thiazole
This protocol describes the synthesis of the precursor amine from 4-methoxyaniline. The reaction proceeds via an electrophilic substitution of bromine followed by cyclization with potassium thiocyanate.
Materials:
-
4-Methoxyaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonia solution (25%)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyaniline (0.050 mol) and potassium thiocyanate (0.240 mol) in glacial acetic acid (90 mL).
-
Cool the reaction mixture in an ice bath to a temperature not exceeding 5 °C.
-
Prepare a solution of bromine (3 mL) in glacial acetic acid (40 mL). Add this solution dropwise to the cooled reaction mixture, maintaining the temperature below 5 °C with constant stirring.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 20 hours.
-
Pour the reaction mixture into ice-cold water. A solid precipitate will form.
-
Filter the solid hydrobromide salt and wash it with a small amount of cold glacial acetic acid.
-
Dissolve the collected solid in hot water and neutralize the solution with a 25% aqueous ammonia solution.
-
The product, 2-amino-6-methoxybenzo[d]thiazole, will precipitate. Filter the solid, wash thoroughly with water, and dry.[2]
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 2-Iodo-6-methoxybenzo[d]thiazole (Sandmeyer Iodination)
This protocol details the conversion of the amino group of 2-amino-6-methoxybenzo[d]thiazole to an iodo group via a diazonium salt intermediate. The Sandmeyer reaction is a robust method for this transformation.[8][9]
Materials:
-
2-Amino-6-methoxybenzo[d]thiazole
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Dichloromethane or Ethyl acetate for extraction
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask, carefully add 2-amino-6-methoxybenzo[d]thiazole (1.0 eq) to a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature is strictly maintained between 0-5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be clear.
-
-
Iodination:
-
In a separate, larger flask, prepare a solution of potassium iodide (3.0 eq) in deionized water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Gentle heating (e.g., to 40-50 °C) may be necessary to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Iodo-6-methoxybenzo[d]thiazole.[10]
-
Protocol 3: Synthesis of 2-Aryl-6-methoxybenzothiazoles via Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds between the 2-iodo intermediate and various aryl or heteroaryl boronic acids.[3][11]
Materials:
-
2-Iodo-6-methoxybenzo[d]thiazole
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add 2-Iodo-6-methoxybenzo[d]thiazole (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Seal the flask and purge the reaction mixture with an inert gas for 15-20 minutes.
-
Heat the mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methoxybenzothiazole derivative.
Protocol 4: Synthesis of 2-Alkenyl-6-methoxybenzothiazoles via Heck Coupling
The Heck reaction is a powerful method for forming C-C bonds between the 2-iodo intermediate and various alkenes, leading to the synthesis of 2-alkenyl-6-methoxybenzothiazoles.
Materials:
-
2-Iodo-6-methoxybenzo[d]thiazole
-
Alkene (e.g., methyl acrylate, styrene) (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 eq)
-
Solvent (e.g., DMF or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add 2-Iodo-6-methoxybenzo[d]thiazole (1.0 eq), the palladium catalyst, and the ligand.
-
Add the degassed solvent, followed by the base and the alkene.
-
Purge the reaction mixture with an inert gas for 15-20 minutes.
-
Heat the mixture to 80-120 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, filter off any solids, and concentrate the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-alkenyl-6-methoxybenzothiazole derivative.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell fate and is frequently hyperactivated in cancer, promoting tumor growth and resistance to therapy.[5] Benzothiazole derivatives synthesized from the 2-iodo intermediate can be designed to act as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[6][7] By blocking the activity of these enzymes, the downstream signaling cascade is interrupted, leading to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.
Data Presentation: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative benzothiazole derivatives against various human cancer cell lines. While not all compounds listed are direct derivatives of 2-iodo-6-methoxybenzothiazole, they showcase the potent anticancer activity achievable with the benzothiazole scaffold, including examples with methoxy substitutions, thereby validating the synthetic strategy outlined in this guide.
| Compound ID | Structure/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CJM 126 | 2-(4-aminophenyl)benzothiazole | Breast (MCF-7) | Low nM range | |
| Compound 6e | 2-arylbenzothiazole derivative | Liver (HepG2) | 10.88 | |
| Compound 6f | 2-arylbenzothiazole derivative | Liver (HepG2) | 10.00 | |
| Compound 11 | N-alkylbromo-6-methoxy-benzothiazole | Prostate (PC-3) | 0.6 | [3] |
| Compound 11 | N-alkylbromo-6-methoxy-benzothiazole | Leukemia (THP-1) | 3.0 | [3] |
| Compound 3b | Thiazole derivative (PI3K/mTOR inhibitor) | Leukemia (HL-60) | Growth Inhibition | [6] |
| Compound 3e | Thiazole derivative (PI3K/mTOR inhibitor) | Leukemia (HL-60) | Growth Inhibition | [6] |
Conclusion and Future Directions
2-Iodo-6-methoxybenzo[d]thiazole is a highly valuable and versatile intermediate for the synthesis of novel anticancer agents. The synthetic protocols provided herein offer a robust framework for accessing this key building block and for generating diverse libraries of 2-substituted benzothiazole derivatives through reliable palladium-catalyzed cross-coupling reactions. The demonstrated ability of benzothiazole-based molecules to potently inhibit the PI3K/Akt/mTOR signaling pathway provides a strong rationale for their continued development. Future work should focus on synthesizing and screening a broad range of 2-aryl and 2-alkenyl-6-methoxybenzothiazoles to establish comprehensive structure-activity relationships, optimize potency and selectivity, and identify lead candidates for further preclinical and clinical development.
References
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. Available at: [Link]
-
IC 50 determination of cytotoxicity of compounds (11a-11l) against human cancer cell lines. ResearchGate. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PMC - PubMed Central. Available at: [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central. Available at: [Link]
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC - NIH. Available at: [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. NIH. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]
-
Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Reddit. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ResearchGate. Available at: [Link]
-
(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Available at: [Link]
-
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. Available at: [Link]
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. ResearchGate. Available at: [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Der Pharma Chemica. Available at: [Link]
-
Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
(PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available at: [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. Available at: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
"experimental procedure for N-arylation of 2-Iodo-6-methoxybenzo[d]thiazole"
An Application Note and Detailed Protocol for the N-arylation of 2-Iodo-6-methoxybenzo[d]thiazole
Introduction: The Strategic Importance of N-Aryl Benzothiazoles
The benzo[d]thiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, N-aryl-6-methoxybenzo[d]thiazol-2-amines are key structural units in medicinal chemistry and materials science. The formation of the C(aryl)-N bond is a critical step in the synthesis of these valuable molecules. While classical methods like nucleophilic aromatic substitution have limitations, modern transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for this transformation.[3]
This guide provides a detailed examination of the N-arylation of 2-iodo-6-methoxybenzo[d]thiazole, focusing on the highly efficient Palladium-catalyzed Buchwald-Hartwig amination. We will explore the mechanistic underpinnings of the reaction, offer insights into the rational selection of catalysts, ligands, and reagents, and provide a robust, step-by-step protocol for researchers, scientists, and drug development professionals.
Reaction Overview: Palladium vs. Copper Catalysis
The N-arylation of aryl halides is predominantly achieved through two main catalytic systems:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the state-of-the-art method for C-N bond formation.[4][5] It is renowned for its broad substrate scope, functional group tolerance, and generally mild reaction conditions. The reaction typically employs a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand, and a base.[3][6]
-
Copper-Catalyzed Ullmann Condensation: A classical method, the Ullmann reaction traditionally requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper.[7][8] While modern advancements using ligands have enabled milder conditions, the Buchwald-Hartwig reaction often remains the preferred method due to its superior efficiency and broader applicability.[3][9]
Given its advantages, this guide will focus on the Palladium-catalyzed Buchwald-Hartwig approach for the N-arylation of 2-iodo-6-methoxybenzo[d]thiazole.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[4][5][10] The primary role of the phosphine ligand is to stabilize the palladium center, enhance its reactivity, and facilitate the key steps of the cycle. Bulky, electron-rich ligands are often required to promote the crucial reductive elimination step.[11][12]
The generally accepted catalytic cycle involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-iodo-6-methoxybenzo[d]thiazole), breaking the C-I bond and forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > Cl.[10]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the N-arylated product is released from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[6]
Protocol: N-arylation of 2-Iodo-6-methoxybenzo[d]thiazole
This protocol provides a general procedure for the coupling of 2-iodo-6-methoxybenzo[d]thiazole with a representative primary or secondary amine (e.g., aniline). Optimization may be required for different amine coupling partners.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Molar Eq. |
| 2-Iodo-6-methoxybenzo[d]thiazole | C₈H₆INOS | 307.11 | 1.0 | 1.0 |
| Aryl Amine (e.g., Aniline) | C₆H₅NH₂ | 93.13 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 |
| Xantphos | C₃₉H₃₂OP₂ | 578.60 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 2.0 | 2.0 |
| Anhydrous Toluene | C₇H₈ | 92.14 | ~5 mL | - |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-iodo-6-methoxybenzo[d]thiazole (1.0 mmol, 307 mg), cesium carbonate (2.0 mmol, 652 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23 mg).[13]
-
Causality: The use of an oven-dried flask is critical to exclude moisture, which can deactivate the catalyst and hydrolyze reagents. Cesium carbonate is a strong base effective for deprotonating a wide range of amines.[13] Xantphos is a bidentate phosphine ligand known to be effective in C-N couplings, stabilizing the palladium catalyst.[6]
-
-
Establishing Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The active Pd(0) species is sensitive to oxidation by atmospheric oxygen.[14] Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.
-
-
Addition of Solvent and Amine:
-
Through the septum, add anhydrous, degassed toluene (~5 mL) via syringe.
-
Add the aryl amine (1.2 mmol) via syringe. If the amine is a solid, it should be added in step 1 with the other solids.
-
Causality: Using degassed solvent minimizes dissolved oxygen. A slight excess of the amine (1.2 eq.) is used to ensure complete consumption of the limiting aryl iodide.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. Look for the disappearance of the 2-iodo-6-methoxybenzo[d]thiazole spot/peak.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A solvent gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing) is typically effective for eluting the desired N-arylated product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen or moisture contamination) | Ensure glassware is properly dried and the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents. |
| Insufficiently strong base | For less acidic amines, a stronger base like sodium tert-butoxide (NaOtBu) may be required. | |
| Inappropriate ligand | Some amine/aryl halide combinations require different ligands. Consider screening other bulky phosphine ligands (e.g., RuPhos, SPhos). | |
| Side Product Formation | Hydrodehalogenation (replacement of I with H) | This can occur if moisture is present. Ensure anhydrous conditions. Lowering the reaction temperature might also help. |
| Homocoupling of the amine or aryl iodide | This may indicate a problem with the catalytic cycle. Re-evaluate the ligand and base combination. | |
| Difficulty in Purification | Product co-elutes with starting material or ligand | Adjust the polarity of the chromatography eluent. A different solvent system (e.g., dichloromethane/methanol) may be necessary. |
Conclusion
The Palladium-catalyzed Buchwald-Hartwig amination is a highly effective and reliable method for the N-arylation of 2-iodo-6-methoxybenzo[d]thiazole. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining strict anhydrous and anaerobic conditions, researchers can achieve high yields of the desired N-aryl benzothiazole products. The protocol and insights provided in this guide serve as a comprehensive resource for the successful synthesis and exploration of this important class of molecules in drug discovery and materials science.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journals. [Link]
-
N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. ResearchGate. [Link]
-
SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Royal Society of Chemistry. [Link]
-
Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate. [Link]
-
Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]
-
One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. MIT Open Access Articles. [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Publications. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
-
Efficient synthesis of N-arylbenzo[d]thiazol-2-amine derivatives from Benzo[d]thiazole-2-thiols under metal-free condition. R Discovery. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. PubMed Central. [Link]
-
Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent. SpringerLink. [Link]
-
Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. MIT Open Access Articles. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Synthesis of 2-aryl-benzothiazoles via Ni-catalyzed coupling of benzothiazoles and aryl sulfamates. ResearchGate. [Link]
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Catalytic Functionalization of 2-Iodo-6-methoxybenzo[d]thiazole: A Senior Application Scientist's Guide to Modern Synthetic Methods
Introduction: The Significance of the Functionalized 6-Methoxybenzothiazole Scaffold
The 6-methoxybenzothiazole core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral components of a wide array of biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory and antimicrobial activities.[1][2] The strategic functionalization of this heterocyclic system, particularly at the C2-position, is a critical endeavor for the generation of novel molecular entities with tailored properties. 2-Iodo-6-methoxybenzo[d]thiazole serves as a versatile and highly reactive precursor for a multitude of catalytic transformations, enabling the introduction of diverse chemical moieties.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of modern catalytic methods for the functionalization of 2-iodo-6-methoxybenzo[d]thiazole. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each reaction, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols.
Core Catalytic Strategies for C2-Functionalization
The C2-iodo substituent on the 6-methoxybenzothiazole ring is an excellent handle for a variety of palladium- and copper-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for facile oxidative addition to a low-valent metal center, initiating the catalytic cycle.[3] This guide will focus on the most prevalent and impactful of these transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and vinyl boronic acids or esters.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the vinylation of the C2-position with alkenes.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.
-
Direct C-H Functionalization: An emerging strategy for the arylation of the benzothiazole core.
Suzuki-Miyaura Coupling: Crafting Biaryl and Vinyl Benzothiazoles
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions such as homocoupling of the boronic acid and protodeboronation.[3] For sterically hindered substrates, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[7]
Comparative Data for Suzuki-Miyaura Coupling Conditions
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate | [8] |
| Pd₂(dba)₃ | None | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 83 | [7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 12-24 | Good to Excellent | General Protocol |
| Pd/C | None | Na₂CO₃ | DME/H₂O | 25 | 24 | Good to Excellent | [9] |
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Iodo-6-methoxybenzo[d]thiazole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube, add 2-iodo-6-methoxybenzo[d]thiazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methoxybenzo[d]thiazole.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and have applications in materials science.
Mechanistic Rationale
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[1]
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
While the classical Sonogashira reaction is highly effective, concerns over the use of copper, which can lead to the homocoupling of alkynes (Glaser coupling), have spurred the development of copper-free protocols.[10][11] These methods often rely on more sophisticated palladium catalysts and ligands.
Comparative Data for Sonogashira Coupling Conditions
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 60 | 12 | 85 | [12] |
| Pd(OAc)₂/PPh₃ | CuI | Et₃N/DMF | DMF | RT | 8 | 92 | [12] |
| PdCl₂(PPh₃)₂ | None | TBAF | Neat | 80 | 1-2 | Good to Excellent | [13] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | 2-4 | up to 97 | [14] |
Detailed Protocol: Copper-Free Sonogashira Coupling
Materials:
-
2-Iodo-6-methoxybenzo[d]thiazole
-
Terminal alkyne (1.5 equivalents)
-
[DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equivalents)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried Schlenk tube, add 2-iodo-6-methoxybenzo[d]thiazole (0.5 mmol) and the palladium precatalyst P2 (0.0125 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO (2.5 mL) via syringe, followed by the terminal alkyne (0.75 mmol) and TMP (1.0 mmol).
-
Stir the reaction mixture at room temperature under an argon atmosphere for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and the base.
-
Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-alkynyl-6-methoxybenzo[d]thiazole.
Heck Coupling: Vinylation of the Benzothiazole Core
The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling an aryl halide with an alkene.[15] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.
Mechanistic Rationale
The Heck reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[16]
Caption: The catalytic cycle of the Heck reaction.
The choice of base and solvent can significantly influence the reaction's efficiency and selectivity.[10][17] Microwave irradiation has also been shown to accelerate Heck reactions, often leading to higher yields in shorter reaction times.[2][18]
Comparative Data for Heck Coupling Conditions
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Reference |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | Good | General Protocol |
| Pd/C | Na₂CO₃ | NMP/H₂O | 120 | 12 | Good | [19] |
| Pd(OAc)₂ | K₃PO₄ | None (Neat) | 120 (MW) | 0.3-0.5 | High | [16] |
| [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] | K₂CO₃ | DMF | 100 | 20 | Moderate to Good | [20] |
Detailed Protocol: Microwave-Assisted Heck Reaction
Materials:
-
2-Iodo-6-methoxybenzo[d]thiazole
-
Alkene (e.g., methyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine 2-iodo-6-methoxybenzo[d]thiazole (1.0 mmol), Pd(OAc)₂ (0.0005 mmol), and K₃PO₄ (2.0 mmol).
-
Add the alkene (1.5 mmol) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter to remove inorganic salts.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain the desired vinylated benzothiazole.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8][21] This reaction has a broad substrate scope, tolerating a wide variety of primary and secondary amines.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[12][22]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being the most effective.[23] The base also plays a critical role, and strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[24]
Comparative Data for Buchwald-Hartwig Amination Conditions
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | NaOtBu | Toluene | 80-100 | 12-24 | Good | [22] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | Good | [21] |
| XPhos Pd G3 | XPhos | NaOtBu | Toluene | 100 | 12-24 | High | [21] |
| BippyPhos/[Pd(cinnamyl)Cl]₂ | BippyPhos | K₂CO₃ | t-BuOH | 110 | 18 | High | [23] |
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Iodo-6-methoxybenzo[d]thiazole
-
Amine (1.2 equivalents)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add 2-iodo-6-methoxybenzo[d]thiazole (1.0 mmol), XPhos Pd G3 (0.02 mmol), and NaOtBu (1.4 mmol) to an oven-dried vial equipped with a stir bar.
-
Add the amine (1.2 mmol) and anhydrous, degassed toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-amino-6-methoxybenzo[d]thiazole derivative.
Direct C-H Functionalization: An Emerging Frontier
Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to forming new bonds by directly converting C-H bonds into C-C or C-heteroatom bonds.[25] For the functionalization of 6-methoxybenzothiazole, palladium-catalyzed C-H arylation at the C2-position is a promising strategy, bypassing the need for a pre-installed halide.[26][27]
Mechanistic Considerations
The mechanism of palladium-catalyzed C-H activation can be complex and substrate-dependent, often involving a concerted metalation-deprotonation (CMD) pathway.[28]
Caption: A plausible catalytic cycle for direct C-H arylation.
Protocol: Palladium-Catalyzed C-H Arylation
Materials:
-
6-Methoxybenzo[d]thiazole
-
Aryl iodide (1.0 equivalent)
-
Palladium nanoparticle-decorated chitosan (Pd@Chitosan) catalyst
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add 6-methoxybenzo[d]thiazole (0.5 mmol), aryl iodide (0.5 mmol), Pd@Chitosan catalyst (e.g., 50 mg), and K₂CO₃ (1.0 mmol).[14]
-
Add DMF (10 mL) and stir the mixture at 80 °C for 2.5 hours.[14]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to recover the heterogeneous catalyst.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The functionalization of 2-iodo-6-methoxybenzo[d]thiazole via catalytic methods offers a powerful and versatile platform for the synthesis of a diverse range of derivatives with significant potential in drug discovery and materials science. The choice of catalytic system depends on the desired transformation, with palladium-catalyzed cross-coupling reactions providing robust and well-established routes for C-C and C-N bond formation. The emerging field of direct C-H functionalization presents an exciting and more sustainable alternative for the future. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can effectively leverage these powerful synthetic tools to accelerate their research and development efforts.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Al-Masri, A. A., El-Sayed, M. Y., & Al-Ayed, A. S. (2022). Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan. Molecules, 27(18), 5899. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14838-14851. [Link]
- Ito, H., & Kubota, K. (2023). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.
-
El-Gamal, M. I., Al-Ameen, A. A., & Abdel-Maksoud, M. S. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 482-492. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Khan, I., Zaib, S., Batool, S., Ibrar, A., Mehsud, S., Saeed, A., & Channar, P. A. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8848-8860. [Link]
-
Li, J., & Hua, R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6351. [Link]
- Patil, V., Asrondkar, A., Bhadane, V., Bobade, A. S., & Chowdhary, A. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry, 8(1), 1-2.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Wikipedia contributors. (2023, December 29). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Wang, H., Cheng, H., & Zhao, F. (2014). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Green and Sustainable Chemistry, 4(1), 1-6. [Link]
-
Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
-
Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry-A European Journal, 6(5), 843-848. [Link]
-
Stradiotto, M., & Hie, L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Israel Journal of Chemistry, 53(11-12), 853-864. [Link]
-
Dandia, A., & Singh, R. (2012). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 2(1), 133-176. [Link]
- Organ, M. G., & Ghasemi, H. (2019). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. Chemistry–A European Journal, 25(67), 15269-15273.
-
Khan, I., Zaib, S., Batool, S., Ibrar, A., Mehsud, S., Saeed, A., & Channar, P. A. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8848-8860. [Link]
-
Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792-2795. [Link]
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Dandia, A., & Singh, R. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 536-554. [Link]
-
Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry–A European Journal, 6(5), 843-848. [Link]
-
Felpin, F. X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. [Link]
- Organ, M. G., & Ghasemi, H. (2019). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Chemistry–A European Journal, 25(67), 15269-15273.
-
Fabre, I., & Funes-Ardoiz, I. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo-and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis, 12(22), 14527-14532. [Link]
-
Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C− H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic letters, 11(13), 2792-2795. [Link]
-
Dong, Z., & Dong, G. (2017). Palladium-catalyzed interannular meta-C–H arylation. Chemical Communications, 53(13), 2166-2169. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uvadoc.uva.es [uvadoc.uva.es]
- 18. mdpi.com [mdpi.com]
- 19. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. research.rug.nl [research.rug.nl]
- 23. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Palladium-catalyzed interannular meta-C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-Iodo-6-methoxybenzo[d]thiazole in the Genesis of Advanced Fluorescent Probes
Introduction: Unveiling the Potential of a Versatile Scaffold
In the dynamic field of molecular sensing and bioimaging, the rational design of fluorescent probes is paramount for achieving high sensitivity, selectivity, and real-time detection of biologically and environmentally significant analytes. The benzothiazole core, a privileged heterocyclic structure, has emerged as a robust platform for the development of such probes due to its inherent photophysical properties, including a large Stokes shift and high quantum yield. This application note delves into the strategic use of a key intermediate, 2-Iodo-6-methoxybenzo[d]thiazole , as a versatile building block for the synthesis of a new generation of fluorescent probes. The presence of the methoxy group at the 6-position serves to modulate the electronic properties and enhance the fluorescence quantum yield of the resulting fluorophore, while the iodo group at the 2-position provides a highly reactive handle for facile introduction of various recognition moieties through well-established cross-coupling chemistries. This unique combination of features makes 2-Iodo-6-methoxybenzo[d]thiazole an invaluable precursor for the rapid and efficient construction of diverse fluorescent probes tailored for specific analytical challenges.
Core Synthesis: Accessing the 2-Iodo-6-methoxybenzo[d]thiazole Scaffold
The synthesis of 2-Iodo-6-methoxybenzo[d]thiazole is a critical first step in the development of probes derived from this scaffold. A reliable and efficient method to access this key intermediate is through a Sandmeyer-type reaction, starting from the commercially available 2-amino-6-methoxybenzothiazole.[1][2][3] This classical yet powerful transformation allows for the conversion of the primary aromatic amine to the corresponding aryl iodide via a diazonium salt intermediate.
Causality Behind the Synthetic Strategy:
The choice of the Sandmeyer reaction is deliberate. Direct iodination of the benzothiazole ring is often unselective and can lead to a mixture of products. In contrast, the diazotization of the 2-amino group followed by iodide displacement provides a regioselective and high-yielding route to the desired 2-iodo derivative. The methoxy group at the 6-position is electronically donating, which can influence the reactivity of the aromatic ring, but the Sandmeyer reaction proceeds reliably at the 2-position.
Caption: Synthetic route to 2-Iodo-6-methoxybenzo[d]thiazole.
Detailed Protocol for the Synthesis of 2-Iodo-6-methoxybenzo[d]thiazole:
Materials:
-
2-Amino-6-methoxybenzothiazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice Bath
-
Round-bottom flasks, magnetic stirrer, dropping funnel, and other standard laboratory glassware.
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-amino-6-methoxybenzothiazole (1.0 eq) to pre-cooled concentrated sulfuric acid (5-10 volumes) while maintaining the temperature between 0 and 5 °C. Stir until a homogeneous solution is obtained.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred benzothiazole solution, ensuring the temperature does not exceed 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Iodo-6-methoxybenzo[d]thiazole as a solid.
-
Application in Fluorescent Probe Development: A Case Study for Hydrogen Peroxide Detection
The utility of 2-Iodo-6-methoxybenzo[d]thiazole as a precursor for fluorescent probes is exemplified by its application in the synthesis of a probe for hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in various physiological and pathological processes. The design strategy involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce a boronate ester moiety, which serves as the H₂O₂-responsive trigger.
Rationale for Probe Design and Sensing Mechanism:
The probe's design is based on the well-established reactivity of boronate esters with H₂O₂. The boronate ester quenches the fluorescence of the benzothiazole fluorophore. In the presence of H₂O₂, the boronate ester is selectively oxidized to a phenol, which restores the fluorescence of the benzothiazole core. This "turn-on" fluorescence response allows for the sensitive and selective detection of H₂O₂. The methoxy group at the 6-position of the benzothiazole core enhances the fluorescence quantum yield of the "on" state, thereby improving the sensitivity of the probe.
Caption: Sensing mechanism of the H₂O₂ fluorescent probe.
Detailed Protocol for the Synthesis of a Benzothiazole-Based H₂O₂ Probe:
Materials:
-
2-Iodo-6-methoxybenzo[d]thiazole
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Standard Schlenk line and inert atmosphere techniques.
Procedure:
-
To a Schlenk flask, add 2-Iodo-6-methoxybenzo[d]thiazole (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene, ethanol, and a 2M aqueous solution of potassium carbonate in a 4:1:1 ratio.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fluorescent probe.
Application Protocol: Detection of Hydrogen Peroxide in a Cellular Context
This protocol provides a general guideline for the use of the synthesized benzothiazole-based probe for the detection of H₂O₂ in living cells.
Caption: Workflow for cellular imaging of H₂O₂.
Protocol:
-
Cell Culture: Culture cells of interest (e.g., HeLa, A549) in a suitable medium in a 37 °C, 5% CO₂ incubator. Seed the cells in a glass-bottom dish suitable for fluorescence microscopy and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in dimethyl sulfoxide (DMSO).
-
Probe Loading: On the day of the experiment, wash the cells with phosphate-buffered saline (PBS). Dilute the probe stock solution to the desired final concentration (e.g., 1-10 µM) in a serum-free medium. Incubate the cells with the probe-containing medium for 30-60 minutes at 37 °C.
-
H₂O₂ Treatment: For detecting exogenous H₂O₂, after probe loading, wash the cells with PBS and then treat them with different concentrations of H₂O₂ in a serum-free medium for a specified time (e.g., 30 minutes). For endogenous H₂O₂ detection, cells can be stimulated with an appropriate agent (e.g., phorbol 12-myristate 13-acetate - PMA) after probe loading.
-
Fluorescence Microscopy: Wash the cells with PBS to remove excess probe and H₂O₂. Add fresh PBS or imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the benzothiazole fluorophore (e.g., excitation around 405 nm, emission around 450-550 nm). An increase in fluorescence intensity will indicate the presence of H₂O₂.
Data Presentation: Expected Performance Characteristics
The following table summarizes the anticipated photophysical and performance characteristics of a fluorescent probe derived from 2-Iodo-6-methoxybenzo[d]thiazole for H₂O₂ detection.
| Parameter | Expected Value |
| Excitation Wavelength (λex) | ~405 nm |
| Emission Wavelength (λem) | ~480 nm |
| Stokes Shift | ~75 nm |
| Quantum Yield (Φ) - "Off" State | < 0.01 |
| Quantum Yield (Φ) - "On" State | > 0.3 |
| Detection Limit | Low micromolar to nanomolar range |
| Selectivity | High selectivity for H₂O₂ over other ROS |
| Response Time | < 30 minutes |
Conclusion: A Gateway to Innovative Fluorescent Probes
2-Iodo-6-methoxybenzo[d]thiazole stands out as a strategically important and highly versatile building block in the development of advanced fluorescent probes. Its straightforward synthesis via the Sandmeyer reaction and the exceptional reactivity of the 2-iodo group in palladium-catalyzed cross-coupling reactions provide a robust and efficient platform for the creation of a wide array of sensors. The case study of a hydrogen peroxide probe highlights the power of this approach, where rational design principles are seamlessly translated into a functional analytical tool. The methodologies and protocols detailed in this application note are intended to empower researchers in chemistry, biology, and materials science to explore the full potential of the 2-Iodo-6-methoxybenzo[d]thiazole scaffold in their quest for novel and impactful fluorescent probes.
References
-
Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]
- Google Patents. Preparation method of heterocyclic azo dye. CN105038296A.
-
Wikipedia. Sandmeyer reaction. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457–2483. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46–49. [Link]
-
Zhang, J.; et al. Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species. R. Soc. Open Sci.2018 , 5, 171399. [Link]
Sources
Application Notes & Protocols: Strategic Synthesis of 2-Iodo-6-methoxybenzo[d]thiazole Derivatives for Drug Discovery
Here is the detailed Application Note and Protocol on the synthetic routes to prepare derivatives of 2-Iodo-6-methoxybenzo[d]thiazole.
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The benzo[d]thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The strategic functionalization of this core is paramount for exploring the chemical space and optimizing therapeutic potential. Among its many forms, 2-Iodo-6-methoxybenzo[d]thiazole stands out as a highly versatile and powerful intermediate. The presence of the iodo group at the 2-position provides an exceptional synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the precise and efficient introduction of diverse molecular fragments.
This guide provides a comprehensive overview of the synthetic pathways to this key intermediate and its subsequent derivatization. We will move beyond simple procedural lists to explain the underlying principles and rationale for key experimental choices, ensuring that researchers can not only replicate these methods but also adapt and troubleshoot them effectively.
Part 1: Synthesis of the Key Intermediate, 2-Iodo-6-methoxybenzo[d]thiazole
The most efficient route to the target iodo-compound proceeds via a two-step sequence starting from the readily available 4-methoxyaniline (p-anisidine). The strategy involves the initial formation of 2-amino-6-methoxybenzothiazole, followed by a Sandmeyer-type reaction to replace the amino group with iodine.
Step 1.1: Synthesis of 2-Amino-6-methoxybenzothiazole
The classical and robust method for constructing the 2-aminobenzothiazole core is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea. A more direct and widely adopted variant, which we will detail here, involves the in-situ formation and cyclization of the thiourea from p-anisidine, a thiocyanate salt, and bromine in an acidic medium.[3][4][5]
Mechanism Rationale:
-
Acidic Medium (Acetic Acid): Serves as a solvent and protonates the aniline, activating it for subsequent reactions.
-
Potassium Thiocyanate (KSCN): Acts as the source for the C2-N and sulfur atoms of the thiazole ring. It reacts with the aniline to form the N-(4-methoxyphenyl)thiourea intermediate.
-
Bromine (Br₂): This is the crucial oxidizing agent that facilitates the electrophilic cyclization onto the aromatic ring, leading to the formation of the fused thiazole system.
Caption: Workflow for the synthesis of 2-Amino-6-methoxybenzothiazole.
Protocol 1: Preparation of 2-Amino-6-methoxybenzothiazole
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Methoxyaniline | 123.15 | 12.3 g | 0.1 |
| Potassium Thiocyanate | 97.18 | 19.4 g | 0.2 |
| Glacial Acetic Acid | 60.05 | 150 mL | - |
| Bromine | 159.81 | 16.0 g (5.2 mL) | 0.1 |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-methoxyaniline (12.3 g) and potassium thiocyanate (19.4 g) in glacial acetic acid (100 mL).
-
Cool the stirred mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of bromine (5.2 mL) in 50 mL of glacial acetic acid. Add this solution dropwise from the dropping funnel to the reaction mixture over 60-90 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition to minimize side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into 1 L of crushed ice/water with vigorous stirring. A precipitate will form.
-
Neutralize the suspension by slowly adding concentrated ammonium hydroxide until the pH is approximately 8. This precipitates the free base.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then dry in a vacuum oven at 60 °C.
-
The crude product can be purified by recrystallization from ethanol or a toluene/ethanol mixture to yield pale yellow crystals. Expected Yield: 80-90%.
Step 1.2: Synthesis of 2-Iodo-6-methoxybenzothiazole via Sandmeyer-Type Reaction
The conversion of the 2-amino group to a 2-iodo group is a cornerstone transformation. It proceeds via the formation of a diazonium salt intermediate, which is then displaced by an iodide ion.
Mechanism Rationale:
-
Diazotization: The primary aromatic amine reacts with sodium nitrite (NaNO₂) in a strong acid (like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt (-N₂⁺). This intermediate is highly reactive but unstable at higher temperatures. Precise temperature control is the most critical parameter for success.
-
Iodide Displacement: The diazonium salt is added to a solution containing an iodide source, typically potassium iodide (KI). The iodide ion displaces the dinitrogen gas (N₂), which is an excellent leaving group, to form the stable C-I bond.
Caption: Conversion of the 2-amino group to the 2-iodo group.
Protocol 2: Preparation of 2-Iodo-6-methoxybenzothiazole
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-Amino-6-methoxybenzothiazole | 180.23 | 9.0 g | 0.05 |
| Concentrated H₂SO₄ | 98.08 | 10 mL | - |
| Water | 18.02 | 40 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.8 g | 0.055 |
| Potassium Iodide (KI) | 166.00 | 9.1 g | 0.055 |
Procedure:
-
In a 250 mL beaker, carefully add concentrated sulfuric acid (10 mL) to water (40 mL) with cooling.
-
To this acidic solution, add powdered 2-amino-6-methoxybenzothiazole (9.0 g) and stir until a fine suspension is formed.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (3.8 g) in 10 mL of cold water. Add this solution dropwise to the benzothiazole suspension, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The solution should become clear, indicating the formation of the diazonium salt.
-
In a separate 500 mL flask, dissolve potassium iodide (9.1 g) in 50 mL of water and cool in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred KI solution. Effervescence (N₂ gas evolution) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature. A dark solid will precipitate.
-
Collect the solid by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold sodium thiosulfate solution (to remove any residual iodine), and finally with more cold water.
-
Dry the crude product. Purification is typically achieved by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). Expected Yield: 65-75%.
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in 2-iodo-6-methoxybenzothiazole is highly susceptible to oxidative addition by a Palladium(0) catalyst, initiating the catalytic cycle for numerous cross-coupling reactions.[6][7] This allows for the modular construction of a diverse library of derivatives.
The general mechanism for these reactions involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron in Suzuki coupling or an organotin in Stille coupling) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][8][9]
Caption: Major cross-coupling pathways for derivatizing the key intermediate.
Sonogashira Coupling: Synthesis of 2-Alkynyl Derivatives
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, linking the benzothiazole core to a terminal alkyne.[6][10]
Protocol 3: General Procedure for Sonogashira Coupling
| Component | General Role | Examples | Typical Loading |
| Pd Catalyst | Primary Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 1-5 mol% |
| Copper(I) Salt | Co-catalyst | CuI | 2-10 mol% |
| Ligand | Stabilizes Catalyst | PPh₃, XPhos | 2-10 mol% |
| Base | Alkyne Deprotonation | Et₃N, DIPA, K₂CO₃ | 2-3 equivalents |
| Solvent | Reaction Medium | THF, DMF, Toluene | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-Iodo-6-methoxybenzo[d]thiazole (1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (CuI, 3 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (e.g., THF/Et₃N, 5:2 v/v).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl and 2-Vinyl Derivatives
The Suzuki coupling is arguably the most versatile C-C bond-forming reaction, utilizing organoboron reagents which are generally stable, non-toxic, and commercially available.
Protocol 4: General Procedure for Suzuki Coupling
| Component | General Role | Examples | Typical Loading |
| Pd Pre-catalyst | Primary Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1-5 mol% |
| Ligand | Activates Catalyst | PPh₃, SPhos, XPhos | 2-10 mol% |
| Base | Activates Boronic Acid | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |
| Solvent | Reaction Medium | Dioxane/H₂O, Toluene, DMF | - |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-Iodo-6-methoxybenzo[d]thiazole (1 equiv), the aryl or vinyl boronic acid/ester (1.2-1.5 equiv), the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Summary and Outlook
The synthetic routes detailed in this guide provide a robust and versatile platform for the creation of novel 2,6-disubstituted benzo[d]thiazole derivatives. The reliable synthesis of the 2-iodo-6-methoxy intermediate opens the door to a vast chemical space accessible through modern cross-coupling chemistry. By understanding the rationale behind each step—from the initial cyclization to the nuances of palladium catalysis—researchers are well-equipped to not only synthesize these valuable compounds but also to innovate and develop the next generation of benzothiazole-based therapeutics.
References
-
Title: Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative Source: IOSR Journal of Pharmacy and Biological Sciences URL: [Link]
- Source: Google Patents (US5374737A)
-
Title: Benzothiazole, 2-amino-6-methyl Source: Organic Syntheses URL: [Link]
-
Title: Derivatives of 2-Amino-6-methoxybenzothiazole Source: Journal of the American Chemical Society URL: [Link]
-
Title: Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution Source: Wright State University eCommons URL: [Link]
-
Title: A simple and efficient route for synthesis of 2-alkylbenzothiazoles Source: ResearchGate URL: [Link]
-
Title: Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]
-
Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C–H Functionalization/Intramolecular C–S Bond Formation from N-Arylcyanothioformamides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: MDPI URL: [Link]
-
Title: Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA Source: PubMed URL: [Link]
-
Title: CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) Source: YouTube URL: [Link]
-
Title: A New Methodology for the Synthesis of 2-Alkyl-5,6-bis(alkylthio)benzo[d]thiazole-4,7-dione Source: Southern Adventist University KnowledgeExchange URL: [Link]
-
Title: Palladium Cross-Coupling Reactions 1. An Introduction Source: YouTube URL: [Link]
-
Title: Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery Source: PubMed Central URL: [Link]
-
Title: SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES Source: ResearchGate URL: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
"optimization of Jacobson cyclisation for 2-Iodo-6-methoxybenzo[d]thiazole synthesis"
Technical Support Center: Synthesis of 2-Iodo-6-methoxybenzo[d]thiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole. This document is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis. We will explore the nuances of relevant synthetic strategies, provide a detailed experimental protocol, and offer comprehensive troubleshooting solutions to common challenges encountered in the laboratory.
Section 1: Strategic Synthesis—Choosing the Right Pathway
A common point of inquiry revolves around the use of the Jacobson cyclisation for this specific target molecule. While a powerful tool for benzothiazole synthesis, its classical form presents challenges for direct 2-iodo functionalization. This section clarifies the mechanistic considerations and guides you toward a more effective, modern approach.
Q1: Is the classical Jacobson cyclisation suitable for synthesizing 2-Iodo-6-methoxybenzo[d]thiazole directly?
Answer: Not directly. The classical Jacobson cyclisation involves the oxidative radical cyclization of a thiobenzanilide precursor, typically using an oxidant like potassium ferricyanide in an alkaline medium.[1][2] The substituent at the 2-position of the resulting benzothiazole is derived from the acyl group of the thiobenzanilide. Synthesizing a 2-iodo derivative directly via this pathway is not a standard or efficient method. The mechanism is not conducive to the direct incorporation of iodine at the C2 position during the cyclization event.
Caption: Classical Jacobson cyclisation mechanism.
Q2: What is the recommended modern approach for this synthesis?
Answer: An iodine-mediated intramolecular oxidative cyclization is a far more direct and efficient strategy.[3] This approach utilizes molecular iodine (I₂) not only as an oxidant but also as the source of the C2-iodo group. The reaction typically proceeds from a more accessible precursor, such as a 2-(thioformamido)phenol derivative, under metal-free conditions, offering high yields and cleaner reaction profiles.[3][4] This method is advantageous due to its operational simplicity and the direct incorporation of the desired iodo-substituent.
Section 2: Optimized Experimental Protocol
This section provides a validated, step-by-step protocol for the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole using an iodine-mediated approach.
Workflow Overview
Caption: Experimental workflow for synthesis.
Step-by-Step Methodology
-
Precursor Synthesis: The synthesis begins with the preparation of a suitable thioanilide precursor. A common route involves the reaction of 2-amino-5-methoxythiophenol with an appropriate acylating agent. For this protocol, we will assume the precursor, N-(2-mercapto-4-methoxyphenyl)formamide, is prepared and available.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the precursor N-(2-mercapto-4-methoxyphenyl)formamide (1.0 eq).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) as the solvent (approx. 0.1 M concentration). Purge the flask with an inert gas (Argon or Nitrogen).
-
Initiation: Add molecular iodine (I₂) (1.5 eq) to the solution. The mixture will likely turn a dark brown/purple color.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.
-
Quenching: After completion, cool the reaction mixture to room temperature. Quench the excess iodine by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer becomes colorless or pale yellow.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-Iodo-6-methoxybenzo[d]thiazole as a yellow solid.
Section 3: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide addresses the most common issues in a direct Q&A format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Poor Quality Reagents: Starting materials or iodine may be degraded or impure. 2. Insufficient Heating: Reaction temperature is too low to overcome the activation energy. 3. Incorrect Stoichiometry: Insufficient iodine to drive the oxidative cyclization. | 1. Verify Reagents: Confirm the purity of the precursor via NMR. Use freshly opened or sublimed iodine. 2. Optimize Temperature: Ensure the internal reaction temperature reaches 80 °C. Consider a higher-boiling solvent like chlorobenzene if needed. 3. Adjust Stoichiometry: Increase the equivalents of iodine incrementally (e.g., to 2.0 eq). |
| Formation of Multiple Side Products | 1. Over-oxidation: Excess iodine or prolonged reaction time may lead to undesired side reactions. 2. Precursor Instability: The thioanilide precursor may be degrading under the reaction conditions. 3. Presence of Water: Moisture can interfere with the reaction pathway. | 1. Control Reaction Time: Monitor carefully with TLC and quench the reaction immediately upon consumption of the starting material. 2. Use Inert Atmosphere: Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar) to prevent air oxidation. 3. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. |
| Incomplete Reaction | 1. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. 2. Short Reaction Time: The reaction was stopped before reaching completion. | 1. Change Solvent: Test alternative solvents like DMF or chlorobenzene, which may offer better solubility.[4] 2. Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours), monitoring periodically. |
| Difficult Purification | 1. Co-eluting Impurities: Side products may have similar polarity to the desired product. 2. Product Streaking on TLC/Column: The product may be interacting strongly with the silica gel. | 1. Optimize Chromatography: Use a different solvent system or try a reverse-phase column. Recrystallization from a suitable solvent (e.g., Ethanol/Hexane) can also be effective. 2. Modify Eluent: Add a small amount (0.1-0.5%) of triethylamine or acetic acid to the eluent to suppress tailing. |
Section 4: Frequently Asked Questions (FAQs)
Q: What is the specific mechanistic role of iodine in this reaction?
Answer: Molecular iodine (I₂) plays a dual role. It first acts as an electrophile, activating the sulfur atom of the thioamide. This is followed by an intramolecular nucleophilic attack from the aryl ring. The resulting intermediate then eliminates hydrogen iodide (HI) and undergoes oxidation (also mediated by I₂) to form the aromatic benzothiazole ring system, with one iodine atom incorporated at the C2 position.[3]
Caption: Proposed iodine-mediated cyclization.
Q: How critical is running the reaction under an inert atmosphere?
Answer: It is highly recommended. Thiophenols and related sulfur compounds are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of disulfide byproducts and reduce the overall yield. An inert atmosphere of nitrogen or argon minimizes these unwanted side reactions.
Q: Can other halogenating agents like N-Iodosuccinimide (NIS) be used?
Answer: Yes, other electrophilic iodine sources like NIS can potentially be used and may offer milder reaction conditions. N-halosuccinimides are known to facilitate similar cyclizations.[5] Optimization would be required to determine the ideal solvent, temperature, and stoichiometry when using an alternative reagent.
Q: What are the primary safety considerations?
Answer:
-
Iodine: Solid iodine is corrosive and its vapors are harmful. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: 1,2-dichloroethane is a suspected carcinogen. All handling should be done within a fume hood.
-
Quenching: The reaction of sodium thiosulfate with acidic byproducts can release sulfur dioxide gas. Ensure the workup is also performed in a well-ventilated area.
References
-
ResearchGate. Synthesis and Cyclization of Benzothiazole: Review. Available at: [Link]
-
ResearchGate. Iodine-mediated cyclisation of thiobenzamides to produce benzothiazoles and benzoxazoles | Request PDF. Available at: [Link]
-
Taylor & Francis Online. Iodine‐Catalyzed, One‐Pot, Solid‐Phase Synthesis of Benzothiazole Derivatives. Available at: [Link]
-
Organic Chemistry Portal. Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Available at: [Link]
-
Sci-Hub. Iodine-mediated cyclisation of thiobenzamides to produce benzothiazoles and benzoxazoles. Available at: [Link]
-
National Center for Biotechnology Information. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]
-
MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Cyclization of Benzothiazole: Review. Available at: [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]
-
Organic Chemistry Portal. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles [organic-chemistry.org]
- 4. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
"common side products in the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole"
Welcome to the technical support center for the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The information provided herein is based on established chemical principles and field-proven insights to ensure the successful and efficient synthesis of your target compound.
I. Overview of the Synthesis and Potential Pitfalls
The primary and most reliable method for the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole is the Sandmeyer reaction, starting from 2-amino-6-methoxybenzothiazole. This process involves two key stages:
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Diazotization: The conversion of the primary aromatic amine (2-amino-6-methoxybenzothiazole) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
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Iodination: The displacement of the diazonium group with an iodide anion.
While seemingly straightforward, this synthesis is prone to the formation of several side products that can complicate the reaction work-up and purification, ultimately impacting the yield and purity of the desired product. This guide will address these potential issues in a practical, question-and-answer format.
II. Troubleshooting Guide
This section is designed to help you identify and resolve common issues encountered during the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole.
dot
Caption: Troubleshooting workflow for the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole.
Question 1: My reaction mixture turned a dark red/orange color upon addition of the diazonium salt solution to the potassium iodide solution, and I isolated a significant amount of a colored impurity. What is happening?
Answer: The formation of a dark red or orange precipitate is a strong indication of azo compound formation . Azo dyes are a common byproduct in diazotization reactions, especially when the reaction medium is not sufficiently acidic.[1][2] The electron-donating methoxy group on the benzothiazole ring makes the starting material, 2-amino-6-methoxybenzothiazole, and the product more susceptible to electrophilic attack by the diazonium salt.
Causality:
-
Insufficient Acidity: If the pH of the reaction mixture is not low enough, the unreacted 2-amino-6-methoxybenzothiazole can act as a nucleophile and attack the diazonium salt, leading to the formation of an azo-coupled dimer.
-
Slow Addition of Diazonium Salt: Adding the diazonium salt solution too slowly to a less acidic solution can also promote azo coupling.
Troubleshooting Steps:
-
Ensure Sufficient Acidity: Use a significant excess of a strong, non-nucleophilic acid (e.g., sulfuric acid or tetrafluoroboric acid) during the diazotization step. This ensures that the concentration of free amine is minimized. For electron-rich anilines, using a higher ratio of acid can help suppress the formation of diazo-coupled materials.[3]
-
Maintain Low Temperature: Keep the reaction temperature strictly at 0-5 °C during the diazotization and the addition of the diazonium salt.
-
Rapid and Efficient Mixing: Add the diazonium salt solution to the iodide solution with vigorous stirring to ensure rapid dispersion and reaction.
Purification of the Product: Azo compounds are typically more polar and intensely colored than the desired 2-Iodo-6-methoxybenzo[d]thiazole. They can often be removed by column chromatography on silica gel.
Question 2: My final product yield is low, and I've isolated a significant amount of a more polar byproduct that is soluble in aqueous base. What is this impurity?
Answer: This byproduct is most likely 2-hydroxy-6-methoxybenzothiazole , the corresponding phenol. The diazonium salt is susceptible to nucleophilic attack by water, which is present in the reaction medium. This reaction is particularly favored at elevated temperatures.[4][5]
Causality:
-
Elevated Temperature: The diazonium salt of 2-amino-6-methoxybenzothiazole is thermally unstable. Allowing the reaction temperature to rise above 5 °C significantly increases the rate of its decomposition and reaction with water to form the phenol.[2]
-
Prolonged Reaction Time: Leaving the diazonium salt solution for an extended period before adding the iodide source can also lead to increased phenol formation.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the temperature of the reaction mixture at 0-5 °C throughout the diazotization and subsequent iodination steps. Use an ice-salt bath if necessary.
-
Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the next step. Do not let it stand for extended periods.
-
Use of a Co-solvent: In some cases, performing the reaction in a mixed solvent system (e.g., water/acetonitrile) can improve the solubility of the diazonium salt and facilitate a cleaner reaction, although this needs to be optimized for your specific conditions.
Identification and Purification:
-
TLC Analysis: The phenolic byproduct will have a lower Rf value than the desired product on a silica gel TLC plate. It can often be visualized using a ferric chloride (FeCl3) stain, which typically gives a colored spot with phenols.[6]
-
Extraction: The phenolic impurity can be removed from the crude product by washing the organic extract with a dilute aqueous base (e.g., 1M NaOH). The phenol will be deprotonated to form a water-soluble phenoxide, which will partition into the aqueous layer.
Question 3: After the reaction, I still have a significant amount of my starting material, 2-amino-6-methoxybenzothiazole, in the crude product. What went wrong?
Answer: The presence of unreacted starting material indicates an incomplete diazotization reaction .
Causality:
-
Insufficient Sodium Nitrite: An inadequate amount of sodium nitrite will result in the incomplete conversion of the primary amine to the diazonium salt.
-
Insufficient Acid: The in situ generation of nitrous acid from sodium nitrite requires a stoichiometric amount of a strong acid. If the acid concentration is too low, the formation of the diazotizing agent will be limited.
-
Poor Solubility of the Starting Material: 2-amino-6-methoxybenzothiazole may not be fully soluble in the acidic medium, leading to a heterogeneous reaction mixture and incomplete diazotization.
Troubleshooting Steps:
-
Stoichiometry Check: Ensure that at least one equivalent of sodium nitrite is used relative to the starting amine. A slight excess (1.1-1.2 equivalents) is often recommended.
-
Acid Concentration: Use a sufficient excess of a strong acid to ensure complete protonation of the amine and generation of nitrous acid.
-
Solubility Enhancement: If the starting material is not fully dissolving, consider using a co-solvent like acetic acid or a small amount of a water-miscible organic solvent to improve solubility.
Purification: Unreacted starting material can be removed from the product by column chromatography. Due to the basicity of the amino group, it will have a significantly lower Rf than the iodinated product on silica gel.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal reaction conditions to minimize side product formation?
A1: The following conditions are recommended to minimize side products:
-
Temperature: Strictly maintain the reaction temperature between 0-5 °C during diazotization and iodination.
-
Acidity: Use a sufficient excess of a strong, non-nucleophilic acid (e.g., H2SO4 or HBF4) to ensure a low pH and complete protonation of the amine.
-
Reagent Purity: Use high-purity 2-amino-6-methoxybenzothiazole as the starting material.
-
Vigorous Stirring: Ensure efficient mixing throughout the reaction to avoid localized concentration gradients.
Q2: How can I purify the final product, 2-Iodo-6-methoxybenzo[d]thiazole?
A2: Purification can typically be achieved through the following methods:
-
Recrystallization: Ethanol is often a suitable solvent for the recrystallization of 2-Iodo-6-methoxybenzo[d]thiazole.[7] Other solvent systems to consider for recrystallization include hexane/ethyl acetate or hexane/acetone.[8]
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from more polar impurities like the phenolic byproduct and unreacted starting material, as well as less polar impurities. A common mobile phase would be a gradient of ethyl acetate in hexane.
Q3: Can I use a copper catalyst for the iodination step?
A3: While copper(I) salts are catalysts for the Sandmeyer chlorination, bromination, and cyanation reactions, they are generally not required for iodination. The reaction of the diazonium salt with potassium iodide is typically facile and proceeds without a catalyst.[5]
Q4: How does the methoxy group affect the stability of the diazonium salt?
A4: The methoxy group is an electron-donating group. When positioned at the para-position relative to the diazonium group (as it is in this case), it can increase the stability of the diazonium salt through resonance delocalization of the positive charge.[9] However, this increased electron density also makes the aromatic ring more susceptible to azo coupling if the reaction conditions are not sufficiently acidic.[3]
dot
Caption: Common side reactions in the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Iodo-6-methoxybenzo[d]thiazole
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-6-methoxybenzothiazole (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.
-
-
Sandmeyer Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water and cool it to 0-5 °C.
-
Add the freshly prepared diazonium salt solution to the potassium iodide solution dropwise with vigorous stirring, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
V. References
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]
-
Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. (2022). NVEO - NATURAL VOLATILES & ESSENTIAL OILS Journal, 9(1). Retrieved from [Link]
-
Allen Institute for AI. (n.d.). Diazonium Salts | Reactions, Properties, Advantages & Uses. Retrieved from [Link]
-
Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]
-
Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (2010). ARKIVOC, 2010(6), 53-60. Retrieved from [Link]
-
Structures, Stability, and Safety of Diazonium Salts. (n.d.). ResearchGate. Retrieved from [Link]
-
Gemoets, H. P. L., La-Venia, A., L-J, V., & Browne, D. L. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 903. Retrieved from [Link]
-
Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. (2013). International Science Community Association. Retrieved from [Link]
-
Preparation method of heterocyclic azo dye. (n.d.). Google Patents. Retrieved from
-
Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. (2002). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Synthesis and Mesomorphic Properties of 6-Methoxy and 6-Ethoxy-2-(2-Hydroxy-4-Alkanoyloxybenzylidenamino)Benzothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. (2020). Progress in Color, Colorants and Coatings, 13(2), 75-97. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (n.d.). IOSR Journal of Pharmacy. Retrieved from [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances, 12(41), 26867-26895. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega, 5(29), 18371-18384. Retrieved from [Link]
-
TLC fractionation and visualization of selected phenolic compounds applied as drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
How to analysis the phenolic compounds by TLC, the method and solvants?. (2016). ResearchGate. Retrieved from [Link]
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Oxidative Cyclization and Enzyme-free Deiodination of Thyroid Hormones. (n.d.). University of Basel. Retrieved from [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Retrieved from [Link]
-
TLC images of phenolic compounds observed at 254 nm and 366 nm. The solvent system used is (a) toluene-ethyl acetate-acetone-formic acid. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Iodo-6-methoxybenzo[d]thiazole
Welcome to the dedicated technical support guide for the purification of 2-Iodo-6-methoxybenzo[d]thiazole (CAS No. 2941-59-5). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. As a pivotal building block in the development of diagnostic agents, particularly for neurodegenerative diseases like Alzheimer's, achieving high purity is paramount for reliable downstream applications.[1]
This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies to address common challenges encountered during the purification of this compound.
Core Physicochemical Properties
Understanding the fundamental properties of 2-Iodo-6-methoxybenzo[d]thiazole is the first step in designing an effective purification strategy. These values dictate the choice of solvents and techniques.
| Property | Value | Source |
| CAS Number | 2941-59-5 | [2][3] |
| Molecular Formula | C₈H₆INOS | [3][4] |
| Molecular Weight | 291.11 g/mol | [2][3][4] |
| Physical Form | Yellow Solid | [2] |
| Typical Purity | ~97% (as supplied) | [2] |
| Storage Temperature | 0-5°C | [2] |
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by researchers working with 2-Iodo-6-methoxybenzo[d]thiazole and related structures.
Q1: What is the most reliable method for purifying crude 2-Iodo-6-methoxybenzo[d]thiazole?
A1: For most applications, flash column chromatography using silica gel is the most effective and widely adopted method for purifying benzothiazole derivatives.[5][6][7] It provides excellent separation of the target compound from common reaction byproducts and unreacted starting materials. For material that is already substantially pure (>95%) and solid, recrystallization can be a highly efficient final polishing step.
Q2: My compound appears to be degrading during purification on a silica gel column. What's happening and what can I do?
A2: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[8] If you observe streaking on your TLC plate or a lower-than-expected yield from the column, consider two main alternatives:
-
Neutralized Silica: Pre-treat the silica gel by preparing the slurry with a solvent system containing a small amount of a neutral-to-basic additive, such as triethylamine (~0.5-1%).
-
Alternative Stationary Phase: Switch to a more inert stationary phase like neutral or basic alumina for your column chromatography.[8]
Q3: What are the most likely impurities I should be trying to remove?
A3: The most common impurities are derived from the synthetic route. Since 2-Iodo-6-methoxybenzo[d]thiazole is often prepared from 6-methoxybenzo[d]thiazol-2-amine via a Sandmeyer-type reaction, the primary impurity is often the unreacted starting amine.[1] Other potential impurities include starting materials from earlier in the synthesis, such as 4-methoxyaniline, or byproducts from the diazotization and iodination steps.[9]
Q4: How can I effectively monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring both the reaction progress and the purification efficiency.[7][8] Use a solvent system that provides good separation between your product and impurities (typically a low-percentage mixture of ethyl acetate in hexane). Visualize the spots using a UV lamp (254 nm). The purified product should appear as a single, well-defined spot in the collected fractions.
Purification Method Decision Guide
The choice of purification method depends on the scale of your synthesis and the impurity profile of your crude material. This decision tree provides a logical workflow for selecting the optimal strategy.
Caption: A decision tree to guide the choice between column chromatography and recrystallization.
Troubleshooting Guide for Common Purification Issues
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield After Column | 1. Compound Degradation: The compound may be sensitive to the acidic silica gel.[8]2. Incorrect Solvent System: The eluent may be too polar, causing co-elution with impurities, or not polar enough, leaving the product on the column. | 1. Use a neutral stationary phase like alumina or pre-treat silica with triethylamine.2. Systematically optimize the eluent system using TLC. Start with a non-polar solvent (e.g., 100% Hexane) and gradually increase polarity with ethyl acetate. A typical starting point for related compounds is 5-10% Ethyl Acetate in Hexane.[5] |
| Product is an Oil Instead of a Solid | 1. Residual Solvent: Trapped solvent can prevent crystallization.2. Significant Impurities: The presence of impurities can depress the melting point and inhibit crystallization. | 1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.2. Re-purify using column chromatography. If the product remains oily, consider dissolving it in a minimal amount of a solvent like dichloromethane and precipitating it by adding a non-solvent like hexane. |
| Streaking on TLC Plate | 1. Sample Overload: Applying too much sample to the TLC plate.2. Compound Acidity/Basicity: The compound may be interacting strongly with the silica stationary phase.3. Insolubility: The compound is not fully dissolved in the spotting solvent. | 1. Dilute the sample before spotting it on the TLC plate.2. Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the TLC mobile phase to improve spot shape.3. Ensure the sample is fully dissolved before spotting. Use a slightly more polar solvent if necessary. |
| Poor Separation Between Product and an Impurity | 1. Suboptimal Eluent: The solvent system does not have sufficient resolving power.2. Column Overloading: Too much crude material was loaded onto the column for its size. | 1. Switch to a less polar solvent system (e.g., Toluene/Ethyl Acetate or Dichloromethane/Hexane) and re-optimize the ratio. Sometimes a small change in solvent composition can significantly improve resolution.2. Use a larger column with more stationary phase, or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a standard guideline and may require optimization based on the specific impurity profile of your crude material.
Objective: To separate 2-Iodo-6-methoxybenzo[d]thiazole from polar and non-polar impurities.
Materials:
-
Crude 2-Iodo-6-methoxybenzo[d]thiazole
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate (analytical grade)
-
Flash chromatography column and system
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: On a TLC plate, test various ratios of Ethyl Acetate (EtOAc) in Hexane to find a system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is 10% EtOAc/Hexane.[5]
-
Column Packing: Prepare a slurry of silica gel in 100% Hexane. Carefully pack the column, ensuring there are no air bubbles. Equilibrate the packed column by running 2-3 column volumes of the initial, least polar eluent (e.g., 5% EtOAc/Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the determined solvent system. A gradient elution, where the polarity is slowly increased (e.g., from 5% to 15% EtOAc), can often provide superior separation.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Spot every few fractions on a TLC plate. Run the TLC and visualize under UV light to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified yellow solid.
Protocol 2: Purification by Recrystallization
This method is ideal for a final purification step when the product is already of moderate-to-high purity (>95%).
Objective: To remove minor impurities by leveraging differences in solubility.
Materials:
-
Crude or column-purified 2-Iodo-6-methoxybenzo[d]thiazole
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture like Ethyl Acetate/Hexane)
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point for benzothiazole derivatives.[10]
-
Dissolution: Place the solid compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Workflow for Column Chromatography
Caption: A logical workflow for diagnosing and solving common column chromatography issues.
References
-
Chemcia Scientific, LLC. (n.d.). 2-Iodo-6-methoxy-benzothiazole | 2941-59-5. Retrieved from [Link]
-
Al-Harthy, N., Al-Malki, J., El-Sharkawy, M., Weli, A. M., Al-Thabaiti, S. A., & El-Faham, A. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. National Institutes of Health (PMC). Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., et al. (2022). Tailoring the AIE Chromogen 2-(2-Hydroxyphenyl)benzothiazole for Use in Enzyme-Triggered Molecular Brachytherapy. National Institutes of Health. Retrieved from [Link]
-
Semantic Scholar. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Retrieved from [Link]
-
ARKIVOC. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Retrieved from [Link]
-
Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Iodo-6-methoxy-benzothiazole | 2941-59-5 [sigmaaldrich.cn]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Suzuki Coupling of 2-Iodo-6-methoxybenzo[d]thiazole
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting for the Suzuki-Miyaura cross-coupling reaction involving 2-Iodo-6-methoxybenzo[d]thiazole . This particular substrate presents a unique set of challenges due to its electronic and structural properties, namely the electron-rich nature of the heteroaromatic ring system and the potential for the benzothiazole moiety to interact with the palladium catalyst. This document offers a structured approach to diagnosing and resolving common issues encountered during your experiments, grounded in mechanistic principles and field-proven strategies.
Section 1: Foundational Knowledge: The Catalytic Cycle & Key Failure Points
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for C-C bond formation.[1][2] Its success hinges on the smooth operation of a three-stage catalytic cycle. Understanding these steps is critical for effective troubleshooting. The general cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organoboron species and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3]
However, the specific nature of 2-Iodo-6-methoxybenzo[d]thiazole introduces distinct challenges at each stage:
-
Oxidative Addition: While the Carbon-Iodine bond is the most reactive among halides, the electron-donating effect of the 6-methoxy group increases the electron density on the benzothiazole ring system.[4] This can make the crucial first step of oxidative addition less favorable compared to electron-deficient aryl halides.[5]
-
Transmetalation: The Lewis-basic nitrogen atom within the benzothiazole ring can coordinate with the palladium center. This coordination can sometimes be beneficial, facilitating the reaction even without external ligands, but it can also lead to catalyst inhibition or deactivation, preventing the boronic acid from accessing the metal center.[6][7][8]
-
Reductive Elimination: Steric hindrance around the palladium center, influenced by the choice of phosphine ligand and the substrate itself, can slow down this final product-releasing step.
Caption: The Suzuki-Miyaura catalytic cycle with potential points of failure for 2-Iodo-6-methoxybenzo[d]thiazole.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, actionable advice.
Q1: My reaction shows no conversion of the starting material. Where should I begin troubleshooting? A1: A complete lack of conversion typically points to a fundamental issue with one of the core components.
-
Reaction Setup: Confirm that your solvent was rigorously degassed to remove oxygen, which can deactivate the catalyst.[10]
-
Base and Solvent: Ensure the base is of good quality, finely powdered, and that the solvent is anhydrous (unless aqueous conditions are intended).
Q2: I'm seeing significant decomposition of my boronic acid coupling partner. What's happening? A2: This is likely due to protodeboronation , where the C-B bond is cleaved by a proton source.[11] This is a very common side reaction, especially with heteroaryl boronic acids.[12][13] To mitigate this:
-
Use anhydrous conditions with a base like potassium phosphate (K₃PO₄).[10]
-
Switch to a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate ester. These act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing decomposition.[11][14]
-
Increase the stoichiometry of the boronic acid to 1.5-2.0 equivalents to compensate for the degradation.
Q3: What are the best general starting conditions for the Suzuki coupling of 2-Iodo-6-methoxybenzo[d]thiazole? A3: Given the electron-rich and potentially coordinating nature of the substrate, a robust catalyst system is recommended for initial screening.
-
Catalyst/Ligand: A combination of Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos is a strong starting point.[9][15] These ligands are known to accelerate both oxidative addition and reductive elimination.[15]
-
Base: Potassium phosphate (K₃PO₄) is an excellent and broadly applicable base.
-
Solvent: Anhydrous 1,4-dioxane or toluene are preferred solvents for challenging couplings.[9]
-
Temperature: Start at 80-100 °C.
Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this? A4: The homocoupling of boronic acids to form a biaryl byproduct (Ar'-Ar') is most often caused by the presence of oxygen in the reaction mixture.[9] The solution is to improve the inertness of your reaction environment.
-
Degassing: Ensure your solvent and the reaction vessel's headspace are rigorously deoxygenated. Use multiple freeze-pump-thaw cycles for the solvent or, at a minimum, sparge thoroughly with an inert gas like argon for 20-30 minutes.[10]
-
Inert Atmosphere: Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration.
Section 3: In-Depth Troubleshooting Guides
This section provides a systematic, cause-and-effect approach to resolving persistent experimental failures.
Guide 1: Low to No Conversion of 2-Iodo-6-methoxybenzo[d]thiazole
If initial screening yields poor results, a systematic re-evaluation of the reaction parameters is necessary.
The electron-donating methoxy group can render the C-I bond less electrophilic, slowing this critical first step.
-
Scientific Rationale: The rate of oxidative addition is highly dependent on the electron density of the aryl halide and the electronic properties of the palladium catalyst. Electron-rich phosphine ligands increase the electron density on the Pd(0) center, making it a better nucleophile and facilitating its addition across the C-I bond.[7]
-
Troubleshooting Steps:
-
Ligand Screening: If using a standard ligand like PPh₃, switch to a more electron-rich and sterically bulky ligand. These have been specifically designed to overcome the challenges of unactivated or electron-rich aryl halides.[15] A recommended screening panel is provided in Table 1.
-
Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading from the typical 1-2 mol% to 5 mol% can improve conversion rates.[7]
-
Consider Ligand-Free Conditions: In some specific cases involving benzothiazoles, the substrate's nitrogen atom can coordinate to the palladium and facilitate the reaction, making external ligands unnecessary.[6] This can be tested by running a small-scale reaction with only a palladium source like Pd(OAc)₂.
-
The Lewis-basic nitrogen can bind too strongly to the palladium center, effectively poisoning the catalyst.
-
Scientific Rationale: For the catalytic cycle to proceed, the palladium center must be accessible to both the aryl halide and the boronic acid. If the benzothiazole substrate or product forms a highly stable, off-cycle complex with the catalyst, the reaction will stall.[8]
-
Troubleshooting Steps:
-
Vary the Ligand: The nature of the ligand dictates the geometry and stability of the palladium complexes. Screening different ligand classes (e.g., biarylphosphines, ferrocenylphosphines like dppf, or N-heterocyclic carbenes) can identify one that prevents the formation of inhibitory complexes.[16][17]
-
Change the Palladium Precursor: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or palladacycle precatalysts) generate the active Pd(0) species at different rates and can behave differently in the presence of coordinating substrates.[18]
-
The choice of base and solvent is not universal and can dramatically affect reaction outcomes.
-
Scientific Rationale: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation.[19][20] The base's strength, solubility, and cation can all influence this equilibrium and the overall reaction rate.
-
Troubleshooting Steps:
-
Base Screening: If a weak base like Na₂CO₃ fails, move to stronger inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior for challenging couplings.[21][22] See Table 2 for recommendations.
-
Solvent Effects: The polarity of the solvent can influence the solubility of the base and the stability of intermediates. If a reaction is failing in a polar aprotic solvent like DMF, switching to a less polar solvent like toluene or dioxane (often with a small amount of water to aid base solubility) can be beneficial.[23]
-
Guide 2: Prevalent Side Reactions and Product Impurity
Even when conversion occurs, side reactions can drastically lower the yield of the desired product.
This is the hydrolysis of the boronic acid to its corresponding arene and boric acid.
-
Scientific Rationale: Protodeboronation can be catalyzed by acid, base, or residual metals and is often accelerated at higher temperatures.[11] The rate of this side reaction competes directly with the rate of the productive transmetalation step.
-
Mitigation Protocol:
-
Use Boronic Esters: Replace the boronic acid with its corresponding pinacol ester (Ar'-BPin). Boronic esters are significantly more stable towards protodeboronation.[11][22]
-
Employ Anhydrous Conditions: Use a thoroughly dried solvent and an anhydrous base like K₃PO₄. While many Suzuki reactions benefit from some water, it can exacerbate protodeboronation if the desired coupling is slow.[10]
-
Optimize Temperature: Run the reaction at the lowest temperature that still affords a reasonable conversion rate. Louie and co-workers noted that for some heteroaryl couplings, both increasing and decreasing the temperature from an optimal point led to lower yields and more protodeboronation.[24]
-
This involves the replacement of the iodine atom on the benzothiazole with a hydrogen atom.
-
Scientific Rationale: Dehalogenation can occur through various pathways, including a competing reaction pathway where a palladium-hydride species, formed from trace water or other proton sources, reductively eliminates the arene instead of the cross-coupled product.
-
Mitigation Protocol:
-
Solvent Choice: This side reaction can sometimes be solvent-dependent. Changing the solvent from dioxane or DMF to toluene may reduce its prevalence.[22]
-
Base Selection: Ensure the base is not overly aggressive or acting as a hydride source.
-
Accelerate Cross-Coupling: Use a more active catalyst system (e.g., a more electron-rich ligand) to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of dehalogenation.
-
Section 4: Experimental Protocols & Data Tables
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening
This protocol provides a reliable method for setting up small-scale screening reactions under an inert atmosphere.
-
Preparation: To an oven-dried 4 mL vial containing a magnetic stir bar, add the aryl halide 2-Iodo-6-methoxybenzo[d]thiazole (1.0 equiv., e.g., 0.1 mmol, 29.1 mg).
-
Addition of Solids: Add the boronic acid or boronic ester (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv., see Table 2), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., SPhos, 5.5 mol%).
-
Inerting: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with argon or nitrogen gas three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 1.0 mL) via syringe.
-
Reaction: Place the vial in a preheated aluminum block on a magnetic stir plate at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h).
-
Work-up (for analysis): Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (2 mL), and pass it through a small plug of silica gel with celite, eluting with additional ethyl acetate. Concentrate the filtrate and analyze by ¹H NMR or LC-MS.
Data Tables for Reaction Optimization
Table 1: Recommended Catalyst & Ligand Screening Panel for 2-Iodo-6-methoxybenzo[d]thiazole
| Palladium Source | Ligand | Ligand Class | Key Characteristics & Application Notes |
|---|---|---|---|
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | Biaryl Phosphine | Highly active for electron-rich and sterically hindered substrates.[9][15] |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | Biaryl Phosphine | Excellent general ligand, often effective for heteroaryl couplings.[15][24] |
| PdCl₂(dppf) | (dppf) | Ferrocenyl Phosphine | A classic, robust system, though sometimes less active than modern biaryl phosphines. |
| PdCl₂(IMes)₂ | (IMes) | N-Heterocyclic Carbene | Strong σ-donating properties can be highly effective for difficult oxidative additions.[19] |
| Pd(OAc)₂ | None | Ligand-Free | Worth testing due to the potential for the benzothiazole to act as an internal ligand.[6] |
Table 2: Base and Solvent Screening Recommendations
| Base | Solvent System | Rationale & Comments |
|---|---|---|
| K₂CO₃ | Dioxane/H₂O (10:1) | A standard, mild starting point. The water aids in dissolving the base.[10] |
| K₃PO₄ | Anhydrous Dioxane or Toluene | A stronger, non-nucleophilic base. Often the best choice for difficult couplings and minimizing protodeboronation.[4][10] |
| Cs₂CO₃ | Anhydrous Dioxane or DMF | A highly effective but more expensive base, known to accelerate many challenging couplings.[21] |
| KF | Anhydrous THF or Dioxane | A mild, fluoride-based activator that can be effective and prevent hydrolysis of sensitive functional groups like esters.[23] |
Section 5: Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving issues with your reaction.
Caption: A decision-tree workflow for systematic troubleshooting of the Suzuki coupling reaction.
References
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
-
Protodeboronation. Wikipedia.
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
-
(PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate.
-
Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition.
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
-
Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry.
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
-
How to approach choosing reaction conditions for Suzuki? Reddit.
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
-
Screening of different bases for Suzuki coupling. ResearchGate.
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing.
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
-
Diagnosing issues with a failed Suzuki coupling? Reddit.
-
Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole. Benchchem.
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.
-
Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki–Miyaura Cross-Couplings. ResearchGate.
-
Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings. OUCI.
-
Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. ACS Publications.
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
-
The Suzuki Reaction. Myers Group, Harvard University.
-
Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
-
Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate.
-
How can I solve my problem with Suzuki coupling? ResearchGate.
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central.
-
Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. American Chemical Society.
-
Failed suzuki coupling, any suggenstions? Reddit.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI.
-
Mesogenic benzothiazole derivatives with methoxy substituents. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Iodo-6-methoxybenzo[d]thiazole
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole. This molecule is a crucial building block in medicinal chemistry, particularly for developing diagnostic imaging agents for neurodegenerative diseases like Alzheimer's.[1] Achieving a high yield of this compound is critical for the efficiency of subsequent research and development.
This guide is structured to address the common challenges encountered during its two-step synthesis. We will move from a high-level overview to specific troubleshooting questions, detailed protocols, and the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to not only follow a protocol but to understand and optimize it.
Section 1: Synthesis Pathway Overview
The synthesis of 2-Iodo-6-methoxybenzo[d]thiazole is typically achieved in two primary stages, starting from 4-methoxyaniline (p-anisidine).
-
Step 1: Formation of the Benzothiazole Core. Synthesis of the key intermediate, 6-methoxy-2-aminobenzo[d]thiazole, via electrophilic cyclization of p-anisidine using ammonium thiocyanate and bromine.[2][3][4]
-
Step 2: Sandmeyer-type Iodination. Conversion of the 2-amino group to the 2-iodo group via a diazotization reaction followed by substitution with iodide.[1][5]
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole.
Section 2: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format.
Part A: Synthesis of 6-methoxy-2-aminobenzo[d]thiazole (Intermediate)
Question 1: My yield for the 6-methoxy-2-aminobenzo[d]thiazole intermediate is very low or I recovered only starting material. What went wrong?
Answer: This is a common issue often traced back to the generation and reactivity of the thiocyanogen ((SCN)₂), the electrophile in this reaction.
-
Causality: Thiocyanogen is generated in situ from the oxidation of ammonium thiocyanate by bromine.[4] This reaction must be carefully controlled. If the bromine is added too quickly or at too high a temperature, it can lead to side reactions, such as bromination of the starting aniline, or decomposition of the reagents.
-
Troubleshooting Steps:
-
Temperature Control is Critical: The reaction mixture should be maintained at 0°C during the dropwise addition of bromine dissolved in glacial acetic acid.[2] This controls the exothermic reaction and stabilizes the thiocyanogen intermediate.
-
Check Reagent Quality: Ensure the p-anisidine is pure and free from oxidation products (often indicated by a dark color). Use a freshly opened bottle or purify it by distillation if necessary.[6]
-
Slow Bromine Addition: The bromine solution must be added dropwise over a period of at least 30 minutes with vigorous stirring.[2] This ensures a steady, low concentration of bromine, favoring the desired reaction pathway.
-
Verify Stoichiometry: An excess of ammonium thiocyanate is typically used to ensure the complete conversion of bromine to thiocyanogen. A common molar ratio is ~3.6 equivalents of ammonium thiocyanate to 1 equivalent of aniline.[2]
-
Question 2: My reaction produced a complex mixture of dark, tarry side products. How can I prevent this?
Answer: The formation of tarry byproducts suggests uncontrolled oxidation or polymerization reactions.
-
Causality: Aromatic amines are susceptible to oxidation, especially under acidic conditions in the presence of a strong oxidizing agent like bromine. Localized high concentrations of bromine or elevated temperatures can accelerate these side reactions.
-
Preventative Measures:
-
Maintain Low Temperature: As mentioned, keeping the reaction at 0°C is the single most effective way to minimize side product formation.
-
Ensure Efficient Stirring: Vigorous stirring is essential to dissipate heat and prevent localized "hot spots" where the bromine concentration can spike, leading to unwanted side reactions.
-
Work-up Procedure: After the reaction period, the mixture is typically poured into water and neutralized. Ensure this is done promptly to quench any remaining reactive species. The product is then basic-washed to remove acidic impurities.
-
Part B: Diazotization and Iodination (Sandmeyer Reaction)
Question 3: The final yield of 2-Iodo-6-methoxybenzo[d]thiazole is low, and I notice significant gas evolution (bubbling) when the reaction mixture warms up. Why?
Answer: This strongly indicates the premature decomposition of your aryl diazonium salt. This intermediate is notoriously unstable at elevated temperatures.
-
Causality: The diazotization reaction converts the -NH₂ group into a -N₂⁺ group, which is an excellent leaving group (dinitrogen gas).[7] If the temperature rises above 5-10°C, this group will readily depart, and the resulting aryl cation will be quenched by water, forming the undesired 2-hydroxy-6-methoxybenzo[d]thiazole byproduct.[8]
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step (addition of NaNO₂) and the subsequent iodide addition must be performed in an ice-salt bath to maintain the temperature between 0°C and 5°C.[9][]
-
Slow Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added very slowly (dropwise) below the surface of the stirred acidic solution of your amine intermediate. This prevents localized warming and ensures the nitrous acid is generated and consumed efficiently.
-
Check Acidity: The reaction requires a strong acid (like sulfuric or hydrochloric acid) to generate nitrous acid (HNO₂) from NaNO₂.[11] Insufficient acid can lead to incomplete diazotization and side reactions. Ensure the recommended equivalents of acid are used.
-
Question 4: My final product is contaminated with a significant amount of 2-hydroxy-6-methoxybenzo[d]thiazole. How do I avoid this?
Answer: This is a direct result of the diazonium salt reacting with water, as explained in the previous question. This hydroxylation is a major competing pathway in Sandmeyer reactions.[8]
-
Causality: The aryl cation intermediate formed upon loss of N₂ is highly electrophilic and will react with any available nucleophile. In an aqueous acidic medium, water is the most abundant nucleophile.
-
Preventative Measures:
-
Minimize Reaction Time: Do not let the diazonium salt solution sit for extended periods, even at low temperatures. Proceed with the addition of the potassium iodide solution as soon as the diazotization is complete (a spot test with starch-iodide paper can confirm the presence of excess nitrous acid).
-
Use Pre-chilled Reagents: Ensure the potassium iodide solution is also pre-chilled before its addition to maintain the low reaction temperature.
-
Consider the Iodide Salt: While potassium iodide (KI) is standard and often does not require a copper catalyst for iodination, ensure it is fully dissolved before addition.[12] The iodide ion is a soft nucleophile that efficiently traps the intermediate.
-
Caption: Troubleshooting logic for low yield in the Sandmeyer iodination step.
Section 3: Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting 4-methoxyaniline? A: Extremely critical. 2-aminothiophenols and their precursors like anilines are susceptible to oxidation.[6] Impurities can consume reagents and generate colored byproducts that complicate purification and interfere with subsequent reactions. Using high-purity, colorless or light-tan starting material is essential for a clean reaction.
Q2: Are there alternative, "greener" approaches to benzothiazole synthesis? A: Yes, the field is actively developing more environmentally friendly methods. These often involve using water as a solvent, employing reusable catalysts, or using microwave-assisted synthesis to reduce reaction times and energy consumption.[6][13][14] For example, some methods report the condensation of 2-aminothiophenols with aldehydes in aqueous media or under solvent-free conditions.[13][15] However, for this specific multi-step synthesis, the classic methods remain robust and well-documented.
Q3: What are the primary safety precautions for these reactions? A:
-
Bromine: Is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Aryl Diazonium Salts: While generally not isolated, they can be explosive in a dry, solid state. Always keep them in a cold, aqueous solution.
-
General Precautions: Handle all reagents in a fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 6-methoxy-2-aminobenzo[d]thiazole
Adapted from Juber et al. (2020)[2][3]
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve ammonium thiocyanate (e.g., 0.308 mol) in glacial acetic acid (e.g., 75 ml).
-
To this solution, add a solution of p-anisidine (e.g., 0.085 mol) in glacial acetic acid (e.g., 40 ml).
-
Cool the resulting mixture to 0°C in an ice-salt bath.
-
Separately, prepare a solution of bromine (e.g., 0.085 mol) in glacial acetic acid (e.g., 30 ml).
-
Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue stirring at 0-5°C for 2 hours, then allow the mixture to slowly warm to room temperature and stir overnight.
-
Pour the reaction mixture into a large beaker of ice water (approx. 500 ml).
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 6-methoxy-2-aminobenzo[d]thiazole.
Protocol 2: Synthesis of 2-Iodo-6-methoxybenzo[d]thiazole
Based on standard Sandmeyer reaction principles[1][5][9][16]
-
In a flask, suspend 6-methoxy-2-aminobenzo[d]thiazole (e.g., 1 equiv) in a mixture of water and concentrated sulfuric acid (or HCl) at a ratio that ensures all material is wetted and stirrable.
-
Cool the suspension to 0°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, e.g., 1.1 equiv) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the amine suspension over 20-30 minutes, keeping the temperature strictly between 0°C and 5°C. The suspension should clarify as the diazonium salt forms.
-
Continue stirring at 0-5°C for an additional 15 minutes after the addition is complete.
-
In a separate beaker, dissolve potassium iodide (KI, e.g., 1.5 equiv) in a minimal amount of cold water and cool it in an ice bath.
-
Slowly add the cold KI solution to the diazonium salt solution. You may observe gas evolution (N₂) and the formation of a dark precipitate.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours or until gas evolution ceases.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Iodo-6-methoxybenzo[d]thiazole.
Section 5: Data Summary Tables
Table 1: Optimized Reagent Stoichiometry for Step 1
| Reagent | Molar Equivalents | Role | Key Consideration |
| p-Anisidine | 1.0 | Starting Material | High purity is essential. |
| Ammonium Thiocyanate | 3.5 - 4.0 | Thiocyanate Source | Used in excess to favor thiocyanogen formation. |
| Bromine | 1.0 | Oxidizing Agent | Add slowly as a dilute solution in acetic acid. |
| Glacial Acetic Acid | - | Solvent | Must be anhydrous. |
Table 2: Troubleshooting Summary for Low Yields
| Symptom | Probable Cause | Recommended Solution |
| Low yield of 2-amino intermediate | Inefficient thiocyanogen formation or side reactions | Maintain temperature at 0°C during bromine addition; ensure slow, dropwise addition.[2] |
| Low yield of final 2-iodo product | Decomposition of diazonium salt | Strictly maintain reaction temperature between 0-5°C throughout diazotization and iodide addition.[][11] |
| Product contaminated with 2-hydroxy byproduct | Reaction of diazonium salt with water | Use pre-chilled reagents and proceed with iodide addition promptly after diazotization is complete.[8] |
| Dark, tarry reaction mixture | Uncontrolled oxidation/polymerization | Improve stirring efficiency; ensure strict temperature control; check purity of starting materials.[6] |
Section 6: References
-
Juber, A. K., Hamed, A. S., & Khalil, A. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry. [Link]
-
Pashkevich, S. G., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH National Library of Medicine. [Link]
-
Krasovaskii, A. N., et al. (2022). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Chemistry of Heterocyclic Compounds. [Link]
-
ResearchGate. (2020). (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [Link]
-
Nishad, et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry. [Link]
-
Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Wikipedia. (2024). Sandmeyer reaction. [Link]
-
Sharma, K., & Sharma, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Organic Chemistry Portal. (2024). Sandmeyer Reaction. [Link]
-
Poonsil, T., & Tilstam, U. (2010). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science. [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Google Patents. (1994). US5374737A - Process for the preparation of 2-aminobenzothiazoles.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Dondoni, A., & Perrone, D. (2000). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Tetrahedron. [Link]
-
Park, J. P., et al. (2014). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
-
ResearchGate. (2020). Method for the synthesis of 2‐substituted benzo[d]thiazoles. [Link]
-
Organic Chemistry Portal. (2021). Diazotisation. [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of benzothiazoles. [Link]
-
BYJU'S. (2024). Diazotization Reaction Mechanism. [Link]
-
Roslan, I. I. B., et al. (2019). Optimization parameters for the synthesis of benzo[d]imidazo[2,1-b]thiazoles. ResearchGate. [Link]
-
Semantic Scholar. (2016). Direct Iodination of Electron-Deficient Benzothiazoles. [Link]
-
Janežič, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]
-
Arslan, H., et al. (2009). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Sensors. [Link]
-
ResearchGate. (2017). Iodine-mediated cyclisation of thiobenzamides to produce benzothiazoles and benzoxazoles. [Link]
-
Lelo, A., et al. (2021). Optimization of Benzothiazole and Thiazole Hydrazones as Inhibitors of Schistosome BCL-2. ACS Infectious Diseases. [Link]
-
Al-Abdullah, E. S., et al. (2022). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Anticancer Agents in Medicinal Chemistry. [Link]
-
Lulinski, S., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. facm.ucl.ac.be [facm.ucl.ac.be]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 9. Diazotisation [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
"avoiding deiodination in reactions with 2-Iodo-6-methoxybenzo[d]thiazole"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Iodo-6-methoxybenzo[d]thiazole. This guide is designed to provide expert advice and practical solutions for chemists working with this versatile building block. As a Senior Application Scientist, I understand the nuances of complex organic transformations and the frustrations that can arise from unexpected side reactions. One of the most common challenges encountered with this and similar electron-rich iodoheterocycles is premature deiodination, particularly under cross-coupling conditions.
This document is structured to help you troubleshoot this specific issue, providing not only procedural recommendations but also the underlying mechanistic rationale to empower you to make informed decisions in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Iodo-6-methoxybenzo[d]thiazole undergoing deiodination?
Deiodination, or hydrodehalogenation, is a reductive process where the iodine atom is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), this is a common and problematic side reaction.[1][2][3] The primary cause is the formation of a palladium hydride (Pd-H) species within the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the coordinated benzothiazole, leading to the deiodinated product instead of the desired cross-coupled product.
Several factors can promote the formation of these detrimental Pd-H species:
-
β-Hydride Elimination: If your coupling partner (e.g., an amine in a Buchwald-Hartwig reaction or an organoboron reagent in a Suzuki coupling) contains β-hydrogens, the palladium intermediate can undergo β-hydride elimination.[1][4]
-
Reaction with Solvent or Base: Protic solvents (like alcohols) or certain bases can act as hydride sources.[5][6][7]
-
High Temperatures: Elevated temperatures can accelerate decomposition pathways that lead to Pd-H formation and can also cause thermal decomposition of the starting material, especially in electron-rich systems.[8]
The electron-rich nature of the 6-methoxybenzo[d]thiazole ring system can also make the C-I bond more susceptible to certain reductive pathways.
Troubleshooting Guide: Deiodination in Cross-Coupling Reactions
Observing the deiodinated 6-methoxybenzo[d]thiazole as a major byproduct in your reaction is a clear sign that the rate of hydrodehalogenation is competitive with or exceeding the rate of your desired productive coupling. The following sections provide a systematic approach to diagnosing and solving this issue.
Issue: Significant Deiodination Observed in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its efficiency can be compromised by deiodination.[9][10]
Visualizing the Problem: Suzuki Catalytic Cycle vs. Deiodination Pathway
Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Palladium Source: Standard catalysts like Pd(PPh₃)₄ can sometimes be less effective and promote side reactions.[11] Consider switching to a more robust, air-stable precatalyst such as a palladacycle (e.g., G3-or G4-type precatalysts) or Pd₂(dba)₃.[1]
-
Ligand Choice: This is the most critical parameter. The ligand environment around the palladium center dictates its reactivity.[12][13][14] To suppress deiodination, you need a ligand that promotes fast reductive elimination relative to competing pathways.
-
Increase Steric Bulk: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are highly effective.[4][15] The steric hindrance from these ligands can disfavor the formation of hydride intermediates and accelerate the desired reductive elimination step.[4]
-
-
-
Modify the Base and Solvent:
-
Base Selection: Avoid strong, nucleophilic bases or those that can readily provide a hydride. Weaker, non-coordinating inorganic bases are often superior.
-
Recommended: Cs₂CO₃, K₃PO₄, or K₂CO₃.[12]
-
Avoid: Alkoxides like NaOtBu can be problematic in some Suzuki reactions, although they are essential for other couplings like Buchwald-Hartwig.
-
-
Solvent System: Ensure solvents are rigorously anhydrous and degassed.
-
Recommended: Aprotic solvents like 1,4-dioxane, toluene, or DME. Sometimes a mixture with water is necessary for the base to function, but minimize the water content.[11]
-
-
-
Control Reaction Temperature:
-
While aryl iodides are generally highly reactive, sometimes lower temperatures can favor the desired pathway.[16] If you are running the reaction at high temperatures (e.g., >100 °C), try reducing it to 60-80 °C. Conversely, if the desired reaction is sluggish, a carefully controlled increase in temperature might be necessary, but this should be done after optimizing the catalyst and base.[17]
-
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Component | Recommendation | Rationale |
| Aryl Halide | 2-Iodo-6-methoxybenzo[d]thiazole | 1.0 equiv |
| Boronic Acid/Ester | Coupling Partner | 1.2 - 1.5 equiv |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a G3-Precatalyst (1-2 mol%) | Provides a reliable source of active Pd(0). |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to accelerate reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Weakly coordinating, minimizes side reactions. |
| Solvent | Toluene or 1,4-Dioxane (+ 10% H₂O) | Anhydrous, degassed aprotic solvents are preferred. |
| Temperature | 80 - 100 °C | Optimal balance for reactivity while minimizing decomposition. |
Issue: Deiodination in Sonogashira or Buchwald-Hartwig Reactions
While mechanistically distinct, the principles for avoiding deiodination in these C-N, C-O, and C-C(sp) couplings are similar: optimize conditions to favor the productive catalytic cycle over pathways that generate Pd-H species.[2][18][19]
Troubleshooting Workflow:
Specific Recommendations:
-
For Buchwald-Hartwig Amination: This reaction is highly sensitive to the choice of ligand and base.[1][12]
-
Ligands: For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos is a good choice.[1] These ligands are designed to facilitate C-N reductive elimination and suppress β-hydride elimination.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices. Ensure the base is fresh and handled under inert conditions.
-
-
For Sonogashira Coupling: The classic conditions use a copper(I) co-catalyst, which can sometimes complicate reactions.[18][19][20]
-
Copper Co-catalyst: Ensure the CuI is high purity. Old or oxidized copper sources can be detrimental.
-
Copper-Free Conditions: If homocoupling of the alkyne (Glaser coupling) and deiodination are persistent problems, consider a copper-free protocol. These often rely on more sophisticated palladium/ligand systems but can provide cleaner reactions.
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and can often serve as the solvent as well.[18][21]
-
Experimental Protocol: General Procedure for Minimizing Deiodination in a Suzuki Coupling
This protocol provides a robust starting point for coupling 2-Iodo-6-methoxybenzo[d]thiazole while minimizing the risk of hydrodehalogenation.
Materials:
-
2-Iodo-6-methoxybenzo[d]thiazole (1.0 equiv)
-
Boronic acid or pinacol ester (1.3 equiv)
-
Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)
-
SPhos (0.033 equiv, 3.3 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add 2-Iodo-6-methoxybenzo[d]thiazole, the boronic acid/ester, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane, followed by the degassed water, via syringe. The typical solvent ratio is 10:1 dioxane:water.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-90 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting iodide and the formation of the desired product, while checking for the appearance of the deiodinated byproduct (MW = 179.23 for 6-methoxybenzo[d]thiazole).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
By systematically addressing the key reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can significantly suppress the undesired deiodination of 2-Iodo-6-methoxybenzo[d]thiazole and achieve high yields of their target molecules.
References
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available at: [Link]
-
Zhang, L., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3043-3047. Available at: [Link]
-
Ciancaleoni, G., et al. (2018). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 47(1), 103-112. Available at: [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Available at: [Link]
-
Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. ResearchGate. Available at: [Link]
-
Catalytic Hydrodehalogenation Reactions. Available at: [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ACS Publications. Available at: [Link]
-
Palladium stabilized on poly and mono sulfonamide ligands as novel, simple, effective, and recyclable nano catalysts for C–C cross-coupling reactions. ResearchGate. Available at: [Link]
-
Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. ResearchGate. Available at: [Link]
-
Hydrodehalogenation of aryl halides. ResearchGate. Available at: [Link]
-
significant dehalogenation in stille coupling. Reddit. Available at: [Link]
-
Spontaneous aryl iodide deiodination upon heating. Reddit. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ResearchGate. Available at: [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Sonogashira coupling. In Wikipedia. Available at: [Link]
-
Cross-coupling reaction. In Wikipedia. Available at: [Link]
-
Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. National Institutes of Health. Available at: [Link]
-
Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. Available at: [Link]
-
Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. ResearchGate. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]
-
Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journals. Available at: [Link]
-
Iodination and palladium-catalyzed phosphination sequence reactions of 2-iodoimidazo[1,5-a]pyridines 9 and 10. ResearchGate. Available at: [Link]
-
Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. National Institutes of Health. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. BJOC - Sonogashira–Hagihara reactions of halogenated glycals [beilstein-journals.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Iodo-6-methoxybenzo[d]thiazole
Welcome to the technical support center for the cross-coupling of 2-iodo-6-methoxybenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these crucial synthetic transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing a systematic approach to problem-solving.
Q1: My Suzuki-Miyaura coupling reaction shows low to no conversion of the 2-iodo-6-methoxybenzo[d]thiazole starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion in a Suzuki-Miyaura coupling of this substrate often points to issues with catalyst activation, the choice of base, or solvent effects.
-
Catalyst and Ligand System: The electron-rich nature of the 6-methoxybenzothiazole ring can impact the oxidative addition step. While standard catalysts like Pd(PPh₃)₄ can be effective, more electron-rich and sterically hindered phosphine ligands often improve catalytic activity.[1] Consider switching to ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).[1] These ligands promote the formation of the active Pd(0) species and facilitate oxidative addition.[1]
-
Base Selection: The choice of base is critical. While sodium carbonate is a common choice, it may not be effective for sterically demanding substrates.[2] A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective in promoting the transmetalation step.[2] The base's role is not just to facilitate the formation of the boronate salt but also to influence the palladium catalyst's coordination sphere.[2]
-
Solvent System: The solvent plays a crucial role in the solubility of reagents and the stability of catalytic intermediates.[3][4] A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard for Suzuki reactions.[5] If solubility is an issue, consider using a co-solvent like DMF, but be aware that it can sometimes promote dehalogenation as a side reaction.[6]
Q2: I am observing significant formation of a dehalogenated byproduct (6-methoxybenzo[d]thiazole) in my cross-coupling reaction. What causes this and how can I minimize it?
A2: Dehalogenation, or hydrodehalogenation, is a common side reaction where the iodide is replaced by a hydrogen atom.[6] This typically occurs via a palladium-hydride intermediate.
-
Source of Hydride: The palladium-hydride species can form from various sources, including trace water, alcohols used as solvents, or even the base itself.[6] Ensure your solvents are anhydrous and consider using a base that is less likely to act as a hydride source.
-
Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[6] Try running the reaction at a lower temperature for a longer duration.
-
Ligand Choice: Bulky, electron-rich ligands can often suppress dehalogenation by promoting the desired reductive elimination over the competing hydrodehalogenation pathway.[6]
Q3: My Sonogashira coupling of 2-iodo-6-methoxybenzo[d]thiazole with a terminal alkyne is sluggish and gives a complex mixture of products. What should I investigate?
A3: The Sonogashira reaction, while powerful for forming C-C triple bonds, can be sensitive to reaction conditions.[7]
-
Copper Co-catalyst: The traditional Sonogashira coupling employs a copper co-catalyst (e.g., CuI). Ensure your copper source is fresh and added under an inert atmosphere to prevent oxidation.
-
Base: An amine base like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH) is typically used. The base acts as both a solvent and a proton scavenger. Ensure the base is of high purity and adequately deoxygenated.
-
Solvent: A common solvent is THF or DMF. The choice can influence the solubility of the copper acetylide intermediate.
-
Copper-Free Conditions: If you suspect issues with the copper co-catalyst, consider a copper-free Sonogashira protocol. These often utilize specific palladium catalysts and ligands that can facilitate the reaction without copper.
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions related to the cross-coupling of 2-iodo-6-methoxybenzo[d]thiazole.
Q4: How does the 6-methoxy group influence the reactivity of the 2-iodo-benzothiazole core?
A4: The methoxy group at the 6-position is an electron-donating group. This increases the electron density of the benzothiazole ring system. In the context of palladium-catalyzed cross-coupling, this can make the oxidative addition of the C-I bond to the Pd(0) center more challenging compared to electron-deficient aryl iodides.[5] However, this increased electron density can also be beneficial in later steps of the catalytic cycle.
Q5: What are the key differences in optimizing conditions for Suzuki, Heck, and Buchwald-Hartwig amination reactions with this substrate?
A5: While all are palladium-catalyzed cross-coupling reactions, the specific requirements for each transformation differ significantly.
-
Suzuki-Miyaura Coupling: This reaction couples the iodo-benzothiazole with an organoboron reagent.[5] Key optimization parameters include the choice of a suitable base (e.g., carbonates, phosphates) and often a protic co-solvent (like water) to facilitate the transmetalation step.[2][5]
-
Heck Reaction: The Heck reaction couples the substrate with an alkene.[8] It typically requires a base (often an amine like triethylamine) to regenerate the Pd(0) catalyst at the end of the cycle.[9] The choice of solvent can be critical, with polar aprotic solvents like DMF or NMP often being effective.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling with an amine.[10] It requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine and form the palladium-amido complex.[11] The choice of ligand is particularly crucial in this reaction to facilitate the C-N reductive elimination.[12]
Q6: Are there any general recommendations for setting up a robust experimental protocol for these reactions?
A6: Yes, following good laboratory practices is essential for reproducibility.
-
Inert Atmosphere: All palladium-catalyzed reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and any phosphine ligands.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. The presence of water or other impurities can significantly impact the reaction outcome.
-
Degassing: Degas all solvents and reaction mixtures to remove dissolved oxygen, which can deactivate the catalyst.
-
Monitoring Reaction Progress: Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction progress and identify the formation of byproducts.
Data Presentation: Recommended Starting Conditions
The following table provides a starting point for optimizing various cross-coupling reactions of 2-iodo-6-methoxybenzo[d]thiazole. These are general conditions and may require further optimization for specific coupling partners.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 80-110 |
| Heck | Pd(OAc)₂ (1-5) | P(o-tolyl)₃ (2-10) | NEt₃ (1.5-2) | DMF or NMP | 100-140 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-3) | - | NEt₃/THF | 25-60 | |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene or Dioxane | 80-110 |
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction.
Materials:
-
2-Iodo-6-methoxybenzo[d]thiazole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-iodo-6-methoxybenzo[d]thiazole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, dissolve palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in anhydrous toluene.
-
Add the catalyst solution to the reaction flask, followed by additional anhydrous toluene and degassed deionized water to achieve the desired concentration and solvent ratio (e.g., 10:1 toluene/water).
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations: Catalytic Cycle and Troubleshooting Workflow
Suzuki-Miyaura Catalytic Cycle
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- Arkivoc. (2010).
- BenchChem. (n.d.).
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Chemical Reviews. (2016).
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- White Rose Research Online. (n.d.).
- BenchChem. (n.d.).
- Wikipedia. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Heck reaction.
- Chemistry LibreTexts. (2023).
- York Research Database. (n.d.).
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
"byproduct analysis in the preparation of 2-Iodo-6-methoxybenzo[d]thiazole"
Technical Support Center: 2-Iodo-6-methoxybenzo[d]thiazole Synthesis
A Guide to Byproduct Analysis and Troubleshooting
Welcome to the technical support center for the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation associated with this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The preparation of 2-Iodo-6-methoxybenzo[d]thiazole, typically achieved through a diazotization-iodination sequence starting from 2-amino-6-methoxybenzo[d]thiazole, is a powerful transformation. However, the high reactivity of the intermediate diazonium salt makes the reaction susceptible to several side pathways. Understanding and controlling these pathways is critical for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for preparing 2-Iodo-6-methoxybenzo[d]thiazole?
A1: The most common and effective method is a two-step, one-pot sequence involving the diazotization of 2-amino-6-methoxybenzo[d]thiazole, followed by an in-situ reaction with an iodide salt.[1] The process begins with dissolving the amine in a strong acid (like H₂SO₄ or HCl) and cooling it to 0-5°C. An aqueous solution of sodium nitrite (NaNO₂) is then added slowly to form the reactive diazonium salt. This intermediate is immediately treated with a solution of potassium iodide (KI) to yield the final iodo-compound.[2][] Unlike many Sandmeyer reactions, this iodination step typically does not require a copper catalyst.[4]
Q2: What are the most common byproducts I should anticipate in this reaction?
A2: The primary byproducts stem from the reactivity of the diazonium salt intermediate. You should be prepared to identify:
-
2-Hydroxy-6-methoxybenzo[d]thiazole: Formed by the reaction of the diazonium salt with water, especially if the temperature rises.[5]
-
Unreacted 2-amino-6-methoxybenzo[d]thiazole: Results from incomplete diazotization.
-
Azo-Coupling Products: Highly colored impurities formed when the electrophilic diazonium salt attacks an electron-rich aromatic ring, such as the starting amine.[6]
-
6-Methoxybenzo[d]thiazole: A product of reductive deamination, where the diazonium group is replaced by a hydrogen atom.[6]
Q3: Why is strict temperature control (0–5°C) so critical?
A3: Aromatic diazonium salts are thermally unstable.[] Above 5-10°C, the diazonium group (-N₂⁺) can be readily displaced by water in the acidic aqueous medium, leading to the formation of nitrogen gas (N₂) and a highly reactive aryl cation. This cation is then quenched by water to form the undesired phenolic byproduct, 2-hydroxy-6-methoxybenzo[d]thiazole, significantly reducing your yield.[1] Maintaining a low temperature suppresses this decomposition pathway.
Q4: What are the best analytical techniques for identifying and quantifying these byproducts?
A4: A combination of chromatographic and spectroscopic methods is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for initial, rapid assessment of reaction completion and byproduct profile.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and the relative amounts of each impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Unrivaled for identifying byproducts by providing the molecular weight of each separated component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and unambiguous identification of major impurities after isolation.[7][8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer explains the likely chemical cause and provides actionable solutions.
Problem 1: Consistently Low Yield of 2-Iodo-6-methoxybenzo[d]thiazole
-
Question: My final yield is well below the expected range, even though the reaction appears to run to completion by TLC. What are the likely causes?
-
Answer: Low yield is a multifaceted issue that can originate from chemical side reactions or physical loss during workup.
-
Primary Cause - Premature Diazonium Salt Decomposition: As discussed in the FAQs, if your reaction temperature exceeds the optimal 0-5°C range, the diazonium salt will decompose to the corresponding phenol. This is often the single largest contributor to yield loss.
-
Solution: Ensure your reaction flask is immersed in a well-maintained ice/salt bath. Monitor the internal reaction temperature with a low-temperature thermometer, especially during the exothermic addition of sodium nitrite. Add the NaNO₂ solution dropwise, allowing the temperature to equilibrate between additions.
-
-
Secondary Cause - Inefficient Iodination: While the reaction of the diazonium salt with iodide is typically rapid, suboptimal conditions can hinder it.
-
Solution: Use a fresh, high-purity source of potassium iodide (KI). Ensure the KI is fully dissolved before adding it to the diazonium salt solution. Allow the reaction to stir for a sufficient time (typically 1-2 hours) after KI addition before warming to room temperature.
-
-
Tertiary Cause - Azo-Dye Formation: The formation of stable, colored azo compounds sequesters the diazonium salt, preventing its conversion to the desired product.
-
Solution: Maintain a sufficiently acidic environment (pH < 2) to ensure the starting amine is fully protonated and thus deactivated towards electrophilic attack by the diazonium salt.
-
-
Problem 2: The Crude Product is Intensely Colored (Red, Orange, or Dark Brown)
-
Question: My isolated product is not the expected pale solid but a deeply colored, tarry material. What is this impurity and how can I prevent it?
-
Answer: This coloration is a classic indicator of azo-coupling byproducts.
-
Causality: The diazonium salt is a potent electrophile. If any unreacted, non-protonated 2-amino-6-methoxybenzo[d]thiazole is present, the diazonium salt will attack its electron-rich aromatic ring, forming a stable, conjugated azo dye.[6] A secondary cause can be residual iodine from the workup.[9]
-
Preventative Measures:
-
Ensure Complete Protonation: Use a sufficient excess of strong acid in the initial step to ensure all of the starting amine is converted to its ammonium salt. This deactivates the ring towards electrophilic attack.
-
Controlled Nitrite Addition: Add the sodium nitrite solution slowly and beneath the surface of the reaction mixture to ensure it reacts immediately to form the diazonium salt, minimizing localized areas of high diazonium concentration that could promote side reactions.
-
-
Remediation:
-
Sodium Thiosulfate Wash: During the workup, wash the crude organic extract with a dilute solution of sodium thiosulfate to remove any excess elemental iodine (I₂), which can impart a brownish color.[9]
-
Chromatography: Azo dyes are often highly polar. They can typically be separated from the desired product via column chromatography on silica gel.
-
-
Problem 3: Significant Amount of Unreacted Starting Material is Detected
-
Question: My post-reaction analysis (NMR, LC-MS) shows a large peak corresponding to 2-amino-6-methoxybenzo[d]thiazole. How can I drive the reaction to completion?
-
Answer: The presence of starting material indicates incomplete diazotization.
-
Causality: The formation of the nitrosonium ion (NO⁺) from NaNO₂ and acid, and its subsequent reaction with the amine, is sensitive to stoichiometry and concentration.[6] An insufficient amount of nitrous acid will result in unreacted amine.
-
Optimization Steps:
-
Check Stoichiometry: Ensure you are using at least 1.0 to 1.1 molar equivalents of sodium nitrite relative to the starting amine.
-
Acid Concentration: The reaction requires a strong acid environment. Ensure the concentration of your mineral acid (e.g., H₂SO₄) is adequate, typically using several molar equivalents relative to the amine.
-
Reaction Time: While the reaction is fast, allow the mixture to stir for a sufficient period (e.g., 20-30 minutes) after the complete addition of NaNO₂ before proceeding with the iodination step.
-
-
Visualizing Byproduct Formation
The following diagram illustrates the main synthetic pathway and the key side reactions that lead to common byproducts.
Caption: Reaction scheme showing the desired synthesis and major byproduct pathways.
Analytical Data and Protocols
For effective troubleshooting, accurate identification of species in your reaction mixture is paramount.
Table 1: Key Compound Analytical Data
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected Polarity (TLC) |
| 2-Iodo-6-methoxybenzo[d]thiazole | (Product) | 291.13 | Low |
| 2-Amino-6-methoxybenzo[d]thiazole | (Starting Material) | 180.23 | Medium |
| 2-Hydroxy-6-methoxybenzo[d]thiazole | (Phenolic Byproduct) | 181.21 | High |
| 6-Methoxybenzo[d]thiazole | (Reduced Byproduct) | 165.21 | Very Low |
Experimental Protocol: Reaction Monitoring by LC-MS
This protocol provides a general method for analyzing the reaction mixture to identify the product and key byproducts.
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 20 µL) of the reaction mixture in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex the sample thoroughly. If solids are present, centrifuge and analyze the supernatant.
-
-
LC-MS Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 150-350.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z values of the protonated species:
-
Product: [M+H]⁺ = 292.0
-
Starting Material: [M+H]⁺ = 181.2
-
Phenolic Byproduct: [M+H]⁺ = 182.2
-
Reduced Byproduct: [M+H]⁺ = 166.2
-
-
Compare retention times and mass data to confirm the identity of each component. The phenolic byproduct will typically be the most polar (elute earliest), while the reduced byproduct will be the least polar (elute latest).
-
Troubleshooting Workflow
Use this logical diagram to guide your troubleshooting process systematically.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
Katritzky, A. R., et al. Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(vi), 53-60. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Tuchinda, P., et al. A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Songklanakarin J. Sci. Technol., 32(5), 489-494. [Link]
-
PharmD Guru. SANDMEYERS REACTION. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]
-
PubMed Central (PMC). Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. [Link]
-
IOSR Journal. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
ScienceDirect. Design, facile synthesis and anthelmintic activity of new O-substituted 6-methoxybenzothiazole-2-carbamates. Part II. [Link]
-
MDPI. Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells. [Link]
-
ResearchGate. Review articles in 2D NMR. [Link]
-
PubMed Central (PMC). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. pharmdguru.com [pharmdguru.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Analysis of 2-Iodo- vs. 2-Bromo-6-methoxybenzo[d]thiazole
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. The 6-methoxybenzo[d]thiazole scaffold is a privileged core in medicinal chemistry, appearing in a multitude of compounds with significant biological activity.[1][2] Consequently, the functionalization of this heterocycle, particularly at the 2-position, is a common objective.
This guide provides an in-depth, objective comparison of two key precursors, 2-iodo-6-methoxybenzo[d]thiazole and 2-bromo-6-methoxybenzo[d]thiazole , in the context of palladium-catalyzed cross-coupling reactions. We will delve into the fundamental principles governing their reactivity, present comparative data for common transformations, and provide validated experimental protocols to guide your synthetic strategy.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling is a well-established principle rooted in fundamental chemical kinetics. The catalytic cycles for ubiquitous reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination all commence with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4][5] This step, often the rate-determining event of the entire cycle, involves the cleavage of the carbon-halogen (C-X) bond.[6][7]
The fundamental difference between the iodo- and bromo-substrates lies in their respective C-X bond dissociation energies (BDE). The carbon-iodine bond is inherently weaker and longer than the carbon-bromine bond.
This significant difference in BDE (~72 kJ/mol) means that the activation energy required for the oxidative addition of 2-iodo-6-methoxybenzo[d]thiazole is substantially lower than for its bromo counterpart.[9] This translates directly to tangible experimental advantages: faster reaction rates, the feasibility of using lower temperatures, and often, the ability to employ lower catalyst loadings.[9][10]
Performance in Key Cross-Coupling Reactions: A Comparative Overview
The theoretical advantage of the iodo-substrate manifests clearly in practical applications. Below, we compare the expected performance and typical conditions for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
This reaction is a cornerstone of modern synthesis for creating C(sp²)–C(sp²) bonds. The superior reactivity of the C-I bond allows for more facile coupling, often leading to higher yields under more benign conditions.[11][12] While conventional Suzuki couplings of bromo-benzothiazoles can be challenging and require specific ligand/catalyst systems to achieve good yields, the iodo-analogue is expected to be more forgiving.[13]
Table 1: Comparative Conditions for Suzuki-Miyaura Coupling
| Parameter | 2-Iodo-6-methoxybenzo[d]thiazole | 2-Bromo-6-methoxybenzo[d]thiazole | Rationale & Citation |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos | Bromo-substrates often require more electron-rich, bulky phosphine ligands to facilitate oxidative addition.[14] |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | Higher reactivity of the iodo-substrate allows for lower catalyst turnover.[7] |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | Milder bases are often sufficient for the more reactive iodo-compound.[12][14] |
| Temperature | 80 - 100 °C | 100 - 120 °C | The lower activation energy for C-I bond cleavage permits lower reaction temperatures.[10][15] |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | Faster kinetics lead to shorter required reaction times.[9] |
| Expected Yield | Good to Excellent | Moderate to Good | Higher efficiency of the rate-determining step generally translates to better overall yields.[13] |
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Iodo-6-methoxybenzo[d]thiazole
Materials:
-
2-Iodo-6-methoxybenzo[d]thiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-6-methoxybenzo[d]thiazole, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between the aryl halide and an alkene.[4][16] The reactivity trend (I > Br) remains consistent, with the iodo-substrate generally providing cleaner reactions and higher yields of the desired substituted alkene.[17]
Table 2: Comparative Conditions for Heck Reaction
| Parameter | 2-Iodo-6-methoxybenzo[d]thiazole | 2-Bromo-6-methoxybenzo[d]thiazole | Rationale & Citation |
| Typical Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ with phosphine ligand (e.g., P(o-tol)₃) | Aryl iodides can often be coupled under ligandless conditions, whereas bromides typically require a ligand.[4][16] |
| Typical Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | K₂CO₃, NaOAc | A variety of organic and inorganic bases are effective for both substrates.[17] |
| Temperature | 80 - 100 °C | 100 - 140 °C | Higher temperatures are often necessary to drive the oxidative addition of the stronger C-Br bond.[9] |
| Expected Yield | Good to Excellent | Fair to Good | The higher reactivity of the iodo-compound often leads to more efficient and higher-yielding transformations. |
Buchwald-Hartwig Amination
This reaction is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[5][18] The choice of ligand is critical in Buchwald-Hartwig amination, but the underlying reactivity advantage of the C-I bond still holds true, allowing for more efficient coupling with a wider range of amines under milder conditions.[19][20]
Table 3: Comparative Conditions for Buchwald-Hartwig Amination
| Parameter | 2-Iodo-6-methoxybenzo[d]thiazole | 2-Bromo-6-methoxybenzo[d]thiazole | Rationale & Citation |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos or BINAP | Pd₂(dba)₃ / BrettPhos or RuPhos | While both require sophisticated ligands, conditions for aryl iodides can be milder.[18][21] |
| Typical Base | Cs₂CO₃, K₃PO₄ | Sodium tert-butoxide (NaOtBu), LHMDS | Stronger bases are often required for the less reactive aryl bromides.[5][20] |
| Temperature | 90 - 110 °C | 100 - 120 °C | The C-I bond's lability facilitates the initial oxidative addition at lower temperatures.[19] |
| Substrate Scope | Broad (primary & secondary amines) | Broad, but may require more specific ligands for challenging amines. | The higher reactivity can overcome barriers with less nucleophilic amines. |
| Expected Yield | Good to Excellent | Good | Both substrates are generally effective, but iodides may provide more consistent high yields. |
Experimental Workflow for Comparative Analysis
For laboratories aiming to directly validate the reactivity difference for a specific coupling partner, a structured experimental workflow is essential. This ensures a direct and unbiased comparison of performance.
Conclusion and Strategic Recommendations
For the practicing scientist, this translates into the following strategic considerations:
-
Choose 2-Iodo-6-methoxybenzo[d]thiazole when:
-
Facing a challenging coupling with sterically hindered or electron-poor partners.
-
Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Maximizing yield and minimizing reaction time are critical for efficiency.
-
Developing a robust process where high conversion is consistently required.
-
-
Consider 2-Bromo-6-methoxybenzo[d]thiazole when:
-
Cost and availability are primary driving factors, as bromo-aromatics can sometimes be more economical.
-
The coupling partner is highly reactive, and the milder reactivity of the bromide is sufficient.
-
A sequential cross-coupling strategy is envisioned, where the bromo-position needs to remain intact during an initial reaction at a more labile site.[15]
-
By understanding the fundamental principles and practical outcomes detailed in this guide, researchers can make more informed and strategic decisions, ultimately accelerating their research and development programs.
References
-
de Faria, A. R., et al. (2018). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. Available at: [Link]
-
Engle, K. M., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
-
Engle, K. M., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
-
J. (2019). catalytic cycle for coupling reactions. YouTube. Available at: [Link]
-
Reiher, M., et al. (2002). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. Available at: [Link]
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. Available at: [Link]
-
Wikipedia contributors. (2024). Heck reaction. Wikipedia. Available at: [Link]
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [Link]
-
Cramer, C. J., & Truhlar, D. G. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. Available at: [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Padron, J. I., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. Available at: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Wikipedia contributors. (2023). Intramolecular Heck reaction. Wikipedia. Available at: [Link]
-
Han, S., et al. (2016). Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System. Synlett. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Ben-Gurion University. (2012). Synthesis of 2-arylbenzothiazole derivatives based on activated carbon/oxygen oxidation followed by Suzuki-Miyaura coupling. Available at: [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
-
Oestreich, M., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. Available at: [Link]
-
Al-Said, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2025). Bond Energies. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry Stack Exchange. (2016). C-C bond dissociation energy. Available at: [Link]
-
Nolan, S. P., & Szostak, M. (2016). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2020). 8.8: Strength of Covalent Bonds. Available at: [Link]
-
Nolan, S. P., & Szostak, M. (2016). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ResearchGate. Available at: [Link]
Sources
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activity of 2-Iodo-6-methoxybenzo[d]thiazole Derivatives: A Guide for Drug Discovery Professionals
The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] This guide delves into a specific, yet highly promising, subset of this family: 2-Iodo-6-methoxybenzo[d]thiazole derivatives. The strategic incorporation of an iodine atom at the 2-position and a methoxy group at the 6-position offers unique physicochemical properties that can be exploited for therapeutic advantage. The iodine atom, a versatile halogen, can act as a leaving group for further chemical modifications or participate in halogen bonding, influencing ligand-receptor interactions. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the benzothiazole ring system and impact metabolic stability and cell permeability.
This comparative guide will explore the anticancer and antimicrobial potential of these derivatives, presenting available experimental data to draw meaningful structure-activity relationships (SAR). We will also provide detailed, field-tested protocols for key biological assays to empower researchers in their own investigations.
Anticancer Activity: A Tale of Targeted Cytotoxicity
Benzothiazole derivatives have emerged as potent anticancer agents, often exerting their effects through the inhibition of critical enzymes and signaling pathways that drive tumor growth and survival.[3][4] The introduction of iodine and methoxy groups on the benzothiazole core can significantly influence this cytotoxic potential.
Comparative Anticancer Activity of Benzothiazole Derivatives
| Derivative ID | R-Group at C2-Position | Cancer Cell Line | IC50 (µM) | Noteworthy Observations |
| Compound A | 3,4,5-trimethoxyphenyl | - | N/A | Precursor for NQO2 inhibitors, an enzyme implicated in cancer.[2] |
| Compound B | (Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)imino-4-thiazolidinone | - | N/A | Structure suggests potential for targeting multiple pathways. |
| Related Cpd 1 | Dichlorophenyl | Non-small cell lung cancer (HOP-92) | 0.0718 | Dichloro-substitution shows potent activity.[3] |
| Related Cpd 2 | 4-chlorophenoxy-N-(4-methoxyphenyl)-acetamide | Ovarian, renal, prostate, etc. | - | Demonstrates broad-spectrum anticancer potential.[3] |
This table is a composite based on available data for closely related structures to infer the potential of the 2-iodo-6-methoxy scaffold.
Mechanistic Insights into Anticancer Action
The anticancer mechanisms of benzothiazole derivatives are diverse. One notable target is NRH:quinone oxidoreductase 2 (NQO2) , an enzyme implicated in the metabolic activation of certain quinone-containing anticancer drugs and linked to oxidative stress pathways.[2] The 2-iodo-6-methoxybenzo[d]thiazole core serves as a valuable scaffold for developing NQO2 inhibitors. The iodine at the 2-position can be readily displaced in synthetic schemes to introduce various pharmacophores, allowing for the fine-tuning of inhibitory activity.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[6] Benzothiazole derivatives have demonstrated significant promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[7][8] The lipophilicity conferred by the halogen and methoxy groups in 2-Iodo-6-methoxybenzo[d]thiazole derivatives can be advantageous for penetrating microbial cell membranes.
Comparative Antimicrobial Activity of Benzothiazole Derivatives
| Derivative ID | R-Group at C2-Position | Microbial Strain | MIC (µg/mL) | Noteworthy Observations |
| Compound B | (Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)imino-4-thiazolidinone | - | - | Predicted to have antimicrobial properties. |
| Related Cpd 3 | Isatin conjugate | E. coli | 3.1 | More potent than the reference drug ciprofloxacin against E. coli.[6] |
| Related Cpd 4 | Isatin conjugate | P. aeruginosa | 6.2 | More potent than the reference drug ciprofloxacin against P. aeruginosa.[6] |
| Related Cpd 5 | Amino-benzothiazole Schiff base | E. coli | 15.62 | Equipotent to ciprofloxacin.[6] |
| Related Cpd 6 | Amino-benzothiazole Schiff base | P. aeruginosa | 15.62 | Equipotent to ciprofloxacin.[6] |
This table presents data from related benzothiazole derivatives to highlight the potential of the core scaffold in antimicrobial drug discovery.
Mechanistic Insights into Antimicrobial Action
The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential microbial processes. One of the key mechanisms is the inhibition of DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication and repair.[6] By binding to this enzyme, benzothiazole derivatives can induce DNA damage and ultimately lead to bacterial cell death.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity determination.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-iodo-6-methoxybenzo[d]thiazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the 2-iodo-6-methoxybenzo[d]thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 2-Iodo-6-methoxybenzo[d]thiazole scaffold holds considerable promise for the development of novel therapeutic agents. The available data on related compounds suggest that this specific substitution pattern can contribute to potent anticancer and antimicrobial activities. The versatility of the 2-iodo group allows for extensive synthetic modifications, opening avenues for the creation of large and diverse compound libraries for screening.
Future research should focus on the systematic synthesis and biological evaluation of a broader range of 2-Iodo-6-methoxybenzo[d]thiazole derivatives. This will enable the establishment of more definitive structure-activity relationships and the identification of lead compounds with optimized efficacy and safety profiles. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising compounds.
References
-
Benzothiazole derivatives as anticancer agents. PMC. [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy? ResearchGate. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]
-
Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. PMC. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. In Vivo. [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy? CardioSomatics. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences. [Link]
-
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed. [Link]
-
A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. [Link]
-
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. pcbiochemres.com [pcbiochemres.com]
"validating the structure of 2-Iodo-6-methoxybenzo[d]thiazole derivatives by X-ray crystallography"
Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Specifically, derivatives of 2-iodo-6-methoxybenzo[d]thiazole are of increasing interest as versatile intermediates and pharmacologically active molecules.[3][4][5] In the rigorous landscape of drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is not merely a formality; it is a fundamental prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory standards.[6][7][8]
This guide provides an in-depth comparison of the principal methods used to validate the structure of novel 2-iodo-6-methoxybenzo[d]thiazole derivatives. We will focus on single-crystal X-ray crystallography as the definitive "gold standard" while objectively comparing its performance and utility against complementary spectroscopic and computational techniques. The aim is to equip researchers, scientists, and drug development professionals with the rationale to build a robust, self-validating system for structural confirmation.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the absolute structure of a molecule.[9][10][11] By analyzing the diffraction pattern of X-rays passing through an ordered, single crystal, this technique provides the precise coordinates of each atom in three-dimensional space, revealing definitive information about bond lengths, bond angles, and stereochemistry.[12][13]
Causality in the Experimental Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind these steps is key to understanding the technique's power and its limitations.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
-
Crystal Growth (The Art and Science): The prerequisite for this technique is a high-quality single crystal (typically 0.1-0.3 mm). This is often the most challenging step.
-
Rationale: A well-ordered, single crystal lattice is required to produce a sharp, interpretable diffraction pattern. Amorphous solids or polycrystalline materials will not work.
-
Methodology:
-
Dissolve the purified 2-iodo-6-methoxybenzo[d]thiazole derivative in a suitable solvent or solvent mixture until saturation.
-
Employ techniques such as slow evaporation, vapor diffusion (precipitant layered over the solution), or cooling to gradually induce crystallization.
-
Screen various solvents and conditions, as crystal packing is highly sensitive to the crystallization environment.
-
-
-
Data Collection:
-
Rationale: To capture the complete, three-dimensional diffraction data from the crystal.
-
Methodology:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a modern X-ray diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal motion of atoms.
-
The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.
-
-
-
Structure Solution and Refinement:
-
Rationale: To translate the raw diffraction data into a chemically sensible atomic model and refine it to best fit the experimental observations.
-
Methodology:
-
Solution: The collected data are processed to generate a set of reflection intensities. Phase information, which is lost during the experiment, is computationally determined using methods like 'direct methods' to generate an initial electron density map and a preliminary atomic model.
-
Refinement: This initial model is refined using a least-squares algorithm. This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics like the R-factor.
-
-
Data Presentation and Interpretation
The final output is a crystallographic information file (CIF) containing a wealth of quantitative data. For a hypothetical derivative, the key parameters would be summarized as follows:
| Parameter | Typical Value/Range | Significance |
| Formula | C8H6INOS | Confirms elemental composition of the unit cell. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Final R-indices [I>2σ(I)] | R1 = 0.02 - 0.05 | A key indicator of the agreement between the crystallographic model and the experimental X-ray data. |
| Flack Parameter | 0.0(1) - 0.1(1) | For chiral molecules, a value near zero confirms the correct absolute stereochemistry.[13] |
| Bond Lengths (Å) | e.g., C-I: ~2.10 Å | Provides precise, unambiguous measurements of atomic distances, confirming connectivity. |
| Bond Angles (°) | e.g., C-S-C: ~90° | Defines the geometry around each atom. |
| Torsion Angles (°) | Varies | Describes the conformation of the molecule in the solid state. |
Part 2: A Comparative Analysis with Orthogonal Validation Techniques
While X-ray crystallography is definitive, it provides a static picture of the molecule in the solid state. A truly robust validation strategy integrates data from other techniques that probe the molecule's properties in different states, creating a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution.[14][15] It provides detailed information about the chemical environment and connectivity of atoms.[16][17]
-
Core Principle: Exploits the magnetic properties of atomic nuclei (¹H, ¹³C) to map out the atom-to-atom connectivity within a molecule.
-
Performance Comparison:
-
Strengths: Excellent for confirming the carbon-hydrogen framework and the relative positions of substituents. 2D NMR experiments (COSY, HSQC, HMBC) can piece together the entire molecular scaffold without needing a crystal.[15][18] It reflects the structure in a biologically relevant solution state.
-
Weaknesses: Provides information on connectivity, not absolute 3D arrangement. Can be ambiguous for complex stereoisomers or molecules with few protons.
-
Synergy with X-ray: NMR confirms that the fundamental connectivity seen in the crystal structure is maintained in solution.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is an essential technique for confirming the elemental composition of a synthesized compound.[19][20][21]
-
Core Principle: Measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places).[20][22]
-
Performance Comparison:
-
Strengths: Unmatched in its ability to quickly and accurately confirm the molecular formula.[23] A measured exact mass that matches the theoretical mass to within a few parts per million (ppm) provides extremely high confidence in the elemental composition.
-
Weaknesses: Provides no information about atom connectivity or 3D structure. It cannot distinguish between isomers.
-
Synergy with X-ray: HRMS validates that the atoms modeled in the crystal structure are indeed the correct ones, providing a crucial check on the molecular formula.
-
Computational Modeling (Density Functional Theory - DFT)
Computational chemistry provides a theoretical complement to experimental data.[24][25]
-
Core Principle: Uses quantum mechanics to calculate the electronic structure and predict the lowest-energy (most stable) geometry of a molecule.
-
Performance Comparison:
-
Strengths: Can be used to predict geometric parameters (bond lengths, angles) that can be directly compared with X-ray data.[26][27] This is particularly useful for validating potentially problematic or low-resolution crystal structures.[28]
-
Weaknesses: The accuracy is dependent on the level of theory and basis set used. It is a theoretical model and must always be grounded by experimental data.
-
Synergy with X-ray: A strong correlation between the DFT-optimized geometry and the experimental crystal structure provides a powerful cross-validation of the result.
-
Part 3: An Integrated Workflow for Unimpeachable Structural Validation
Relying on a single technique, even one as powerful as X-ray crystallography, is not best practice in drug development. A logical, multi-faceted approach ensures that the determined structure is correct and robust across different physical states.
Caption: Integrated workflow for robust structural validation.
This workflow demonstrates a self-validating system. HRMS confirms the correct atoms are present. NMR confirms their connectivity in solution. X-ray crystallography reveals their precise 3D arrangement in the solid state, which is then corroborated by theoretical calculations from DFT. Any significant discrepancy between these techniques signals a potential error and prompts further investigation, ensuring the final reported structure is of the highest integrity.[29]
Conclusion
For the structural validation of novel 2-iodo-6-methoxybenzo[d]thiazole derivatives, single-crystal X-ray crystallography is the unequivocal gold standard, providing unambiguous and quantitative three-dimensional data.[9][12] However, its singular use provides an incomplete picture. The highest level of scientific rigor and confidence, as demanded by the pharmaceutical industry, is achieved through an integrated, multi-technique approach. By synergistically combining the definitive solid-state data from crystallography with solution-state connectivity from NMR, elemental composition from HRMS, and theoretical corroboration from DFT, researchers can build an unassailable case for their proposed structure, accelerating the journey from discovery to development.[6][30]
References
-
Allen, F. H., & Kennard, O. (1993). 3D Search and Research Using the Cambridge Structural Database. Chemical Design Automation News, 8(1), 31-37.
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690.
-
Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
-
Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
-
Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.
-
Massa, W. (2004). Crystal Structure Determination. Springer.
-
O'Boyle, N. M., Vandermeersch, T., Flynn, C. J., Maguire, A. R., & Nolan, K. B. (2011). Confident determination of absolute configuration using crystal structure analysis. Organic & Biomolecular Chemistry, 9(12), 4310-4315.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
Sources
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. nbinno.com [nbinno.com]
- 4. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ascertaining a Structural Basis in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 21. measurlabs.com [measurlabs.com]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. journals.iucr.org [journals.iucr.org]
- 25. researchgate.net [researchgate.net]
- 26. Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.iucr.org [journals.iucr.org]
- 28. Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area [xray.cz]
- 29. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 30. Structure-Based Drug Design: Key Strategies & Techniques [saromics.com]
A Senior Application Scientist's Guide to Catalytic Functionalization of 2-Iodo-6-methoxybenzo[d]thiazole
Introduction: The Strategic Importance of the 2-Substituted 6-Methoxybenzothiazole Scaffold
The 6-methoxybenzothiazole core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to bioluminescence research, notably as precursors to D-luciferin analogues, and exhibit a wide range of biological activities, including potential anticancer properties.[1][2][3] The synthetic utility of this scaffold is largely dependent on the ability to efficiently and selectively introduce diverse functional groups at the C2 position. 2-Iodo-6-methoxybenzo[d]thiazole serves as a versatile and highly reactive starting material for this purpose, amenable to a variety of transition-metal-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of the leading catalytic systems for the functionalization of 2-Iodo-6-methoxybenzo[d]thiazole. We will delve into the efficacy of different catalysts for C-C and C-N bond formation, grounding our discussion in mechanistic principles and presenting supporting experimental data to inform your selection of the optimal catalytic system.
Core Challenge: Selecting the Right Tool for the Job
The primary challenge in the functionalization of 2-Iodo-6-methoxybenzo[d]thiazole lies in achieving high yields and broad functional group tolerance while minimizing side reactions. The choice of catalyst—specifically the combination of the metal precursor and the ligand—is paramount. The ligand architecture dictates the steric and electronic properties of the active catalytic species, directly influencing the rates of oxidative addition and reductive elimination, the key steps in most cross-coupling catalytic cycles.
This guide will focus on the four most powerful and widely adopted cross-coupling strategies for this substrate:
-
Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Sonogashira Coupling (C-C Bond Formation)
-
Heck Reaction (C-C Bond Formation)
-
Buchwald-Hartwig Amination (C-N Bond Formation)
C-C Bond Formation: Building the Molecular Framework
The construction of new carbon-carbon bonds at the C2 position is fundamental to elaborating the benzothiazole scaffold. We will compare three cornerstone reactions: Suzuki-Miyaura, Sonogashira, and the Heck reaction.
Suzuki-Miyaura Coupling: Versatility in Arylation and Alkylation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most versatile method for C(sp²)-C(sp²) bond formation.[4] For a substrate like 2-Iodo-6-methoxybenzo[d]thiazole, the high reactivity of the C-I bond makes it an excellent coupling partner.
Catalyst System Analysis: Palladium(0) complexes are the catalysts of choice. The reaction's success hinges on the selection of an appropriate ligand to facilitate the catalytic cycle. While not specific to the iodo-variant, studies on the analogous 2-amino-6-bromobenzothiazole have demonstrated that Pd(PPh₃)₄ is a highly effective catalyst for coupling with various aryl boronic acids and esters.[5]
Key Experimental Considerations:
-
Catalyst Precursor: Pd(PPh₃)₄ is often used directly, while systems generating Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands are also common.
-
Ligands: For challenging couplings, sterically hindered and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields. N-heterocyclic carbene (NHC) ligands also offer a highly stable and active alternative.[6]
-
Base: A base is required to activate the boronic acid in the transmetalation step. K₃PO₄ and Cs₂CO₃ are effective, with the choice often depending on the solvent and substrate sensitivity.[5]
-
Solvent: Aprotic polar solvents like 1,4-dioxane or DMF are typically employed, often with water as a co-solvent.[5]
Comparative Data for Suzuki-Miyaura Coupling of a Benzothiazole Substrate
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | 4-Tolylboronic acid | K₃PO₄ | 1,4-Dioxane | Reflux | 31 | 81 | [5] |
| Pd(PPh₃)₄ (5 mol%) | 4-Methoxyphenylboronic acid | K₃PO₄ | DMF | Reflux | 28 | 64 | [5] |
| Pd(PPh₃)₄ (5 mol%) | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | Reflux | 36 | 72 | [5] |
| Pd(PPh₃)₄ (5 mol%) | Naphthalene-1-boronic acid | K₃PO₄ | 1,4-Dioxane | Reflux | 30 | 78 | [5] |
| Data derived from Suzuki coupling with 2-amino-6-bromobenzothiazole, a close structural analog. |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Access to Aryl-Alkynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by reacting terminal alkynes with aryl halides.[7] This reaction is invaluable for creating rigid structural linkers and precursors for further transformations.
Catalyst System Analysis: The classic Sonogashira catalyst system involves a palladium(0) species and a copper(I) co-catalyst, typically CuI.[7][8] The palladium component facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which accelerates the transmetalation step.
Key Experimental Considerations:
-
Palladium Source: PdCl₂(PPh₃)₂ is a common and effective precatalyst.
-
Copper Co-catalyst: CuI is almost universally used. While "copper-free" Sonogashira reactions exist, they often require higher temperatures or specialized ligands. For a reactive substrate like an aryl iodide, the Pd/Cu system is highly reliable.[9]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves both as the base to deprotonate the alkyne and often as the solvent.[8]
-
Ligand: Triphenylphosphine (PPh₃) is the most common ligand, often introduced as part of the palladium precatalyst.
Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Experimental Protocols: Best Practices
Here we provide representative, detailed protocols for high-efficacy functionalization reactions.
Protocol 1: Suzuki-Miyaura Arylation
This protocol is adapted from a high-yielding procedure for a closely related substrate. [5] Objective: To synthesize 2-(4-methylphenyl)-6-methoxybenzo[d]thiazole.
Materials:
-
2-Iodo-6-methoxybenzo[d]thiazole (1.0 mmol, 291 mg)
-
4-Tolylboronic acid (1.2 mmol, 163 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Iodo-6-methoxybenzo[d]thiazole, 4-tolylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ followed by anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to reflux (approx. 101 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24-36 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
Objective: To synthesize 2-(morpholino)-6-methoxybenzo[d]thiazole.
Materials:
-
2-Iodo-6-methoxybenzo[d]thiazole (1.0 mmol, 291 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
BrettPhos (0.048 mmol, 25.8 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOt-Bu to an oven-dried vial equipped with a stir bar.
-
Outside the glovebox, in a separate flame-dried flask, dissolve 2-Iodo-6-methoxybenzo[d]thiazole in anhydrous toluene (5 mL).
-
Add morpholine to the substrate solution.
-
Transfer the substrate/amine solution to the vial containing the catalyst components via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The functionalization of 2-Iodo-6-methoxybenzo[d]thiazole is a mature field with a robust toolbox of catalytic methods.
-
For C-C bond formation , the Suzuki-Miyaura coupling offers the broadest substrate scope and highest reliability, particularly when employing established Pd(PPh₃)₄ or more advanced Pd/biarylphosphine systems. [5]The Sonogashira and Heck reactions are powerful tools for accessing specific alkyne and olefin motifs, respectively.
-
For C-N bond formation , the Buchwald-Hartwig amination is unparalleled in its scope and efficiency. The judicious selection of a modern biarylphosphine ligand, such as BrettPhos for secondary amines, is critical for success.
Looking forward, the field is moving towards more sustainable and efficient catalytic systems. Research into visible-light-driven metallaphotoredox catalysis is opening new pathways for C-N cross-coupling under milder conditions, potentially reducing side reactions like hydrodehalogenation. [10][11]Furthermore, the use of more earth-abundant metal catalysts, such as copper [12][13]and nickel, [14]continues to be an area of intense investigation, promising to reduce the cost and environmental impact of these vital transformations.
References
-
Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (2010). ARKIVOC, 2010(6), 53-60. [Link]
-
Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792–2795. [Link]
-
Doi, T., et al. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Organic Letters, 10(22), 5147–5150. [Link]
-
Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(6), 2643–2653. [Link]
-
Doi, T., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(22), 5147-5150. [Link]
-
Doi, T., et al. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Semantic Scholar. [Link]
-
Audisio, D., et al. (2018). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 23(11), 2840. [Link]
-
Liu, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784–12791. [Link]
-
Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Zhang, H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
-
Copper‐catalyzed synthesis of 2‐aminobenzothiazoles by microwave irradiation. ResearchGate. [Link]
-
Guda, V. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6296. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wang, T., et al. (2015). Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, potassium sulfide and amines. Organic & Biomolecular Chemistry, 13(10), 2963-2966. [Link]
-
Wang, H., et al. (2024). Dual-catalytic architectures accommodated by titanium-oxo clusters boosting visible-light-driven C–N cross-coupling via intramolecular electron transfer. Nature Communications, 15(1), 1234. [Link]
-
Copper‐catalyzed synthesis of 2‐aminobenzothiazole, using benzylamine... ResearchGate. [Link]
-
Broadening the scope of biocatalytic C–C bond formation. PubMed Central. [Link]
-
Musacchio, A. J., et al. (2022). Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling. Journal of the American Chemical Society, 144(50), 22965–22972. [Link]
-
Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions. National Institutes of Health. [Link]
-
Liu, W., et al. (2011). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. ACS Combinatorial Science, 13(6), 617-620. [Link]
-
Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Royal Society of Chemistry. [Link]
-
Guan, W., et al. (2019). Theoretical mechanistic study of metallaphotoredox catalysis: C–N cross-coupling via Ni(ii)-mediated σ-bond metathesis. Organic Chemistry Frontiers, 6(16), 2914-2921. [Link]
-
Catalytic C–C Bond Formation Promoted by Organo- and Amidomagnesium(II) Compounds. ResearchGate. [Link]
-
Colby, D. A., et al. (2007). Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation. Chemical Reviews, 107(1), 175-199. [Link]
-
Navarro, O., et al. (2011). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Journal of the American Chemical Society, 133(42), 16901-16910. [Link]
-
Dual-catalytic architectures accommodated by titanium-oxo clusters boosting visible-light-driven C–N cross-coupling via intram. Semantic Scholar. [Link]
-
Kubota, K., et al. (2015). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters, 17(22), 5691-5696. [Link]
-
Brecht, K., et al. (2023). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Materials Research Express, 10(4), 045001. [Link]
-
Majo, V. J., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(11), 1500. [Link]
-
Saranya, S., & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5323-5342. [Link]
-
Sharma, G. V., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Majo, V. J., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry. [Link]
-
Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Royal Society of Chemistry. [Link]
-
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. ResearchGate. [Link]
-
Teixeira, I. F., et al. (2020). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Catalysts, 10(11), 1335. [Link]
-
Recent Advances in Transition-Metal-Catalyzed Sonogashira Cross-Coupling Reactions of Alkyl Electrophiles. ResearchGate. [Link]
-
Mizoroki-Heck cross coupling – Palladium based catalysts and operation modes. Doria.fi. [Link]
-
Towards Iron-Catalyzed Sonogashira Cross-Coupling Reactions. ResearchGate. [Link]
-
Commercial Nickel-catalyzed Cross-coupling of Organolithium Reagents with 2-arylbenzothiazoles. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction | MDPI [mdpi.com]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Sonogashira–Hagihara reactions of halogenated glycals [beilstein-journals.org]
- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, potassium sulfide and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Anticancer Activity of 2-Substituted-6-methoxybenzo[d]thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including notable anticancer properties.[2] The introduction of various substituents onto the benzothiazole nucleus allows for the fine-tuning of its biological effects, making it a fertile ground for the discovery of novel therapeutic agents. This guide will focus on analogs featuring a methoxy group at the 6-position, a substitution that has been shown in some contexts to influence anticancer potency.[3]
The Rationale for In Vitro Evaluation
The initial assessment of novel chemical entities for anticancer activity is invariably conducted through a battery of in vitro assays. This approach offers a rapid, cost-effective, and high-throughput method to screen large numbers of compounds and to prioritize those with the most promising therapeutic potential for further preclinical and clinical development. The primary objectives of the in vitro evaluation of our 2-substituted-6-methoxybenzo[d]thiazole analogs are to:
-
Quantify Cytotoxicity: Determine the concentration at which the compounds inhibit the growth or kill a panel of cancer cell lines.
-
Elucidate the Mechanism of Action: Investigate the cellular and molecular pathways through which the compounds exert their anticancer effects, with a focus on the induction of apoptosis (programmed cell death).
-
Establish a Preliminary Structure-Activity Relationship (SAR): Correlate the chemical structure of the analogs with their biological activity to guide the design of more potent and selective compounds.
Comparative Cytotoxicity Profiling
A fundamental first step in evaluating the anticancer potential of our analog series is to determine their cytotoxic effects against a panel of human cancer cell lines. The choice of cell lines should ideally represent a diversity of cancer types to identify broad-spectrum activity or potential tissue-specific selectivity. Commonly used cell lines for initial screening include:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.[4]
-
HeLa: A human cervical adenocarcinoma cell line.
The cytotoxicity of the compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the analog required to inhibit 50% of cancer cell growth or viability. A lower IC50 value indicates greater potency.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-substituted-6-methoxybenzo[d]thiazole analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Hypothetical Comparative Cytotoxicity Data
The following table presents a hypothetical comparison of the cytotoxic activity of a series of 2-halo-6-methoxybenzo[d]thiazole analogs against three cancer cell lines. This data is for illustrative purposes to demonstrate how the results of an MTT assay would be presented.
| Compound ID | 2-Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa | IC50 (µM) vs. HepG2 |
| Analog A | -I | Data not available | Data not available | Data not available |
| Analog B | -Br | 15.2 | 21.8 | 18.5 |
| Analog C | -Cl | 25.6 | 33.1 | 29.4 |
| Analog D | -F | 42.1 | 55.7 | 48.9 |
| Cisplatin | (Positive Control) | 13.3 | 10.5 | 8.2 |
This is hypothetical data for illustrative purposes.
From this hypothetical data, a preliminary SAR could be inferred, suggesting that the anticancer activity of 2-halo-6-methoxybenzo[d]thiazoles may decrease with decreasing halogen size (I > Br > Cl > F).
Investigating the Mechanism of Action: Apoptosis Induction
A crucial aspect of anticancer drug discovery is to understand how a compound kills cancer cells. Many effective chemotherapeutic agents induce apoptosis, a form of programmed cell death that is essential for normal tissue homeostasis and for eliminating damaged or cancerous cells.[5] Benzothiazole derivatives have been reported to induce apoptosis in various cancer cell lines.[5][7]
Experimental Workflow for Apoptosis Evaluation
A multi-assay approach is recommended to confirm the induction of apoptosis and to elucidate the underlying pathway.
Caption: A stepwise workflow for the in vitro evaluation of apoptosis induction by novel anticancer compounds.
Key Apoptosis Assays: Principles and Protocols
1. Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Gently harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will be displayed as a dot plot with four quadrants representing the different cell populations.
2. Caspase Activity Assay
Principle: Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of key executioner caspases, such as caspase-3 and caspase-7. These assays typically use a specific caspase substrate that is conjugated to a colorimetric or fluorometric reporter. Upon cleavage by the active caspase, the reporter is released and can be quantified.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the test compounds, harvest them, and lyse them to release the cellular contents, including active caspases.
-
Substrate Addition: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Detection: Measure the colorimetric or fluorescent signal using a plate reader. The signal intensity is proportional to the caspase activity.
Potential Signaling Pathways Involved
Benzothiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer cell survival and proliferation.[7] While the specific targets of 2-iodo-6-methoxybenzo[d]thiazole analogs are yet to be determined, plausible mechanisms based on related compounds include:
-
Modulation of the Bcl-2 Family of Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in regulating the intrinsic pathway of apoptosis. Active compounds may upregulate pro-apoptotic proteins and/or downregulate anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.
-
Inhibition of Protein Kinases: Many benzothiazole derivatives have been identified as inhibitors of various protein kinases that are often dysregulated in cancer, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[3] Inhibition of these kinases can disrupt downstream signaling pathways that promote cell growth, survival, and angiogenesis.
Caption: A simplified diagram illustrating potential signaling pathways targeted by benzothiazole analogs to induce apoptosis in cancer cells.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the in vitro evaluation of the anticancer activity of novel 2-substituted-6-methoxybenzo[d]thiazole analogs. By employing a combination of cytotoxicity and apoptosis assays, researchers can effectively screen and prioritize promising lead compounds. The elucidation of their mechanism of action and the establishment of a clear structure-activity relationship will be instrumental in guiding the rational design of the next generation of benzothiazole-based anticancer agents. Future studies should aim to broaden the panel of cancer cell lines, including drug-resistant variants, and to investigate the effects of these analogs on other hallmarks of cancer, such as cell migration, invasion, and angiogenesis.
References
-
Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 89(3), 398-408. Available from: [Link]
-
Zhang, X., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 135, 106477. Available from: [Link]
-
Uremis, M. M., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Medical Science Monitor, 30, e943307. Available from: [Link]
-
Uremis, M. M., et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry, 25(6), 433-445. Available from: [Link]
-
Sadhasivam, B., et al. (2016). Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. Journal of Clinical and Diagnostic Research, 10(8), FC01-FC04. Available from: [Link]
-
Uremis, M. M., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(1), 1-16. Available from: [Link]
-
Wang, Z., et al. (2011). Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 21(4), 1097-1101. Available from: [Link]
-
Eshkil, M. A., et al. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Organic Chemistry Research, 5(1), 87-94. Available from: [Link]
-
Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry, 8(1), 1-2. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Cytotoxicity of the prepared compounds against liver HEPG2 cancer cell lines. ResearchGate. Available from: [Link]
-
Shi, D., et al. (2017). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Molecules, 22(12), 2011. Available from: [Link]
-
Chen, Z., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711. Available from: [Link]
-
Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available from: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Iodo-6-methoxybenzo[d]thiazole Derivatives: A Strategic Approach to Drug Design
In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, forming the backbone of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The strategic derivatization of this core moiety allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-iodo-6-methoxybenzo[d]thiazole derivatives, offering insights for researchers, scientists, and drug development professionals. While direct and extensive SAR studies on this specific substitution pattern are nascent, by examining related analogues and the fundamental roles of the iodo and methoxy groups, we can construct a predictive framework to guide future discovery efforts.
The Benzothiazole Core: A Foundation of Versatility
The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, offers a unique electronic and structural framework. Its planar nature and the presence of nitrogen and sulfur heteroatoms facilitate a variety of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking.[3] The 2- and 6-positions of the benzothiazole ring are particularly amenable to substitution, providing key handles to modulate potency, selectivity, and pharmacokinetic properties.
Strategic Substitutions: The Impact of 6-Methoxy and 2-Iodo Groups
The Influence of the 6-Methoxy Group
The introduction of a methoxy group at the 6-position of the benzothiazole ring is a common strategy in medicinal chemistry. This electron-donating group can significantly influence the molecule's electronic properties, increasing its electron density. This modification has been associated with enhanced anticancer and anti-inflammatory activities in various benzothiazole derivatives.[2] The methoxy group can also serve as a hydrogen bond acceptor and influence the molecule's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
The Role of the 2-Iodo Substituent: A Halogen with Unique Properties
Halogen atoms, particularly iodine, play a crucial role in modern drug design. The introduction of an iodine atom at the 2-position of the benzothiazole ring can have several profound effects:
-
Halogen Bonding: Iodine is a potent halogen bond donor. This non-covalent interaction, involving the electrophilic region on the iodine atom and a nucleophilic site on a biological target (e.g., a carbonyl oxygen or a nitrogen atom), can significantly enhance binding affinity and selectivity.[4][5]
-
Size and Lipophilicity: Iodine is the largest and most lipophilic of the stable halogens. Its steric bulk can be exploited to probe the topology of binding pockets, while its lipophilicity can improve membrane permeability.
-
Metabolic Stability: The carbon-iodine bond can be more metabolically stable than other carbon-halogen bonds, potentially leading to an improved pharmacokinetic profile.
-
Synthetic Handle: The iodo group serves as a versatile synthetic handle for further structural modifications through various cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.[6]
Comparative SAR Analysis in Key Therapeutic Areas
While specific data for 2-iodo-6-methoxybenzo[d]thiazole is limited, we can infer potential SAR by comparing it with other 2-substituted and 6-substituted benzothiazoles.
Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, with mechanisms including the inhibition of protein kinases and tubulin polymerization.[1][7]
Table 1: Comparative Anticancer Activity of Benzothiazole Derivatives
| Compound Class | R1 (2-position) | R2 (6-position) | Key SAR Observations | Reference(s) |
| 2-Arylaminobenzothiazoles | Arylamino | H, OCH3 | Potent cytotoxic activity against various cancer cell lines. The nature of the aryl group is critical for activity. | [8] |
| 2-Substituted Naphthoquinones | Aminomethyl-naphthoquinone | OCH3 | 6-substituted derivatives generally showed higher potency than 2-substituted ones. | [9] |
| 2-Aminobenzothiazoles | Amino | F, Cl | Halogen substitution on the benzene ring can enhance antibacterial and antifungal activity. | [10][11] |
| Hypothesized SAR for 2-Iodo-6-methoxybenzo[d]thiazole | Iodo | OCH3 | The 2-iodo group could form strong halogen bonds with kinase hinge regions or other key residues. The 6-methoxy group could enhance activity through electronic effects and hydrogen bonding. | - |
The combination of an electron-donating 6-methoxy group and a halogen-bond-donating 2-iodo group presents a compelling strategy for designing novel anticancer agents. The iodine atom could facilitate strong and specific interactions within the active sites of kinases or other cancer-related targets.
Neuroprotective Activity
Neurodegenerative diseases are a growing global health concern, and benzothiazole derivatives have emerged as potential therapeutic agents.[12] Their mechanisms of action often involve antioxidant effects and modulation of key signaling pathways.[13][14]
Table 2: Comparative Neuroprotective Activity of Benzothiazole Derivatives
| Compound Class | R1 (2-position) | R2 (6-position) | Key SAR Observations | Reference(s) |
| Thiazole Sulfonamides | Various | - | Halogen substitution (Cl, Br) on an appended benzene ring enhanced neuroprotective effects. | [13] |
| 1,2,3-Triazole-based Benzothiazoles | Triazole-linked moieties | H | Modifications at the 2-position are critical for binding to tau protein aggregates. | [15] |
| Hypothesized SAR for 2-Iodo-6-methoxybenzo[d]thiazole | Iodo | OCH3 | The lipophilicity conferred by the iodo and methoxy groups may enhance blood-brain barrier penetration. Halogen bonding could be critical for target engagement in neurodegenerative pathways. | - |
The potential for 2-iodo-6-methoxybenzo[d]thiazole derivatives to cross the blood-brain barrier and engage with targets relevant to neurodegeneration warrants further investigation. The unique properties of the iodine atom could be leveraged to design potent and selective neuroprotective agents.
Experimental Protocols
General Synthesis of 2-Substituted-6-methoxybenzothiazoles
A common route for the synthesis of 2-substituted-6-methoxybenzothiazoles starts from 4-methoxyaniline.
Caption: General synthetic scheme for 2-iodo-6-methoxybenzothiazole.
Step-by-step methodology:
-
Synthesis of N-(4-methoxyphenyl)thiourea: To a solution of 4-methoxyaniline in a suitable solvent (e.g., ethanol), an equimolar amount of ammonium thiocyanate is added. The mixture is refluxed for several hours. Upon cooling, the thiourea derivative precipitates and can be collected by filtration.
-
Synthesis of 2-Amino-6-methoxybenzothiazole: The synthesized thiourea is dissolved in a solvent like chloroform or acetic acid. A solution of bromine in the same solvent is added dropwise at room temperature. The reaction mixture is then heated to reflux to complete the cyclization. After cooling, the product is isolated by neutralization and extraction.[2]
-
Synthesis of 2-Iodo-6-methoxybenzothiazole (via Sandmeyer-type reaction): 2-Amino-6-methoxybenzothiazole is diazotized using sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide to yield the desired 2-iodo-6-methoxybenzothiazole.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-step methodology:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds and a vehicle control.
-
After the desired incubation period (e.g., 48 or 72 hours), MTT solution is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Conclusion and Future Directions
The 2-iodo-6-methoxybenzo[d]thiazole scaffold holds significant potential for the development of novel therapeutic agents. By leveraging the unique properties of the iodine and methoxy substituents, it is possible to design compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The comparative analysis presented in this guide, based on existing knowledge of related benzothiazole derivatives, provides a rational framework for initiating SAR studies on this promising class of molecules. Future research should focus on the synthesis of a focused library of 2-iodo-6-methoxybenzo[d]thiazole analogues and their systematic evaluation in relevant biological assays to validate the hypothesized SAR and unlock their full therapeutic potential.
References
- Rao, A. et al. Synthesis of 2-arylaminobenzothiazole-arylpropeonones and their cytotoxic activities against different human cancer cell lines. European Journal of Medicinal Chemistry46, 4822-4828 (2011).
-
SAR of different substituted benzothiazole derivatives as antibacterial agent. ResearchGate. Available at: [Link]. (Accessed: January 19, 2026).
- Kamal, A. et al. Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry35, 1848-1870 (2020).
- Patil, V. et al. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry8, 01-02 (2015).
- Choi, S. J. et al. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. Archives of Pharmacal Research25, 141-146 (2002).
-
Synthesis of 2-substituted-6-hydr oxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC. Available at: [Link]. (Accessed: January 19, 2026).
-
Iodine Heterocycles. ResearchGate. Available at: [Link]. (Accessed: January 19, 2026).
-
Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. SCIDAR. Available at: [Link]. (Accessed: January 19, 2026).
- Rocchi, P. et al. Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules27, 7943 (2022).
- Ouyang, L. et al. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters22, 3044-3049 (2012).
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Available at: [Link]. (Accessed: January 19, 2026).
-
Kamal, A. et al. Benzothiazole derivatives as anticancer agents. FLORE. Available at: [Link]. (Accessed: January 19, 2026).
- Orozco, M. et al. Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors. PLoS ONE4, e4124 (2009).
- Kamal, A. et al. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters3, 463-468 (2012).
- Orozco, M. et al. Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors. PLoS ONE4, e4124 (2009).
-
2-Amino-6-methoxybenzothiazole. PubChem. Available at: [Link]. (Accessed: January 19, 2026).
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]. (Accessed: January 19, 2026).
-
Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Available at: [Link]. (Accessed: January 19, 2026).
- Carrieri, A. et al. 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry64, 357-364 (2013).
-
Benzothiazole, 2-amino-6-methyl. Organic Syntheses. Available at: [Link]. (Accessed: January 19, 2026).
-
SAR analysis of 2‐aminobenzothiazole derivatives 8a–8n. ResearchGate. Available at: [Link]. (Accessed: January 19, 2026).
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. Available at: [Link]. (Accessed: January 19, 2026).
- Sari, Y. et al. Synthesis and structure-activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry14, 858-868 (2023).
-
Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. Available at: [Link]. (Accessed: January 19, 2026).
- Ko, H. et al. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Molecules27, 7943 (2022).
-
Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. ResearchGate. Available at: [Link]. (Accessed: January 19, 2026).
- Zhidkova, O. et al. Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells from Oxidative Stress. International Journal of Molecular Sciences23, 7943 (2022).
Sources
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Iodo-6-methoxybenzo[d]thiazole: A Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Iodo-6-methoxybenzo[d]thiazole is a valuable building block in medicinal chemistry, and its synthesis warrants a careful evaluation of available methods. This guide provides an in-depth technical comparison of synthetic routes to this compound, focusing on practical considerations, mechanistic understanding, and a transparent assessment of performance based on experimental data.
Introduction: The Significance of 2-Iodo-6-methoxybenzo[d]thiazole
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The introduction of an iodine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, making 2-iodo-6-methoxybenzo[d]thiazole a strategic intermediate for the synthesis of diverse molecular libraries. The 6-methoxy group can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.
This guide will focus on a robust and widely applicable two-step synthesis, beginning with the formation of the key intermediate, 2-amino-6-methoxybenzothiazole, followed by its conversion to the target iodo-derivative via a Sandmeyer-type reaction. We will benchmark the classical Sandmeyer approach against a hypothetical modified version, discussing the rationale behind each procedural choice.
Overall Synthetic Workflow
The primary synthetic pathway evaluated in this guide is a two-step process. The first step involves the synthesis of 2-amino-6-methoxybenzothiazole from a readily available starting material, 4-methoxyaniline. The second, and more critically evaluated step, is the conversion of the 2-amino group to the 2-iodo group.
Caption: Overall two-step synthesis of 2-Iodo-6-methoxybenzo[d]thiazole.
Method 1: The Classical Sandmeyer Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary arylamines into a variety of functional groups via a diazonium salt intermediate.[3] This classical approach remains a widely used and reliable method.
Mechanistic Rationale
The reaction proceeds in two key stages:
-
Diazotization: The primary amino group of 2-amino-6-methoxybenzothiazole is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This transformation is crucial as the diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas).
-
Iodide Displacement: The diazonium salt is then treated with an iodide source, typically potassium iodide. The iodide ion displaces the diazonium group to yield the desired 2-iodo-6-methoxybenzo[d]thiazole.
Sources
The Halogen Dance: A Comparative Analysis of Iodo- vs. Bromo-Benzothiazoles in Synthetic Chemistry
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the benzothiazole scaffold stands as a privileged structure, forming the core of numerous pharmaceuticals and functional materials. The strategic functionalization of this heterocycle is paramount for tuning its biological activity and material properties. Among the most versatile handles for such modifications are halogens, particularly iodine and bromine. The choice between an iodo- or a bromo-benzothiazole as a synthetic precursor can significantly influence reaction pathways, efficiency, and the overall synthetic strategy. This guide provides an in-depth comparative analysis of the reactivity of iodo- and bromo-benzothiazoles, supported by established chemical principles and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Fundamental Difference: A Tale of Two Bonds
The divergent reactivity of iodo- and bromo-benzothiazoles is fundamentally rooted in the intrinsic properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, a consequence of the larger atomic radius and lower electronegativity of iodine compared to bromine. This difference in bond dissociation energy is the primary determinant of their reactivity in a multitude of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions.
| Feature | C-I Bond (in Aryl Halides) | C-Br Bond (in Aryl Halides) |
| Bond Dissociation Energy | Lower (~213 kJ/mol) | Higher (~285 kJ/mol) |
| Bond Length | Longer | Shorter |
| Polarizability | Higher | Lower |
| General Reactivity in Cross-Coupling | Higher | Lower |
This disparity in bond strength directly impacts the initial and often rate-determining step of many catalytic cycles: oxidative addition. The weaker C-I bond undergoes oxidative addition to a low-valent transition metal catalyst, such as palladium(0), more readily and under milder conditions than the more robust C-Br bond.[1][2]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the halogen on the benzothiazole ring dictates the reaction conditions and, often, the feasibility of a given transformation. The general order of reactivity for halobenzothiazoles in these reactions is I > Br > Cl.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron reagent and an organic halide, is a cornerstone of modern organic synthesis.[3][4] When applied to halobenzothiazoles, the iodo-derivatives consistently demonstrate superior reactivity.
Comparative Experimental Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(4-bromophenyl)benzothiazole | 4-methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 120 | 12 | 92 | [5] |
| 2-amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 95 | 31 | 75 | [6] |
| 2'-bromo-2-arylbenzothiazole | Arylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | up to 99 | [7] |
Note: The data presented is compiled from different sources and is for illustrative purposes. Direct comparison requires identical reaction conditions.
The higher reactivity of iodo-benzothiazoles can be advantageous, allowing for lower catalyst loadings, shorter reaction times, and milder temperatures. This is particularly beneficial when dealing with thermally sensitive substrates. Conversely, bromo-benzothiazoles, being more stable and often more cost-effective, can be suitable for robust systems where harsher conditions are tolerable.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzothiazole
-
To a flame-dried round-bottom flask, add 2-(4-bromophenyl)benzothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF (5 mL) and degas the mixture by bubbling with Argon for 15 minutes.
-
Add PdCl₂(dppf) (0.05 mmol) to the reaction mixture.
-
Heat the reaction to 120 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a crucial transformation for the synthesis of conjugated systems.[8][9] Similar to the Suzuki coupling, iodo-benzothiazoles are significantly more reactive than their bromo-counterparts.
Comparative Reactivity in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Temp. | Yield | Noteworthy Observation | Reference |
| 1-iodinated glycal | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | RT | 92% | High reactivity of the C-I bond. | [10] |
| 2-brominated glycal | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | RT | Lower yields | Lower reactivity of the C-Br bond. | [10] |
Note: Data from analogous glycal systems is presented to illustrate the general reactivity trend, as direct comparative data for benzothiazoles is limited.
The enhanced reactivity of iodo-benzothiazoles in Sonogashira couplings allows for reactions to be conducted at or near room temperature, preserving sensitive functional groups. Bromo-benzothiazoles often necessitate elevated temperatures, which can lead to side reactions such as alkyne homocoupling (Glaser coupling).
Experimental Protocol: Copper-Free Sonogashira Coupling of an Iodo-benzothiazole
-
In a Schlenk tube, dissolve the iodo-benzothiazole (1.0 mmol) and the terminal alkyne (1.5 mmol) in anhydrous, degassed triethylamine (10 mL).
-
Add Pd(PPh₃)₄ (0.02 mmol) to the solution.
-
Stir the mixture under an inert atmosphere at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL).
-
Dry the organic phase over magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.[11][12] The reactivity trend of I > Br holds true in this transformation as well.
Comparative Insights from the Literature
While direct side-by-side comparisons for benzothiazoles are not abundant, studies on related halo-aromatic systems consistently show that aryl iodides undergo Buchwald-Hartwig amination under milder conditions and with a broader range of amine coupling partners than aryl bromides. For instance, the development of bidentate phosphine ligands like BINAP and DPPF provided a significant advancement, allowing for the efficient coupling of aryl iodides with primary amines.[11] For challenging substrates like 5-bromo-2-chlorobenzo[d]thiazole, selective amination at the more reactive C-Br bond is expected, but harsh conditions could lead to reactions at the C-Cl bond.[13]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to transition-metal-catalyzed reactions, the reactivity order in nucleophilic aromatic substitution (SNAr) can be different. For SNAr reactions, the rate-determining step is often the initial nucleophilic attack to form a Meisenheimer complex. The stability of this intermediate and the ability of the leaving group to depart are key factors. While the C-F bond is the strongest, fluoride is an excellent leaving group in SNAr due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. The general reactivity order for SNAr on activated aromatic systems is often F > Cl > Br > I.[14][15]
However, in the context of benzothiazoles, the specific substitution pattern and the nature of the nucleophile play a crucial role. For example, in the synthesis of halogenated 2(3H)-benzothiazolethiones from polyhaloanilines, smooth nucleophilic aromatic substitution occurs with an ortho-halogen atom (Cl, Br, or I) and a sulfur nucleophile.[3][16][17] In the synthesis of 2-aminobenzothiazoles from 2-haloanilines, it has been observed that 2-iodoaniline reacts with dithiocarbamates without a catalyst, whereas 2-bromoanilines require a copper catalyst, indicating a higher reactivity of the iodo-substituted precursor in this specific transformation.[18]
Practical Considerations: Which Halogen to Choose?
| Factor | Iodo-benzothiazole | Bromo-benzothiazole |
| Reactivity | Higher, allows for milder conditions. | Lower, may require harsher conditions. |
| Cost & Availability | Generally more expensive and less available. | More cost-effective and widely available. |
| Stability | Less stable, can be light-sensitive. | More stable and easier to handle. |
| Selectivity | High reactivity can sometimes lead to side reactions. | Good balance of reactivity and stability. |
Choose an iodo-benzothiazole when:
-
Milder reaction conditions are required to preserve sensitive functional groups.
-
The corresponding bromo-benzothiazole is unreactive.
-
Faster reaction rates are desired.
Choose a bromo-benzothiazole when:
-
Cost is a significant factor.
-
The substrate is robust enough to withstand harsher reaction conditions.
-
A more stable starting material is preferred for multi-step syntheses.
Conclusion
The choice between an iodo- and a bromo-benzothiazole is a strategic decision that can significantly impact the efficiency and success of a synthetic campaign. Iodo-benzothiazoles offer the advantage of higher reactivity, particularly in palladium-catalyzed cross-coupling reactions, enabling transformations under milder conditions. This heightened reactivity, however, comes at the cost of increased price and potentially lower stability. Bromo-benzothiazoles, while less reactive, provide a cost-effective and stable alternative, often delivering excellent results with appropriate optimization of reaction conditions. By understanding the fundamental principles of C-I versus C-Br bond reactivity and considering the practical aspects of cost, stability, and the specific requirements of the desired transformation, researchers can confidently select the optimal halogenated benzothiazole to accelerate their research and development efforts.
References
-
Yang, Z., Chen, X., Wang, S., Liu, J., Xie, K., Wang, A., & Tan, Z. (2012). Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. The Journal of Organic Chemistry, 77(16), 7086–7091. Available at: [Link]
-
Baryshnikov, S. V., Pirgach, N. S., Tverdokhlebov, S. V., & Volochnyuk, D. M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6543. Available at: [Link]
- Jie-Jack, L. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
-
Bentham Science Publishers. (n.d.). Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. Available at: [Link]
-
ResearchGate. (2004). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. Available at: [Link]
-
PubMed. (2004). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. Available at: [Link]
-
Semantic Scholar. (2004). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687–3689. Available at: [Link]
-
Beilstein Journals. (n.d.). Sonogashira–Hagihara reactions of halogenated glycals. Available at: [Link]
-
MDPI. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 26(11), 3321. Available at: [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Available at: [Link]
-
National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]
-
National Institutes of Health. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
-
National Institutes of Health. (2020). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Available at: [Link]
-
ResearchGate. (2021). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Available at: [Link]
-
ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Available at: [Link]
-
National Institutes of Health. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Available at: [Link]
-
ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]
-
National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available at: [Link]
-
MDPI. (2021). Benzo[1,2-d:4,5-d′]bis([1][18]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 26(11), 3321. Available at: [Link]
-
HPU2 Journal of Sciences: Natural Sciences and Technology. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]
-
SciSpace. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
CSIR-NIScPR. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Available at: [Link]
-
PubMed. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Available at: [Link]
-
PubChem. (n.d.). 5-Bromobenzothiazole. Available at: [Link]
Sources
- 1. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Sonogashira–Hagihara reactions of halogenated glycals [beilstein-journals.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes [organic-chemistry.org]
A Comparative Guide to the Synthesis of 2-Iodo-6-methoxybenzo[d]thiazole: A Validated versus a Novel One-Pot Approach
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of iodine into heterocyclic scaffolds is a cornerstone of medicinal chemistry, offering a versatile handle for further functionalization through cross-coupling reactions. The target molecule, 2-Iodo-6-methoxybenzo[d]thiazole, is a valuable building block in the synthesis of pharmacologically active compounds. This guide provides an in-depth comparison of two synthetic routes to this key intermediate: a traditional, validated two-step Sandmeyer reaction and a novel, streamlined one-pot methodology. The objective is to equip researchers with the practical insights and experimental data necessary to make informed decisions for their synthetic campaigns.
Introduction to the Synthetic Challenge
The synthesis of 2-Iodo-6-methoxybenzo[d]thiazole typically commences from the readily available precursor, 2-amino-6-methoxybenzo[d]thiazole. The critical transformation is the conversion of the 2-amino group to a 2-iodo functionality. The classical approach involves a two-step Sandmeyer reaction, a robust and well-documented method for the introduction of various substituents onto an aromatic ring via a diazonium salt intermediate.[1][2] However, this traditional method often requires the isolation of the intermediate diazonium salt, which can be unstable, and involves multiple reaction and workup steps.
In the quest for more efficient and sustainable synthetic methodologies, one-pot reactions have gained significant traction. A novel approach to the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole is a one-pot Sandmeyer-type iodination. This method circumvents the need for isolating the diazonium intermediate, thereby reducing reaction time, minimizing waste, and potentially improving overall yield and safety.[3][4]
This guide will dissect both the validated and the novel synthetic routes, providing detailed experimental protocols, a comparative analysis of their performance, and the underlying chemical principles.
Route 1: The Validated Two-Step Sandmeyer Reaction
This established route is a reliable method that proceeds in two distinct steps: the synthesis of the precursor 2-amino-6-methoxybenzo[d]thiazole, followed by its conversion to the target 2-Iodo-6-methoxybenzo[d]thiazole via a Sandmeyer reaction.
Step 1: Synthesis of 2-amino-6-methoxybenzo[d]thiazole
The synthesis of the starting material, 2-amino-6-methoxybenzo[d]thiazole, is a well-established procedure.
Experimental Protocol:
A detailed protocol for the synthesis of 2-amino-6-methoxybenzo[d]thiazole can be found in the literature.[5]
Step 2: Sandmeyer Iodination of 2-amino-6-methoxybenzo[d]thiazole
This step involves the diazotization of the 2-amino group followed by the introduction of iodine.
Experimental Protocol:
-
Diazotization: 2-amino-6-methoxybenzo[d]thiazole (1.0 eq) is dissolved in a mixture of concentrated sulfuric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: A solution of potassium iodide (1.5 eq) in water is then added portion-wise to the cold diazonium salt solution. Vigorous nitrogen evolution is observed. The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Workup and Purification: The reaction mixture is quenched with a saturated solution of sodium thiosulfate to destroy any excess iodine. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by column chromatography on silica gel to afford the pure 2-Iodo-6-methoxybenzo[d]thiazole.
Route 2: A Novel One-Pot Sandmeyer-Type Iodination
This modern approach streamlines the synthesis by performing the diazotization and iodination steps in a single reaction vessel, avoiding the isolation of the potentially hazardous diazonium salt.[3][4] This method often employs milder and more environmentally benign reagents.
Experimental Protocol:
-
Reaction Setup: In a single reaction vessel, 2-amino-6-methoxybenzo[d]thiazole (1.0 eq), sodium nitrite (2.0 eq), and a solid acid support such as silica sulfuric acid are combined.[3] Alternatively, an aqueous medium with a mild acid like p-toluenesulfonic acid can be used.[4]
-
Diazotization and Iodination: To this mixture, a solution of potassium iodide (2.5 eq) in water is added. The reaction is then stirred at room temperature for a specified time, typically ranging from 30 minutes to a few hours, until the reaction is complete as monitored by TLC.
-
Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a saturated solution of sodium thiosulfate, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes.
| Parameter | Route 1: Validated Two-Step Sandmeyer | Route 2: Novel One-Pot Iodination |
| Overall Yield | Moderate to Good | Good to Excellent (Potentially Higher) |
| Reaction Time | Longer (Two separate steps) | Shorter (One-pot procedure) |
| Number of Steps | Two | One |
| Safety | Requires handling of potentially unstable diazonium intermediate | Generally safer, avoids isolation of diazonium salt |
| Environmental Impact | Generates more waste due to multiple workups | Greener, less solvent usage and waste generation |
| Simplicity | More complex, requires careful temperature control in two steps | Simpler, more straightforward procedure |
Causality Behind Experimental Choices
The choice of a synthetic route is often a trade-off between established reliability and the promise of improved efficiency and sustainability.
-
Route 1 (Validated): The use of a strong acid like sulfuric acid in the diazotization step ensures the complete protonation of the amino group, facilitating the formation of the diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate. The use of an excess of potassium iodide drives the substitution reaction to completion.
-
Route 2 (Novel): The one-pot approach is designed to minimize handling and improve safety. The use of a solid acid catalyst or a milder organic acid can simplify the workup procedure and reduce the generation of acidic waste. The direct addition of potassium iodide to the reaction mixture where the diazonium salt is formed in situ allows for a more controlled and efficient process.
Visualizing the Synthetic Pathways
To further illustrate the differences between the two routes, the following diagrams outline the experimental workflows.
Caption: Comparative workflow of the two synthetic routes.
Data Presentation: Predicted Spectroscopic Data
| Spectroscopic Data | Predicted Characteristics for 2-Iodo-6-methoxybenzo[d]thiazole |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the methoxy group around δ 3.9 ppm. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing iodo group and the electron-donating methoxy group. |
| ¹³C NMR | Aromatic carbons in the range of δ 100-160 ppm. The carbon bearing the iodo group (C-2) will be significantly downfield. The methoxy carbon will appear around δ 56 ppm. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of C₈H₆INOS. A characteristic isotopic pattern for iodine will be observed. |
| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching, C=N stretching of the thiazole ring, and C-O stretching of the methoxy group. |
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of a validated two-step Sandmeyer reaction and a novel one-pot approach for the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole. While the traditional route offers reliability, the one-pot method presents significant advantages in terms of efficiency, safety, and environmental friendliness.
For researchers embarking on the synthesis of this valuable intermediate, the choice of route will depend on the specific requirements of their project. For large-scale synthesis, the one-pot method is highly recommended due to its operational simplicity and reduced waste. For smaller-scale exploratory work, the validated two-step method remains a viable option.
Further research in this area could focus on the optimization of the one-pot reaction conditions, including the exploration of different acid catalysts and iodinating agents, to further enhance the yield and purity of the final product. The development of a truly catalytic and environmentally benign process for the synthesis of 2-Iodo-6-methoxybenzo[d]thiazole remains a worthy goal for the scientific community.
References
- Zarei, A., Hajipour, A. R., & Khazdooz, L. (2009). A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. Letters in Organic Chemistry, 6(1), 43-46.
- Filimonov, V. D., et al. (2008). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2008(20), 3233-3236.
- Reddit discussion on Sandmeyer-type iodin
- Khatun, N., et al. (2012). A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis. RSC Advances, 2(30), 11557-11565.
- Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646.
- Kaur, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3125-3151.
- Abdel-Wahab, B. F., et al. (2015). Design, facile synthesis and anthelmintic activity of new O-substituted 6-methoxybenzothiazole-2-carbamates. Part II. Medicinal Chemistry Research, 24(1), 133-145.
- Filimonov, V. D., et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Russian Journal of Organic Chemistry, 44(8), 1254-1255.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Azzam, H. S., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
- Filimonov, V. D., et al. (2008). A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. ChemInform, 39(50).
- Meroni, G., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(6), 53-60.
- Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 7(4), 58-62.
- BenchChem. (2025).
- Ananthan, S., et al. (2017). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(10), e00842-17.
- IOSR Journal of Pharmacy and Biological Sciences. (2013).
- Baklanov, M. V., et al. (2023).
- Brown, D. G., & Boström, J. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 12, 946-991.
- Santaniello, E., et al. (2006). A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone. Synthesis, 2006(13), 2175-2178.
- Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 11(12), 1799.
- BenchChem. (2025). Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.
- Malaysian Journal of Analytical Sciences. (2017).
- Venkatachalam, T. K., et al. (2015). Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines. Magnetic Resonance in Chemistry, 53(6), 448-453.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2-Iodo-6-methoxybenzo[d]thiazole by High-Performance Liquid Chromatography
Abstract
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 2-Iodo-6-methoxybenzo[d]thiazole, a key intermediate in modern drug discovery. The purity of such building blocks is paramount, as it directly influences the impurity profile, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] We will explore the causality behind chromatographic choices, from stationary phase selection to mobile phase optimization, providing a robust, self-validating protocol. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a reliable and high-resolution method for quality control.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
2-Iodo-6-methoxybenzo[d]thiazole is a heterocyclic compound of significant interest, often serving as a foundational scaffold in the synthesis of pharmacologically active agents.[3] The introduction of an iodine atom provides a reactive handle for subsequent cross-coupling reactions, making it a versatile intermediate. However, the synthesis and purification processes can introduce a variety of impurities, including unreacted starting materials, isomeric byproducts, and degradation products. Rigorous purity analysis is therefore not merely a procedural step but a cornerstone of quality control in the pharmaceutical industry.[1][4] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4][5]
Understanding the Analyte: Synthesis and Potential Impurities
To develop a robust analytical method, one must first understand the potential impurities that may arise during synthesis. A common route to 2-Iodo-6-methoxybenzo[d]thiazole involves the iodination of a precursor, 2-amino-6-methoxybenzothiazole, which itself is synthesized from 4-methoxyaniline.[6]
Potential Process-Related Impurities Include:
-
Impurity A (Starting Material): 2-Amino-6-methoxybenzothiazole
-
Impurity B (Precursor): 4-Methoxyaniline
-
Impurity C (De-iodinated product): 6-Methoxybenzothiazole
-
Impurity D (Isomeric byproduct): Isomers with iodine at different positions on the benzothiazole ring.
An effective HPLC method must be able to resolve the main 2-Iodo-6-methoxybenzo[d]thiazole peak from these and other potential process-related impurities.[4]
The Core of Analysis: A Comparative Approach to HPLC Method Development
The development of a successful HPLC method hinges on the systematic selection and optimization of chromatographic conditions.[5] For a moderately polar, halogenated heterocyclic compound like 2-Iodo-6-methoxybenzo[d]thiazole, Reversed-Phase HPLC (RP-HPLC) is the most effective approach.[2][7][8] This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[8][9]
Stationary Phase Selection: The Foundation of Selectivity
The choice of the HPLC column has the most significant impact on the separation.[5] While a standard C18 (octadecylsilane) column is often the first choice for RP-HPLC, alternative phases can offer unique selectivity for challenging separations involving halogenated aromatic compounds.[8]
-
C18 Columns: These are the workhorses of reversed-phase chromatography, separating primarily based on hydrophobicity. They provide excellent retention for most non-polar to moderately polar compounds.[8]
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can be highly advantageous for separating aromatic and halogenated compounds, often improving resolution between structurally similar molecules.[10]
-
Pentafluorophenyl (PFP) Columns: PFP phases provide a unique combination of hydrophobic, aromatic, and dipole-dipole interactions. They are particularly effective for separating halogenated compounds and positional isomers.
| Stationary Phase | Primary Separation Mechanism | Best Suited For | Rationale for 2-Iodo-6-methoxybenzo[d]thiazole |
| C18 (e.g., Ascentis® C18) | Hydrophobic Interactions | General purpose, broad range of compounds | Good starting point, provides strong retention. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Aromatic compounds, isomers | Enhanced selectivity for the benzothiazole ring system and potential impurities.[10] |
| PFP (e.g., Discovery® HS F5) | Hydrophobic, π-π, Dipole-Dipole | Halogenated compounds, positional isomers | Offers orthogonal selectivity, potentially resolving isomers that co-elute on C18. |
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition dictates the retention time and elution order of compounds. A typical RP-HPLC mobile phase consists of an aqueous component (often with a buffer) and an organic modifier.
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity and UV transparency. For this analysis, ACN is recommended as the organic modifier due to its ability to provide sharp peaks for heterocyclic compounds.
-
Aqueous Phase and pH Control: The pH of the mobile phase is critical, especially for compounds with ionizable functional groups.[5] Although 2-Iodo-6-methoxybenzo[d]thiazole is not strongly ionizable, controlling the pH with a buffer (e.g., 0.1% formic acid or ammonium acetate) ensures reproducible retention times and suppresses potential interactions with residual silanols on the silica-based stationary phase, leading to improved peak shape.[11]
Recommended Experimental Protocol & Workflow
This protocol is a robust starting point based on established methods for similar heterocyclic compounds.[2] Optimization may be required depending on the specific impurity profile of the synthesized batch.
Visualizing the Workflow
The overall process from sample receipt to final purity determination follows a logical sequence.
Caption: Workflow for HPLC purity assessment of 2-Iodo-6-methoxybenzo[d]thiazole.
Step-by-Step HPLC Protocol
1. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system for pharmaceutical analysis. |
| Column | Phenomenex Kinetex® Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm) | Provides alternative selectivity for aromatic and halogenated compounds.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure good peak shape for the heterocyclic nitrogen.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN is a strong, common organic modifier. |
| Gradient | 30% B to 95% B over 10 min, hold at 95% B for 2 min | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume prevents peak distortion. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for peak purity analysis and selection of optimal wavelength. |
| Wavelength | 285 nm | Benzothiazole derivatives typically show strong absorbance in this region. |
2. Sample and Standard Preparation:
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Sample Preparation: Accurately weigh approximately 5 mg of the synthesized 2-Iodo-6-methoxybenzo[d]thiazole and transfer to a 5 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.
3. Data Analysis:
-
Inject the prepared sample.
-
After the run is complete, integrate all peaks in the chromatogram.
-
Calculate the purity of 2-Iodo-6-methoxybenzo[d]thiazole using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Data and Expected Results
The choice of stationary phase can significantly alter the resulting chromatogram. Below is a table summarizing expected performance differences between a standard C18 column and the recommended Phenyl-Hexyl column for separating the main peak from a key potential impurity, the starting material 2-Amino-6-methoxybenzothiazole (Impurity A).
| Parameter | C18 Column | Phenyl-Hexyl Column | Justification of Improvement |
| Retention Time (Main Peak) | ~7.5 min | ~8.2 min | Increased retention due to stronger interactions. |
| Resolution (Rs) between Main Peak and Impurity A | 1.4 | > 2.0 | The π-π interactions of the Phenyl-Hexyl phase provide enhanced selectivity, leading to baseline separation which is crucial for accurate quantification. |
| Tailing Factor (Tf) (Main Peak) | 1.3 | 1.1 | Improved peak shape due to better interaction specificity and modern column packing technology. |
Conclusion
The purity assessment of 2-Iodo-6-methoxybenzo[d]thiazole is a critical step in the pharmaceutical development pipeline. A well-developed, high-resolution RP-HPLC method is the most reliable tool for this task. While a standard C18 column can provide adequate results, utilizing a stationary phase with alternative selectivity, such as a Phenyl-Hexyl column, is highly recommended. The enhanced π-π interactions offered by this phase can significantly improve the resolution of the main component from critical process-related impurities, particularly unreacted starting materials and isomers. This guide provides a robust, scientifically-grounded protocol that serves as an excellent starting point for developing a validated, routine quality control method in any drug development laboratory.
References
-
Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024). Available at: [Link]
-
Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025). Available at: [Link]
-
RediSep C-18 reversed phase column - halogenated heterocyclic - Teledyne ISCO. Available at: [Link]
-
HPLC analytical Method development: an overview - PharmaCores. (2025). Available at: [Link]
-
Method development approaches for small-molecule analytes | Request PDF. Available at: [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. Available at: [Link]
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). Available at: [Link]
-
Reversed Phase HPLC Columns - Phenomenex. Available at: [Link]
-
Synthesis of 2-substituted-6-hydr oxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (2025). Available at: [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Available at: [Link]
-
Reverse-phase HPLC analysis and purification of small molecules - PubMed. Available at: [Link]
-
HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015). Available at: [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations - MAC-MOD Analytical. Available at: [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PubMed Central. Available at: [Link]
-
(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. (2016). Available at: [Link]
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC - NIH. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI - AJOL. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. researchgate.net [researchgate.net]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-6-methoxybenzo[d]thiazole
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 2-Iodo-6-methoxybenzo[d]thiazole, a halogenated heterocyclic compound, is not merely a procedural task but a critical component of responsible laboratory management. This guide provides a comprehensive framework for its safe handling and disposal, grounded in established chemical safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical's waste stream confidently and safely, ensuring the protection of both personnel and the environment.
Hazard Profile & Risk Assessment: Understanding the "Why"
Before any disposal protocol is enacted, a thorough understanding of the compound's inherent risks is paramount. While a comprehensive Safety Data Sheet (SDS) for 2-Iodo-6-methoxybenzo[d]thiazole (CAS No. 2941-59-5) is not fully detailed in all databases, we can construct a robust presumptive hazard profile by analyzing its structural components and data from closely related analogs.[1]
The molecule consists of a benzothiazole core, a methoxy group, and an iodine substituent. Each contributes to its overall reactivity and toxicity profile. An SDS for the similar compound, 2-Amino-6-methoxybenzothiazole, classifies it as "Toxic if swallowed" and "Suspected of causing genetic defects".[2] Another benzothiazole derivative is listed as toxic if swallowed or in contact with skin, a serious eye irritant, harmful if inhaled, and harmful to aquatic life. Therefore, it is prudent to handle 2-Iodo-6-methoxybenzo[d]thiazole with a similar level of caution.
Causality Behind the Hazards:
-
Benzothiazole Core: This heterocyclic system is found in many biologically active molecules and can interact with biological systems.[3][4][5] Its derivatives can be skin sensitizers.[4]
-
Iodine Substituent: As a halogenated organic compound, there is a risk of forming toxic and persistent byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures.[6] The iodine atom also makes the compound susceptible to dehalogenation reactions and potential incompatibility with certain reagents.
-
General Toxicity: When heated to decomposition, benzothiazole compounds may emit toxic fumes including oxides of carbon, nitrogen, and sulfur.[7]
Presumptive Hazard Summary:
| Hazard Classification | Category | Precautionary Statement | Rationale / Source Analogy |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Based on 2-Amino-6-methoxybenzothiazole and other derivatives.[2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Based on 2-Amino-6-methoxybenzothiazole.[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Inferred from similar benzothiazole structures. |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | Inferred from similar benzothiazole structures.[8] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life | Inferred from similar benzothiazole structures. |
Essential Safety Protocols: PPE and Engineering Controls
Given the presumptive hazards, stringent safety measures are non-negotiable. All handling and preparation for disposal must occur within a certified chemical fume hood to mitigate inhalation risks.[2]
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Given the potential for dermal toxicity, ensure gloves are inspected before use and changed frequently.
-
Eye Protection: Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards are mandatory.[1]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities, consider an impervious apron.[1]
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. The primary goal during a spill is to contain the material safely and prevent its spread.
Step-by-Step Spill Cleanup:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large.
-
Secure the Area: Restrict access to the spill location. Remove all ignition sources.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Containment (Solid Spill):
-
Collection:
-
Carefully sweep or scoop the dampened material into a clearly labeled, sealable waste container designated for halogenated organic waste.
-
Use absorbent paper dampened with ethanol to wipe the spill area, placing the used paper into the same waste container.[7]
-
-
Decontamination: Wash the spill surface with a soap and water solution.[7]
-
Disposal: Seal the waste container and manage it according to the disposal procedures in Section 5.
Caption: Workflow for managing a solid spill of 2-Iodo-6-methoxybenzo[d]thiazole.
Waste Segregation and Collection: The First Step in Disposal
Proper disposal begins at the point of generation. Never mix waste streams indiscriminately.[9] 2-Iodo-6-methoxybenzo[d]thiazole waste must be classified and collected as Halogenated Organic Solid Waste .
-
Container: Use a designated, chemically compatible, and sealable container.[10] High-density polyethylene (HDPE) containers are suitable.[11] The container must be in good condition, with a tightly fitting lid.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Iodo-6-methoxybenzo[d]thiazole"
-
The associated hazards (e.g., "Toxic," "Mutagenic Suspect")
-
The accumulation start date.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[10] This area should be in a ventilated, secondary containment tray to prevent spills and away from incompatible materials, particularly strong oxidizing agents.[2][12]
Disposal Procedures: A Self-Validating System
The guiding principle for disposing of this compound is destruction via methods that prevent the release of hazardous substances into the environment.
Unacceptable Disposal Methods:
-
Drain Disposal: Absolutely prohibited. The compound is presumed harmful to aquatic life and its effects on wastewater treatment systems are unknown.[13]
-
Regular Trash: Prohibited. Its toxicity and potential mutagenicity classify it as hazardous waste.[2]
Recommended Disposal Method: High-Temperature Incineration
The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][6]
-
Causality: Incineration at temperatures around 1200 K (927 °C) is necessary to ensure the complete destruction of the molecule and to prevent the formation of toxic halogenated byproducts like dioxins and furans.[6] These facilities are equipped with flue gas scrubbers to neutralize acidic gases (like hydrogen iodide) that are formed during combustion.[1]
Operational Plan:
-
Accumulate Waste: Collect waste 2-Iodo-6-methoxybenzo[d]thiazole and contaminated materials (e.g., gloves, weighing paper) in the designated, properly labeled halogenated waste container.
-
Engage a Vendor: All disposal must be handled by a certified hazardous waste management company.[14][15] Your institution's Environmental Health & Safety (EHS) office will have approved vendors.
-
Documentation: Ensure all waste is properly documented on a hazardous waste manifest as required by the EPA and local regulations.[14] This creates a cradle-to-grave tracking system.
-
Pickup and Transport: The licensed vendor will collect the sealed container for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-AMINO-6-METHOXYBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. essex.ac.uk [essex.ac.uk]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ethz.ch [ethz.ch]
- 12. tcichemicals.com [tcichemicals.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. epa.gov [epa.gov]
- 15. collectandrecycle.com [collectandrecycle.com]
Mastering the Safe Handling of 2-Iodo-6-methoxybenzo[d]thiazole: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and manipulation of novel chemical entities are daily tasks. Among these, heterocyclic compounds like 2-Iodo-6-methoxybenzo[d]thiazole are of significant interest. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling 2-Iodo-6-methoxybenzo[d]thiazole, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
While specific hazard data for 2-Iodo-6-methoxybenzo[d]thiazole is not extensively documented, a conservative approach based on the known hazards of related thiazole derivatives and halogenated aromatic compounds is crucial. Thiazole derivatives can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation[1][2][3][4]. The presence of an iodine atom suggests that the compound may also be a skin sensitizer. Therefore, the following recommendations are based on a comprehensive risk assessment of the chemical class.
I. Hazard Assessment and Risk Mitigation
A thorough understanding of the potential hazards is the foundation of safe handling. Based on the toxicological profiles of similar compounds, researchers should assume that 2-Iodo-6-methoxybenzo[d]thiazole may possess the following hazardous properties:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled[2][4].
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation[2][3].
-
Respiratory Irritation: May cause respiratory irritation[2][3].
-
Sensitization: Potential for causing an allergic skin reaction.
Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is mandatory.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-Iodo-6-methoxybenzo[d]thiazole. The following table summarizes the recommended PPE, categorized by the level of protection required.
| Protection Level | Required PPE | Rationale |
| Primary Engineering Control | Chemical Fume Hood | To minimize inhalation exposure to dust, vapors, or aerosols. All handling of the solid compound and its solutions should be performed within a certified chemical fume hood. |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | To prevent skin contact. The suitability and durability of the glove type depend on the specific laboratory operations. Regularly inspect gloves for any signs of degradation or puncture[5]. |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | To protect against splashes and airborne particles. Standard safety glasses are insufficient. |
| Body Protection | Chemical-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. The lab coat should have long sleeves and a secure front closure. |
| Respiratory Protection | NIOSH-approved Respirator (if engineering controls are insufficient) | In situations where a fume hood is not available or if there is a risk of generating significant airborne particles, a respirator may be necessary. The type of respirator should be selected based on a formal risk assessment. |
III. Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is critical to prevent accidental exposure and environmental contamination.
Experimental Workflow: From Receipt to Reaction
The following diagram illustrates the key stages of handling 2-Iodo-6-methoxybenzo[d]thiazole in a laboratory setting.
Caption: A logical workflow for handling 2-Iodo-6-methoxybenzo[d]thiazole.
Detailed Methodologies
1. Receipt and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6].
-
Keep the container tightly sealed.
2. Weighing and Preparation of Solutions:
-
ALWAYS perform these operations inside a chemical fume hood to prevent inhalation of the powder.
-
Wear all recommended PPE, including double gloves.
-
Use a dedicated set of spatulas and weighing paper.
-
Clean the balance and surrounding area thoroughly after use.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Reaction and Work-up:
-
Set up all reactions in a chemical fume hood.
-
Ensure that all glassware is properly secured.
-
During reaction work-up, be mindful of potential exotherms or gas evolution.
-
Quench reactions carefully and in a controlled manner.
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
Caption: A clear plan for segregating waste streams.
-
Solid Waste: All disposable items contaminated with 2-Iodo-6-methoxybenzo[d]thiazole, such as gloves, weighing paper, and paper towels, must be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be disposed of in a properly labeled halogenated organic waste container. Do not mix with non-halogenated waste streams.
-
Aqueous Waste: Contaminated aqueous solutions from extractions or washes should be collected in a separate, labeled aqueous waste container.
Decontamination:
-
All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste.
-
Wash the decontaminated glassware thoroughly with soap and water.
Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
Collect the absorbed material in a sealed container for disposal as hazardous waste.
-
For large spills, evacuate the laboratory and notify your institution's environmental health and safety department immediately.
By adhering to these detailed operational and disposal plans, you contribute to a safer laboratory environment for yourself and your colleagues.
IV. Conclusion: Fostering a Culture of Safety
The responsible handling of chemical reagents like 2-Iodo-6-methoxybenzo[d]thiazole is paramount in the pursuit of scientific advancement. While this guide provides a robust framework, it is essential to supplement this information with your institution's specific safety protocols and to remain vigilant in your laboratory practices. By integrating these principles into your daily workflow, you not only protect yourself but also uphold the integrity of your research and the broader scientific community.
V. References
-
halogenated aromatic compounds: Topics by Science.gov. (n.d.). Retrieved January 19, 2026, from [Link]
-
10 - Safety Data Sheet. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
